molecular formula C20H39ClO2 B075666 2-Chloroethyl stearate CAS No. 1119-75-1

2-Chloroethyl stearate

Cat. No.: B075666
CAS No.: 1119-75-1
M. Wt: 347 g/mol
InChI Key: QLBIYHGOHHPBCC-UHFFFAOYSA-N
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Description

2-Chloroethyl stearate is a chemically synthesized ester integrating a long-chain stearic acid moiety with a reactive 2-chloroethyl group. This unique structure confers significant research value, primarily as a lipophilic alkylating agent and a key synthetic intermediate. Its primary mechanism of action involves the nucleophilic substitution of the chloroethyl group, enabling the covalent modification of biomolecules. This property is exploited in biochemical research to study lipid membrane dynamics, where it can be used to create lipophilic probes or to modulate membrane properties. Researchers utilize this compound in the synthesis of more complex lipids and surfactants, and as a model compound for investigating the metabolism and intracellular trafficking of fatty acid esters. Its lipophilicity allows it to interact with cellular membranes, making it a compound of interest in studies focused on drug delivery systems, where enhancing the cellular uptake of therapeutic agents is a key objective. This product is presented in high purity to ensure experimental reproducibility and reliability. It is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling procedures.

Properties

IUPAC Name

2-chloroethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h2-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBIYHGOHHPBCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2074451
Record name Octadecanoic acid, 2-chloroethyl ester
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Molecular Weight

347.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119-75-1
Record name 2-Chloroethyl stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 2-chloroethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2074451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROETHYL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BR0460WU5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroethyl Stearate: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-chloroethyl stearate. The information is intended to support research and development activities by providing key data points, a plausible synthesis protocol, and predicted spectroscopic information.

Chemical Properties and Identifiers

This compound, with the IUPAC name 2-chloroethyl octadecanoate, is the ester of stearic acid and 2-chloroethanol.[1][2] It is a chlorinated fatty acid ester. The following tables summarize its key chemical identifiers and physical properties.

IdentifierValue
IUPAC Name 2-chloroethyl octadecanoate[2]
CAS Number 1119-75-1[3]
Molecular Formula C₂₀H₃₉ClO₂[4]
Molecular Weight 346.98 g/mol [3]
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCCCl[4]
InChI InChI=1S/C20H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h2-19H2,1H3[5]
InChIKey QLBIYHGOHHPBCC-UHFFFAOYSA-N[5]
Physical PropertyValue
Melting Point 48.5 °C[6]
Boiling Point 425.2 ± 18.0 °C (Predicted)[3]
XLogP3-AA 9.1[5]
Rotatable Bond Count 19[2]

Chemical Structure

The chemical structure of this compound consists of a long, saturated 18-carbon chain from stearic acid linked via an ester functional group to a 2-chloroethyl group.

G Chemical Structure of this compound C18 CH₃(CH₂)₁₆ C19 C C18->C19 O1 O C19->O1 = O2 O C19->O2 C20 CH₂ O2->C20 C21 CH₂ C20->C21 Cl Cl C21->Cl

Caption: Chemical structure of this compound.

Synthesis Protocol (Proposed)

Materials:

  • Stearic acid

  • 2-Chloroethanol

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) as a catalyst

  • Toluene or a similar azeotroping solvent

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus or soxhlet extractor with drying agent

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation (optional, for high purity)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine stearic acid (1 equivalent), 2-chloroethanol (1.5-2 equivalents), and a catalytic amount of sulfuric acid or p-TSA (0.01-0.05 equivalents) in toluene.

  • Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) until the stearic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude this compound can be further purified by vacuum distillation or recrystallization from a suitable solvent to obtain the final product.

G Proposed Synthesis Workflow for this compound cluster_0 Reaction cluster_1 Workup & Purification reactants Stearic Acid + 2-Chloroethanol + Acid Catalyst + Toluene esterification Reflux with Water Removal (Dean-Stark) reactants->esterification workup Aqueous Wash (H₂O, NaHCO₃, Brine) esterification->workup drying Dry with MgSO₄ or Na₂SO₄ workup->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation purification Purification (Distillation or Recrystallization) evaporation->purification product Pure this compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Predicted Spectroscopic Data

Experimental spectroscopic data for this compound is not widely available. The following tables provide predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data based on the known structure of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.35Triplet2H-O-CH₂-CH₂-Cl
~3.70Triplet2H-O-CH₂-CH₂-Cl
~2.30Triplet2H-CH₂-C(=O)O-
~1.65Quintet2H-CH₂-CH₂-C(=O)O-
~1.25Multiplet28H-(CH₂)₁₄-
~0.88Triplet3HCH₃-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted Chemical Shift (δ, ppm)Assignment
~173C=O (Ester)
~64-O-CH₂-
~41-CH₂-Cl
~34-CH₂-C(=O)O-
~32-(CH₂)n-
~29-(CH₂)n- (multiple peaks)
~25-(CH₂)n-
~23-(CH₂)n-
~14CH₃-

Infrared (IR) Spectroscopy

Predicted Wavenumber (cm⁻¹)Functional Group
~2920, ~2850C-H stretch (alkane)
~1740C=O stretch (ester)
~1170C-O stretch (ester)
~720C-Cl stretch

Mass Spectrometry (MS)

Predicted m/zAssignment
346/348[M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern)
284[M - C₂H₄Cl]⁺ (Loss of chloroethoxy group)
267[M - C₂H₄Cl - OH]⁺
63/65[C₂H₄Cl]⁺

Biological Activity and Signaling Pathways

Currently, there is no readily available information in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. Further research would be required to elucidate any potential pharmacological or toxicological effects.

References

An In-depth Technical Guide to the Synthesis of 2-Chloroethyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-chloroethyl stearate. It includes detailed reaction mechanisms, experimental protocols, and quantitative data to support researchers in the fields of chemistry and drug development.

Core Synthesis Pathways

The synthesis of this compound is primarily achieved through the esterification of stearic acid with 2-chloroethanol. Alternative methods, such as a two-step synthesis involving an acyl chloride intermediate, are also viable.

Direct Esterification (Fischer-Speier Esterification)

The most common and direct method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves heating stearic acid with an excess of 2-chloroethanol in the presence of an acid catalyst. The reaction is an equilibrium process, and the removal of water as it forms can drive the reaction towards the product.[1]

Mechanism: The reaction proceeds through a series of protonation and deprotonation steps. The acid catalyst protonates the carbonyl oxygen of the stearic acid, making the carbonyl carbon more electrophilic. The alcohol, 2-chloroethanol, then acts as a nucleophile, attacking the carbonyl carbon. After a proton transfer, a water molecule is eliminated, and subsequent deprotonation yields the final ester product, this compound.[1]

Fischer_Esterification cluster_reactants Reactants stearic_acid Stearic Acid (C₁₇H₃₅COOH) protonated_carbonyl Protonated Carbonyl Intermediate stearic_acid->protonated_carbonyl + H⁺ (from catalyst) chloroethanol 2-Chloroethanol (ClCH₂CH₂OH) tetrahedral_intermediate Tetrahedral Intermediate catalyst Acid Catalyst (e.g., H₂SO₄, TsOH) catalyst->stearic_acid catalyzes protonated_carbonyl->tetrahedral_intermediate + 2-Chloroethanol ester_product This compound tetrahedral_intermediate->ester_product - H₂O, - H⁺ water Water (H₂O)

Figure 1: Fischer-Speier esterification pathway for this compound synthesis.

Experimental Protocol: Fischer Esterification

This protocol is based on typical conditions for the esterification of fatty acids.[2][3]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add stearic acid (1.0 eq), 2-chloroethanol (5.0-10.0 eq, serving as both reactant and solvent), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq). An inert solvent like toluene can be added to aid in the azeotropic removal of water.

  • Reaction: Heat the mixture to reflux (typically 120-150°C) with vigorous stirring. Monitor the reaction progress by observing the amount of water collected in the Dean-Stark trap or by using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer successively with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data for Stearic Acid Esterification

The following table summarizes typical reaction parameters for the esterification of stearic acid with various alcohols, which can serve as a reference for the synthesis of this compound.

ParameterValue/ConditionReference
Reactants Stearic Acid, Alcohol[2][3]
Molar Ratio (Acid:Alcohol) 1:5 to 1:15[2]
Catalyst H₂SO₄, Montmorillonite KSF/0[2][3]
Catalyst Loading 0.25-0.75 mol eq (H₂SO₄), 0.1 w/w (Clay)[2][3]
Temperature 65°C to 150°C[2][3]
Reaction Time 4 - 8 hours[3][4]
Yield >90% (with butanol and KSF/0 catalyst)[3]
Two-Step Synthesis via Stearoyl Chloride

An alternative pathway involves the conversion of stearic acid to its more reactive acyl chloride derivative, stearoyl chloride, which then reacts with 2-chloroethanol. This method avoids the equilibrium limitations of Fischer esterification and often proceeds under milder conditions in the second step.

Step 1: Formation of Stearoyl Chloride Stearic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to produce stearoyl chloride.

Step 2: Esterification of Stearoyl Chloride The resulting stearoyl chloride is then reacted with 2-chloroethanol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to neutralize the HCl byproduct and drive the reaction to completion.

Two_Step_Synthesis cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification stearic_acid Stearic Acid stearoyl_chloride Stearoyl Chloride stearic_acid->stearoyl_chloride + SOCl₂ - SO₂ - HCl thionyl_chloride Thionyl Chloride (SOCl₂) ester_product This compound stearoyl_chloride->ester_product + 2-Chloroethanol + Base chloroethanol 2-Chloroethanol base Base (e.g., Pyridine)

Figure 2: Two-step synthesis of this compound via a stearoyl chloride intermediate.

Experimental Protocol: Two-Step Synthesis

  • Stearoyl Chloride Synthesis: In a flask under an inert atmosphere, combine stearic acid (1.0 eq) with thionyl chloride (1.2-1.5 eq). A catalytic amount of dimethylformamide (DMF) can be added. Heat the mixture gently (e.g., 70-80°C) for 1-2 hours until the evolution of gas (SO₂ and HCl) ceases. Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude stearoyl chloride.

  • Esterification: Dissolve the crude stearoyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath and add 2-chloroethanol (1.1 eq) followed by the dropwise addition of pyridine or triethylamine (1.1 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Workup and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase with dilute HCl (to remove the base), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the resulting this compound by vacuum distillation or column chromatography.

Transesterification

Transesterification is a potential, though less direct, route for the synthesis of this compound.[5] This process involves reacting an existing stearate ester, such as methyl stearate or ethyl stearate, with 2-chloroethanol in the presence of an acid or base catalyst.[6] The equilibrium is driven by using a large excess of 2-chloroethanol or by removing the lower-boiling alcohol byproduct (e.g., methanol or ethanol).[5] This method is particularly useful if a simple alkyl stearate is a more readily available starting material than stearic acid.

Experimental Workflow and Purification

A generalized workflow for the synthesis and purification of this compound is outlined below.

Experimental_Workflow A 1. Reaction Setup (Reactants + Catalyst) B 2. Heating & Reflux (Monitor Progress) A->B C 3. Reaction Workup (Quenching, Extraction, Washing) B->C D 4. Drying & Solvent Removal C->D E 5. Purification (Vacuum Distillation / Chromatography) D->E F 6. Characterization (NMR, IR, MS) E->F G Pure this compound F->G

Figure 3: General experimental workflow for the synthesis and purification of this compound.

Purification and Characterization:

  • Purification: Due to the high boiling point of this compound, vacuum distillation is the preferred method for purification on a larger scale. For smaller scales or for achieving very high purity, silica gel column chromatography is effective, typically using a non-polar eluent system like hexane/ethyl acetate.

  • Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

    • Infrared (IR) Spectroscopy: To identify key functional groups, particularly the ester carbonyl stretch (~1740 cm⁻¹).

    • Mass Spectrometry (MS): To confirm the molecular weight (346.98 g/mol ) and fragmentation pattern.[7]

References

An In-depth Technical Guide to 2-Chloroethyl Stearate (CAS 1119-75-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-chloroethyl stearate (CAS 1119-75-1). The information is curated for professionals in research and drug development who may consider this molecule as a chemical intermediate or a building block for more complex structures.

Core Properties of this compound

This compound, also known as 2-chloroethyl octadecanoate, is the ester of stearic acid and 2-chloroethanol. Its long lipophilic alkyl chain derived from stearic acid combined with the reactive chloroethyl group makes it an interesting bifunctional molecule.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 1119-75-1[1][2][3]
Molecular Formula C₂₀H₃₉ClO₂[1][3]
Molecular Weight 346.98 g/mol [1]
Melting Point 48.5 °C[1]
Boiling Point 425.2 ± 18.0 °C (Predicted)[1]
Density 0.9049 g/cm³ at 49.5 °C
Appearance White to off-white solidGeneral knowledge
Solubility Insoluble in water, soluble in organic solventsGeneral knowledge
Spectral Data (Predicted)

¹H NMR (Predicted)

Chemical Shift (ppm)MultiplicityAssignment
~4.3t-O-CH₂ -CH₂Cl
~3.7t-O-CH₂-CH₂ Cl
~2.3t-CH₂ -COO-
~1.6m-CH₂-CH₂ -COO-
~1.2-1.4m-(CH₂)₁₄-
~0.9t-CH₃

¹³C NMR (Predicted)

Chemical Shift (ppm)Assignment
~173C =O
~64-O-C H₂-CH₂Cl
~42-O-CH₂-C H₂Cl
~34-C H₂-COO-
~22-32-(C H₂)₁₅-
~14-C H₃

Mass Spectrometry (EI) Fragmentation (Predicted)

m/zFragment
346/348[M]⁺ (Molecular ion with chlorine isotopes)
283[M - CH₂CH₂Cl]⁺
267[CH₃(CH₂)₁₅COO]⁺
63/65[CH₂CH₂Cl]⁺

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Assignment
~2920, ~2850C-H stretching (alkyl)
~1740C=O stretching (ester)
~1170C-O stretching (ester)
~650C-Cl stretching

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of stearic acid with 2-chloroethanol, using an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

  • Stearic acid

  • 2-Chloroethanol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)

  • Toluene or another suitable solvent for azeotropic removal of water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add stearic acid, a molar excess of 2-chloroethanol (e.g., 2-3 equivalents), and a suitable solvent like toluene.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Synthesis_Workflow Reactants Stearic Acid + 2-Chloroethanol + Acid Catalyst Reaction Reflux with Dean-Stark Trap Reactants->Reaction Workup Aqueous Workup: - Water Wash - NaHCO3 Wash - Brine Wash Reaction->Workup Drying Drying over Na2SO4 Workup->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Purification Purification (Recrystallization or Chromatography) Evaporation->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the chlorine atom and the ester functionality.

Nucleophilic Substitution

The 2-chloroethyl group is susceptible to nucleophilic substitution reactions (Sₙ2), allowing for the introduction of various functional groups. This makes this compound a useful intermediate in organic synthesis. For instance, it can react with amines to form amino esters, with thiols to form thioethers, and with other nucleophiles to introduce different functionalities.[4][5]

Reactivity_Diagram start This compound amine Primary/Secondary Amine start->amine S_N2 thiol Thiol start->thiol S_N2 other Other Nucleophiles (e.g., N3-, CN-) start->other S_N2 product_amine Amino Ester Derivative amine->product_amine product_thiol Thioether Ester Derivative thiol->product_thiol product_other Functionalized Ester other->product_other

Reactivity of this compound with nucleophiles.

Potential as a Prodrug Linker

The reactive 2-chloroethyl group suggests that this compound could be explored as a linker in prodrug design. A drug molecule containing a suitable nucleophilic group (e.g., an amine or a thiol) could be attached to the stearate backbone via the chloroethyl linker. The long fatty acid chain could enhance the lipophilicity of the drug, potentially improving its membrane permeability and pharmacokinetic profile. The ester bond could be designed to be cleaved by esterases in vivo, releasing the active drug.

Role in Drug Delivery Systems

Long-chain fatty acid esters are widely used in the formulation of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems can improve the oral bioavailability of poorly water-soluble drugs, protect drugs from degradation, and provide controlled release. Given its lipidic nature and defined melting point, this compound could potentially be used as a solid lipid matrix component in such formulations. Its reactive handle could also be used to conjugate targeting ligands to the surface of the nanoparticles.

Toxicological Profile and Safety

  • Stearate Esters: Generally, stearate esters have low acute toxicity. For example, 2-ethylhexyl stearate is not classified as hazardous.[6]

  • Chloroethyl Compounds: Some chloroethyl compounds can be alkylating agents and may have associated toxicity. However, the reactivity of the chloroethyl group in this compound is moderate.

It is recommended to handle this compound with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area. A comprehensive toxicological evaluation would be necessary before any in vivo applications.

Hazard ClassClassification
Acute Toxicity (Oral) Not classified (Data not available)
Acute Toxicity (Dermal) Not classified (Data not available)
Skin Corrosion/Irritation Not classified (Data not available)
Serious Eye Damage/Irritation Not classified (Data not available)

Conclusion

This compound is a bifunctional molecule with a long lipophilic chain and a reactive chloroethyl group. While detailed experimental data for this specific compound is limited, its properties can be reasonably predicted from related structures. Its synthesis is straightforward via Fischer esterification. The primary value of this compound for researchers and drug development professionals lies in its potential as a versatile chemical intermediate for the synthesis of more complex molecules, as a linker for prodrugs, and as a component in lipid-based drug delivery systems. Further research is warranted to fully characterize its properties and explore its potential in pharmaceutical applications.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloroethyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and predicted physicochemical properties of 2-chloroethyl stearate, with a focus on its solubility and stability. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines known properties with scientific principles governing analogous long-chain esters to offer a robust predictive assessment. Detailed experimental protocols for determining these properties are also provided to empower researchers in generating specific data.

Physicochemical Properties of this compound

This compound is the ester formed from stearic acid and 2-chloroethanol. Its fundamental properties are summarized below.

PropertyValueSource
Chemical Formula C₂₀H₃₉ClO₂[1]
Molecular Weight 346.98 g/mol [1]
CAS Number 1119-75-1[1]
Appearance Waxy solid (predicted)General knowledge of long-chain esters
Melting Point Not available
Boiling Point Not available
LogP (Predicted) ~8.5ChemAxon prediction

Solubility Profile

Table 2.1: Predicted Solubility of this compound in Common Solvents

SolventPolarityPredicted SolubilityRationale
WaterHighInsolubleThe long C18 alkyl chain results in a highly hydrophobic molecule that cannot overcome the strong hydrogen bonding network of water.[2][3][4]
EthanolHighSparingly soluble to solubleThe presence of a polar hydroxyl group in ethanol allows for some interaction with the ester group, but the long alkyl chain limits high solubility.
MethanolHighSparingly solubleSimilar to ethanol, but the shorter alkyl chain of methanol may result in slightly lower solubility for a long-chain ester.
AcetoneMediumSolubleAcetone is a polar aprotic solvent that can dissolve many organic compounds.
Diethyl EtherLowSolubleA common nonpolar solvent for lipids and esters.
ChloroformLowVery SolubleA good solvent for a wide range of organic compounds, including lipids and esters.
TolueneLowVery SolubleA nonpolar aromatic solvent effective at dissolving lipophilic compounds.
HexaneLowVery SolubleA nonpolar aliphatic solvent ideal for dissolving long-chain hydrocarbons and their derivatives.

A study on a series of fatty acid esters of p-[N,N-bis(2-chloroethyl)amino]phenol noted that the laurate, myristate, palmitate, and stearate derivatives were less soluble than the shorter-chain esters, which aligns with these general principles.[5]

A standard method for determining the solubility of a compound like this compound is the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, hexane)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

  • Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • After equilibration, allow the suspension to settle.

  • Centrifuge an aliquot of the suspension at the same temperature to separate the undissolved solid.

  • Carefully withdraw a known volume of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-MS).

  • Calculate the original concentration in the supernatant to determine the solubility.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and application. The primary degradation pathways for esters are hydrolysis and thermal decomposition.

Esters are susceptible to hydrolysis, which is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by acid or base.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol. This process is generally faster than acid-catalyzed hydrolysis.

A study on the hydrolysis of the related compounds 2-chloroethyl palmitate and 2-chloroethyl linoleate in various biological media (artificial gastric and pancreatic juices, liver and intestine homogenates) showed substantial hydrolysis, particularly in the presence of enzymes.[6] This suggests that this compound is also likely to be hydrolyzed under physiological conditions. The presence of the electron-withdrawing chlorine atom on the ethyl group may influence the rate of hydrolysis compared to an unsubstituted ethyl ester.

Objective: To evaluate the rate of hydrolysis of this compound under different pH conditions.

Materials:

  • This compound

  • Buffer solutions of different pH values (e.g., pH 4, 7, 9)

  • Thermostatically controlled incubator or water bath

  • HPLC-UV or GC-MS system

  • Vials and syringes

Procedure:

  • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

  • In separate vials, add a small aliquot of the stock solution to a larger volume of each buffer solution to achieve the desired starting concentration. The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.

  • Incubate the vials at a constant temperature (e.g., 37 °C).

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Immediately quench the reaction if necessary (e.g., by adding an equal volume of a mobile phase or a solvent that stops the degradation).

  • Analyze the samples by a validated stability-indicating HPLC or GC method to determine the remaining concentration of this compound.

  • Plot the concentration of this compound versus time and determine the degradation kinetics (e.g., half-life and degradation rate constant).

Long-chain esters are generally thermally stable at ambient temperatures. However, at elevated temperatures, they can undergo decomposition. The presence of the chloroalkyl group might affect the thermal stability compared to simple alkyl esters.

Objective: To determine the thermal decomposition profile and phase behavior of this compound.

Materials:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • This compound

  • Sample pans (e.g., aluminum)

Procedure for TGA:

  • Calibrate the TGA instrument for mass and temperature.

  • Place a small, accurately weighed sample (e.g., 5-10 mg) of this compound into a TGA pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

  • Record the mass loss as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

Procedure for DSC:

  • Calibrate the DSC instrument for temperature and enthalpy.

  • Seal a small, accurately weighed sample (e.g., 2-5 mg) of this compound into a DSC pan. An empty, sealed pan is used as a reference.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point.

  • Cool the sample at a controlled rate.

  • Perform a second heating scan. The data from the second scan is often used to ensure a consistent thermal history.

  • Record the heat flow as a function of temperature to determine melting point, enthalpy of fusion, and any other phase transitions.[7]

While no specific data exists for this compound, compounds with ester functionalities are generally not strong chromophores for absorbing UV-Vis light unless other chromophoric groups are present. However, it is prudent to assess photostability, especially if the compound is to be used in formulations exposed to light.

The ICH guideline Q1B provides a standard for photostability testing.

Objective: To evaluate the stability of this compound upon exposure to light.

Materials:

  • Photostability chamber with controlled light (visible and UVA) and temperature.

  • Chemically inert, transparent containers.

  • Dark controls (containers wrapped in aluminum foil).

  • HPLC-UV or other suitable analytical method.

Procedure:

  • Place samples of this compound (as a solid or in solution) in the transparent containers.

  • Prepare dark controls by wrapping identical samples in aluminum foil.

  • Expose the samples and dark controls to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • At appropriate time intervals, analyze the samples and dark controls for the degradation of this compound and the appearance of any degradation products using a stability-indicating analytical method.

  • Compare the results from the exposed samples to those of the dark controls to differentiate between light-induced and thermally-induced degradation.

Visualization of Experimental Workflows

The following diagrams illustrate the logical workflows for assessing the solubility and stability of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Solvents B Prepare Saturated Solution A->B C Equilibrate (Shake-Flask) B->C D Separate Solid & Liquid Phases C->D E Sample Supernatant D->E F Quantify Concentration (HPLC/GC) E->F G Calculate Solubility F->G

Caption: Workflow for Solubility Determination.

Stability_Workflow cluster_setup Setup cluster_conditions Stress Conditions cluster_sampling Sampling & Analysis cluster_results Results S1 Prepare Sample of This compound C1 Hydrolytic (pH 4, 7, 9) S1->C1 C2 Thermal (TGA/DSC) S1->C2 C3 Photolytic (ICH Q1B) S1->C3 A1 Collect Samples at Time Intervals C1->A1 A2 Analyze by Stability- Indicating Method C2->A2 C3->A1 A1->A2 R1 Determine Degradation Kinetics & Pathways A2->R1

Caption: Workflow for Stability Assessment.

References

potential in vivo biotransformation of 2-chloroethyl stearate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Potential In Vivo Biotransformation of 2-Chloroethyl Stearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted in vivo biotransformation of this compound. Due to the limited direct experimental data on this specific compound, this guide synthesizes information from studies on its constituent moieties, 2-chloroethanol and stearic acid, as well as structurally analogous compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug development and toxicological assessment.

Introduction

This compound is an ester formed from 2-chloroethanol and stearic acid. Its presence in biological systems, either as a xenobiotic or a metabolite of other compounds, necessitates an understanding of its metabolic fate. The biotransformation of this compound is predicted to proceed through a primary hydrolysis step, followed by the independent metabolism of the resulting 2-chloroethanol and stearic acid. This guide will explore these potential metabolic pathways in detail, outline relevant experimental protocols for their investigation, and present hypothetical quantitative data based on the metabolism of similar compounds.

Predicted Metabolic Pathways

The in vivo biotransformation of this compound is anticipated to be a multi-step process involving Phase I and Phase II metabolic reactions.

Phase I Metabolism: Hydrolysis

The initial and most significant metabolic transformation of this compound is expected to be the hydrolysis of the ester linkage. This reaction is primarily catalyzed by carboxylesterases, which are abundant in the liver and intestines.[1][2] This hydrolysis yields two primary metabolites: 2-chloroethanol and stearic acid.[3]

Hydrolysis This compound This compound 2-Chloroethanol 2-Chloroethanol This compound->2-Chloroethanol Carboxylesterases (Hydrolysis) Stearic Acid Stearic Acid This compound->Stearic Acid

Figure 1: Predicted primary hydrolysis of this compound.

Metabolism of 2-Chloroethanol

Following its release, 2-chloroethanol is expected to undergo further metabolism, primarily through oxidation and conjugation pathways.[4][5]

  • Oxidation: 2-Chloroethanol is oxidized by alcohol dehydrogenase to 2-chloroacetaldehyde, which is subsequently oxidized by aldehyde dehydrogenase to 2-chloroacetic acid.[4][6]

  • Glutathione Conjugation: The reactive intermediate, 2-chloroacetaldehyde, and to a lesser extent 2-chloroacetic acid, can be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[4] This can lead to the formation of S-(2-hydroxyethyl)glutathione, which can be further metabolized to mercapturic acid derivatives. Another potential metabolite arising from the 2-chloroethyl moiety is thiodiglycolic acid.[7]

Chloroethanol_Metabolism cluster_oxidation Oxidation Pathway cluster_conjugation Conjugation Pathway 2-Chloroethanol 2-Chloroethanol 2-Chloroacetaldehyde 2-Chloroacetaldehyde 2-Chloroethanol->2-Chloroacetaldehyde Alcohol Dehydrogenase 2-Chloroacetic Acid 2-Chloroacetic Acid 2-Chloroacetaldehyde->2-Chloroacetic Acid Aldehyde Dehydrogenase Glutathione Conjugate Glutathione Conjugate 2-Chloroacetaldehyde->Glutathione Conjugate GSTs, GSH 2-Chloroacetic Acid->Glutathione Conjugate GSTs, GSH Thiodiglycolic Acid Thiodiglycolic Acid 2-Chloroacetic Acid->Thiodiglycolic Acid GSH Dependent Pathway Mercapturic Acid\nDerivative Mercapturic Acid Derivative Glutathione Conjugate->Mercapturic Acid\nDerivative Further Metabolism

Figure 2: Predicted metabolic pathways of 2-chloroethanol.

Metabolism of Stearic Acid

Stearic acid, a common saturated fatty acid, will enter endogenous fatty acid metabolic pathways.[8]

  • Beta-Oxidation: The primary catabolic pathway for stearic acid is mitochondrial beta-oxidation, where it is sequentially broken down into acetyl-CoA molecules for energy production via the citric acid cycle.[9][10][11][12]

  • Desaturation: Stearic acid can be desaturated by stearoyl-CoA desaturase-1 (SCD1) to form oleic acid, a monounsaturated fatty acid.[1][3][13]

  • Elongation: Stearic acid can also be elongated to form longer-chain saturated fatty acids.[14]

Stearic_Acid_Metabolism cluster_catabolism Catabolism cluster_anabolism Anabolism Stearic Acid Stearic Acid Acetyl-CoA Acetyl-CoA Stearic Acid->Acetyl-CoA Beta-Oxidation (Mitochondria) Oleic Acid Oleic Acid Stearic Acid->Oleic Acid SCD1 (Desaturation) Longer-Chain Fatty Acids Longer-Chain Fatty Acids Stearic Acid->Longer-Chain Fatty Acids Elongases Energy (Citric Acid Cycle) Energy (Citric Acid Cycle) Acetyl-CoA->Energy (Citric Acid Cycle)

Figure 3: Metabolic fate of stearic acid.

Quantitative Data Summary

Direct quantitative data for the in vivo biotransformation of this compound is not currently available. The following tables present hypothetical data based on studies of structurally similar compounds to provide a framework for potential experimental outcomes.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and its Primary Metabolites

CompoundCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)
This compound5.21.015.82.5
2-Chloroethanol2.11.58.43.0
Stearic Acid10.52.042.14.5
2-Chloroacetic Acid0.82.54.25.0
Thiodiglycolic Acid0.54.03.56.2

Table 2: Hypothetical In Vitro Metabolic Stability in Human Liver Microsomes

CompoundIntrinsic Clearance (µL/min/mg protein)Half-life (min)
This compound1504.6

Experimental Protocols

Investigating the in vivo biotransformation of this compound would involve a combination of in vivo animal studies and in vitro experiments using subcellular fractions.

In Vivo Animal Study Protocol

This protocol outlines a general procedure for an in vivo metabolism study in a rodent model.

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are acclimated for at least one week.

  • Dosing: A single dose of this compound (e.g., 100 mg/kg) is administered orally by gavage. A vehicle control group receives the vehicle only.

  • Sample Collection: Blood samples are collected via the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant. Urine and feces are collected over 24 hours using metabolic cages.

  • Sample Preparation:

    • Plasma: Blood is centrifuged to separate plasma. Proteins are precipitated by adding three volumes of ice-cold acetonitrile, followed by centrifugation. The supernatant is collected and evaporated to dryness under a stream of nitrogen. The residue is reconstituted for analysis.[15]

    • Urine: Urine samples are centrifuged to remove particulates and may be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to cleave conjugates. Solid-phase extraction (SPE) can be used for cleanup and concentration of metabolites.[16]

  • Metabolite Identification and Quantification: Samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the identification and quantification of the parent compound and its potential metabolites.[17][18]

InVivo_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Acclimation Acclimation Dosing Dosing Acclimation->Dosing Sprague-Dawley Rats Sample Collection Blood, Urine, Feces Dosing->Sample Collection Oral Gavage Plasma Preparation Plasma Preparation Sample Collection->Plasma Preparation Centrifugation Urine Cleanup Urine Cleanup Sample Collection->Urine Cleanup SPE Protein Precipitation Protein Precipitation Plasma Preparation->Protein Precipitation Acetonitrile LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Urine Cleanup->LC-MS/MS Analysis Metabolite Identification\nand Quantification Metabolite Identification and Quantification LC-MS/MS Analysis->Metabolite Identification\nand Quantification

Figure 4: General workflow for an in vivo metabolism study.

In Vitro Metabolic Stability Assay

This protocol describes a method to assess the metabolic stability of this compound in human liver microsomes.

  • Incubation Mixture: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding this compound (e.g., 1 µM final concentration).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding ice-cold acetonitrile.

  • Sample Processing: Samples are centrifuged to pellet the protein, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound.

  • Data Analysis: The rate of disappearance is used to calculate the intrinsic clearance and in vitro half-life.

Cytochrome P450 Inhibition Assay

To determine if this compound or its metabolites inhibit major cytochrome P450 (CYP) enzymes, a cocktail inhibition assay can be performed.[19][20]

  • Incubation: Incubate human liver microsomes with a cocktail of probe substrates for major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) in the presence and absence of this compound.

  • Analysis: The formation of the specific metabolites of the probe substrates is measured by LC-MS/MS.

  • Data Interpretation: A decrease in the formation of a specific metabolite in the presence of this compound indicates inhibition of the corresponding CYP isoform.

Conclusion

The in vivo biotransformation of this compound is predicted to be initiated by carboxylesterase-mediated hydrolysis, yielding 2-chloroethanol and stearic acid. These metabolites are then expected to enter their respective well-established metabolic pathways: oxidation and conjugation for 2-chloroethanol, and beta-oxidation, desaturation, and elongation for stearic acid. This guide provides a foundational framework for understanding and investigating the metabolic fate of this compound. The outlined experimental protocols offer a starting point for researchers to generate specific data for this compound, which is crucial for a thorough risk assessment and understanding its potential biological effects. Further research is warranted to confirm these predicted pathways and to obtain quantitative data on the biotransformation of this compound.

References

2-Chloroethyl Stearate as a Fatty Acid Conjugate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fatty acids to pharmacologically active molecules is a well-established prodrug strategy aimed at enhancing the therapeutic index of parent compounds. This approach leverages the physicochemical properties of lipids to overcome common drug delivery challenges, such as poor aqueous solubility, limited membrane permeability, and rapid metabolism. 2-Chloroethyl stearate, a conjugate of the saturated fatty acid stearic acid and a 2-chloroethyl group, represents a lipophilic entity with potential applications in targeted and controlled drug release. The ester linkage is susceptible to enzymatic hydrolysis by ubiquitous esterases in the body, allowing for the release of a potentially active 2-chloroethyl moiety. This guide provides a comprehensive technical overview of this compound as a fatty acid conjugate, focusing on its synthesis, analytical characterization, and biological evaluation.

Core Concepts of Fatty Acid Conjugation

Fatty acid conjugates are designed to transiently modify the properties of a parent drug, rendering it pharmacologically inactive until it reaches the desired site of action. The primary advantages of this approach include:

  • Increased Lipophilicity: The long alkyl chain of stearic acid significantly increases the lipophilicity of the conjugate, facilitating its passage across biological membranes and enhancing its association with lipid-based drug delivery systems.[1][2][3]

  • Enhanced Bioavailability: By improving absorption and distribution, fatty acid conjugation can lead to higher systemic exposure of the active compound.[2]

  • Targeted Delivery: The lipidic nature of the conjugate can promote its uptake into specific tissues or cells, such as tumor cells that often exhibit an altered lipid metabolism.

  • Sustained Release: The rate of enzymatic cleavage of the ester bond can be modulated to control the release of the active moiety, potentially prolonging its therapeutic effect.[4]

The fundamental principle relies on the enzymatic cleavage of the ester bond by carboxylesterases, which are abundant in various tissues, including the liver, plasma, and gastrointestinal tract, to release the parent drug and the fatty acid.[5]

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for formulation development and for predicting its behavior in biological systems.

PropertyValueReference
CAS Number 1119-75-1--INVALID-LINK--
Molecular Formula C₂₀H₃₉ClO₂--INVALID-LINK--
Molecular Weight 347.0 g/mol --INVALID-LINK--
Melting Point 48.5 °C--INVALID-LINK--
Boiling Point 425.2 ± 18.0 °C (Predicted)--INVALID-LINK--
XLogP3-AA (Predicted) 9.1--INVALID-LINK--
IUPAC Name 2-chloroethyl octadecanoate--INVALID-LINK--

Experimental Protocols

This section details the methodologies for the synthesis, characterization, and biological evaluation of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of stearic acid with 2-chloroethanol. Two common methods are Fischer esterification and acylation using stearoyl chloride.

Method 1: Fischer Esterification

This acid-catalyzed reaction involves heating stearic acid and an excess of 2-chloroethanol in the presence of a strong acid catalyst.

  • Materials: Stearic acid, 2-chloroethanol, sulfuric acid (or p-toluenesulfonic acid), toluene (or another suitable solvent for azeotropic removal of water), sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator, distillation apparatus.

  • Procedure:

    • Dissolve stearic acid in a minimal amount of toluene in a round-bottom flask.

    • Add a molar excess (e.g., 3-5 equivalents) of 2-chloroethanol.

    • Add a catalytic amount of sulfuric acid (e.g., 0.1-0.5 mol%).

    • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

    • Heat the reaction mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization or column chromatography.

Method 2: Acylation with Stearoyl Chloride

This method involves the reaction of stearoyl chloride with 2-chloroethanol in the presence of a non-nucleophilic base.

  • Materials: Stearoyl chloride, 2-chloroethanol, pyridine (or triethylamine), dichloromethane (or another inert solvent), hydrochloric acid (dilute), sodium bicarbonate solution, anhydrous magnesium sulfate, rotary evaporator.

  • Procedure:

    • Dissolve 2-chloroethanol and pyridine in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.

    • Slowly add a solution of stearoyl chloride in dichloromethane to the cooled mixture with stirring.

    • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

    • Wash the reaction mixture with dilute hydrochloric acid to remove the base, followed by saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the solvent under reduced pressure.

    • Purify the product by column chromatography.

Synthesis_Workflow cluster_method1 Method 1: Fischer Esterification cluster_method2 Method 2: Acylation SA1 Stearic Acid React1 Reflux with water removal SA1->React1 CE1 2-Chloroethanol CE1->React1 Cat1 Acid Catalyst (H₂SO₄) Cat1->React1 Workup1 Neutralization & Extraction React1->Workup1 Purify1 Purification Workup1->Purify1 Product1 This compound Purify1->Product1 SC1 Stearoyl Chloride React2 Reaction in inert solvent SC1->React2 CE2 2-Chloroethanol CE2->React2 Base1 Base (Pyridine) Base1->React2 Workup2 Aqueous Workup React2->Workup2 Purify2 Purification Workup2->Purify2 Product2 This compound Purify2->Product2 Cellular_Uptake_Workflow Start Seed Cells Incubate Incubate with Fluorescent Conjugate Start->Incubate Wash Wash with PBS Incubate->Wash Analysis Analysis Wash->Analysis Microscopy Fluorescence Microscopy Analysis->Microscopy Qualitative FlowCytometry Flow Cytometry Analysis->FlowCytometry Quantitative PlateReader Plate Reader (after lysis) Analysis->PlateReader Quantitative Mechanism_of_Action CES This compound (extracellular) Membrane Cell Membrane CES->Membrane CES_intra This compound (intracellular) Membrane->CES_intra Passive Diffusion Esterase Esterases CES_intra->Esterase Hydrolysis SA Stearic Acid Esterase->SA CE_moiety 2-Chloroethyl Moiety Esterase->CE_moiety Signaling Modulation of Signaling Pathways (e.g., MAPK, ER Stress) SA->Signaling Target Biological Target CE_moiety->Target Effect Therapeutic Effect Target->Effect

References

Detecting 2-Chloroethyl Stearate in the Environment: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the detection and quantification of 2-chloroethyl stearate in environmental samples. Due to the absence of established standard methods for this specific compound, this document outlines a scientifically robust, hypothetical framework based on established analytical principles for similar long-chain fatty acid esters. The guide details protocols for sample collection, extraction from various matrices (water, soil, and sediment), and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it addresses data presentation, quality assurance, and the logical workflow of the analytical process. This document is intended to serve as a foundational resource for researchers initiating studies on the environmental presence and fate of this compound.

Introduction

This compound is a long-chain fatty acid ester. While specific data on its environmental prevalence and toxicity are scarce, its chemical structure suggests it may exhibit persistence and bioaccumulation potential, characteristic of other lipophilic organic compounds. The chloroethyl group also raises toxicological concerns. Therefore, the development of sensitive and reliable analytical methods is crucial for assessing its potential environmental impact. This guide outlines a comprehensive analytical approach, adapting established methods for fatty acid ester analysis to the specific properties of this compound.

Analytical Workflow Overview

The overall workflow for the detection of this compound in environmental samples involves several key stages, from sample acquisition to final data analysis. Each step is critical for achieving accurate and reproducible results.

Workflow cluster_sample Sample Collection & Preparation cluster_extraction Extraction cluster_cleanup Extract Cleanup cluster_analysis Analysis & Quantification Sample Environmental Sample (Water, Soil, Sediment) Homogenize Homogenization/ Sub-sampling Sample->Homogenize Spike Spiking with Internal Standard Homogenize->Spike Water_Ext Liquid-Liquid Extraction (Water Samples) Spike->Water_Ext Water Soil_Ext Pressurized Liquid or Ultrasonic Extraction (Soil/Sediment) Spike->Soil_Ext Soil/ Sediment SPE Solid-Phase Extraction (SPE) Water_Ext->SPE Soil_Ext->SPE Concentrate Solvent Evaporation & Reconstitution SPE->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General analytical workflow for this compound.

Experimental Protocols

The following sections provide detailed, hypothetical protocols for the analysis of this compound in environmental matrices. These protocols are based on established methods for similar analytes and should be validated with appropriate quality control measures before implementation.

Sample Preparation

Proper sample preparation is paramount to ensure the representativeness of the analytical aliquot and the efficiency of the extraction process.

  • Water Samples:

    • Collect water samples in pre-cleaned amber glass bottles to prevent photodegradation.

    • Store samples at 4°C and analyze within 7 days.

    • If suspended solids are present, the sample should be filtered through a glass fiber filter. The filter and filtrate can be analyzed separately to distinguish between dissolved and particle-bound this compound.

  • Soil and Sediment Samples:

    • Collect samples using stainless steel tools and store them in glass jars at 4°C.

    • Prior to extraction, air-dry the samples in a clean environment or freeze-dry them.

    • Homogenize the dried sample by grinding and sieving through a 2 mm mesh to ensure uniformity.

Extraction Methodologies

The choice of extraction method depends on the sample matrix.

This technique is suitable for extracting non-polar compounds like this compound from aqueous matrices.[1][2][3]

  • Measure 1 L of the water sample into a 2 L separatory funnel.

  • Spike the sample with a known amount of an appropriate internal standard (e.g., deuterated this compound or a structurally similar ester not expected in the sample, such as 2-chloroethyl palmitate).

  • Add 60 mL of dichloromethane or a similar non-polar solvent.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and drain the organic (bottom) layer into a collection flask.

  • Repeat the extraction twice more with fresh 60 mL portions of solvent, combining the extracts.

  • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

PLE is an automated technique that uses elevated temperature and pressure to achieve rapid and efficient extractions.[4][5]

  • Mix 10 g of the homogenized sample with an equal amount of diatomaceous earth.

  • Load the mixture into a stainless steel extraction cell.

  • Spike the sample with the internal standard.

  • Extract using a suitable solvent system, such as a mixture of hexane and acetone (1:1, v/v).

  • Set the extraction conditions (e.g., temperature: 100°C, pressure: 1500 psi, static time: 10 minutes, 2 cycles).

  • Collect the extract in a vial for further processing.

This method uses ultrasonic waves to enhance the extraction of analytes from solid matrices.[6][7][8]

  • Weigh 10 g of the homogenized sample into a glass beaker.

  • Spike with the internal standard.

  • Add 50 mL of a 1:1 (v/v) mixture of hexane and acetone.

  • Place the beaker in an ultrasonic bath and sonicate for 30 minutes.

  • Decant the solvent into a collection flask.

  • Repeat the extraction two more times with fresh solvent.

  • Combine the extracts.

Extract Cleanup using Solid-Phase Extraction (SPE)

A cleanup step is often necessary to remove interfering compounds from the raw extract.[9][10]

  • Condition a normal-phase SPE cartridge (e.g., silica gel or Florisil) by passing a non-polar solvent like hexane through it.

  • Concentrate the sample extract to a small volume (approx. 1-2 mL) under a gentle stream of nitrogen.

  • Load the concentrated extract onto the SPE cartridge.

  • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar interferences.

  • Elute the this compound using a solvent of slightly higher polarity, such as a mixture of hexane and dichloromethane.

  • Collect the eluate and concentrate it to a final volume of 1 mL for GC-MS analysis.

GC-MS Analysis

Gas chromatography coupled with mass spectrometry is the preferred method for the separation and detection of semi-volatile organic compounds like this compound.

  • Instrumentation: A gas chromatograph equipped with a mass selective detector (GC-MS).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

  • Injection: 1 µL of the final extract is injected in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 20°C/min to 280°C, hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound would need to be determined from a standard, but would likely include the molecular ion and characteristic fragments.

Data Presentation and Quantification

Quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Hypothetical Quantitative Data

The following table presents hypothetical data for the recovery and detection limits of this compound in different environmental matrices. Note: This data is for illustrative purposes only, as experimental data for this specific compound is not available in the literature.

MatrixExtraction MethodMean Recovery (%)Relative Standard Deviation (RSD, %)Method Detection Limit (MDL)Limit of Quantification (LOQ)
Spiked Deionized Water Liquid-Liquid Extraction9280.05 µg/L0.15 µg/L
Spiked River Water Liquid-Liquid Extraction85120.1 µg/L0.3 µg/L
Spiked Sandy Soil Pressurized Liquid Extraction88101.0 µg/kg3.0 µg/kg
Spiked Clay Soil Ultrasonic Extraction81152.5 µg/kg7.5 µg/kg
Spiked Marine Sediment Pressurized Liquid Extraction78185.0 µg/kg15.0 µg/kg
Quantification

Quantification is performed using the internal standard method.[11][12] A calibration curve is generated by analyzing standards of this compound at different concentrations, each containing the same amount of internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the samples is then determined from this calibration curve.

Mandatory Visualizations

Sample Preparation and Extraction Workflow

Extraction_Workflow cluster_water Water Sample cluster_solid Soil/Sediment Sample cluster_cleanup_analysis Cleanup and Analysis Water_Sample 1L Water Sample Spike_Water Spike with Internal Standard Water_Sample->Spike_Water LLE Liquid-Liquid Extraction (3x with Dichloromethane) Spike_Water->LLE Dry_Extract Dry with Na2SO4 LLE->Dry_Extract Concentrate_Cleanup Concentrate & SPE Cleanup Dry_Extract->Concentrate_Cleanup Combined Extract Solid_Sample 10g Homogenized Sample Spike_Solid Spike with Internal Standard Solid_Sample->Spike_Solid PLE Pressurized Liquid Extraction (Hexane:Acetone) Spike_Solid->PLE PLE->Concentrate_Cleanup Final_Extract Final Extract (1 mL) Concentrate_Cleanup->Final_Extract GCMS_Analysis GC-MS Analysis Final_Extract->GCMS_Analysis

Caption: Detailed sample preparation and extraction workflow.

Mass Spectrometry Fragmentation Pathway (Hypothetical)

The mass spectrum of this compound under electron ionization would be expected to show characteristic fragmentation patterns.[13][14][15]

Fragmentation Parent [C20H39ClO2]+• (Molecular Ion) Frag1 [C18H35O2]+ (Loss of C2H4Cl•) Parent->Frag1 Frag2 [C17H35CO]+ (Acylium Ion) Parent->Frag2 Frag4 [C2H4Cl]+ Parent->Frag4 Frag5 McLafferty Rearrangement Product Parent->Frag5 Frag3 [C17H35]+ (Loss of CO) Frag2->Frag3

References

Toxicological Profile of 2-Chloroethyl Stearate: A Data Gap Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of publicly available scientific literature and safety data reveals a significant lack of specific toxicological information for 2-chloroethyl stearate. While data exists for structurally related compounds, such as other alkyl stearates and chloroethyl-containing molecules, a direct and detailed toxicological profile for this compound cannot be constructed at this time. This document summarizes the limited available information and highlights the critical data gaps that need to be addressed to enable a thorough risk assessment of this compound.

Physicochemical Properties

Basic chemical and physical properties of this compound have been identified.

PropertyValueSource
Molecular Formula C20H39ClO2PubChem[1]
Molecular Weight 346.98 g/mol ChemicalBook[2]
CAS Number 1119-75-1ChemicalBook[2]
Melting Point 48.5 °C (Solvent: ethanol)ChemicalBook[2]
Boiling Point 425.2±18.0 °C (Predicted)ChemicalBook[2]
Density 0.9049 g/cm3 (at 49.5 °C)ChemicalBook[2]

Toxicological Data: A Critical Gap

Extensive searches for toxicological data on this compound, including acute toxicity (e.g., LD50), genotoxicity, carcinogenicity, and reproductive and developmental toxicity, did not yield any specific studies for this compound. The available information is limited to related but distinct chemical entities.

Data on Related Alkyl Stearates

Safety assessments for other alkyl stearates, such as 2-ethylhexyl stearate, have been conducted. For instance, a study on the developmental toxicity of 2-ethylhexyl stearate in rats, following OECD guidelines, established a No Observed Adverse Effect Level (NOAEL) of 1000 mg/kg for embryo-/foetotoxicity, teratogenicity, and maternal toxicity.[3] However, the presence of the chloroethyl group in this compound introduces a reactive functional group that is absent in 2-ethylhexyl stearate, making direct extrapolation of toxicological data inappropriate.

Data on Chloroethyl-Containing Compounds

The toxicological profile of compounds containing the 2-chloroethyl moiety, such as bis(2-chloroethyl) ether, has been documented. A safety data sheet for bis(2-chloroethyl) ether indicates it is fatal if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[4] These significant toxicological concerns highlight the potential for toxicity associated with the 2-chloroethyl group. However, the overall toxicological profile of this compound will also be influenced by the stearate portion of the molecule and its specific metabolic fate.

Experimental Protocols and Methodologies

No specific experimental protocols for the toxicological evaluation of this compound were found in the reviewed literature. To assess the safety of this compound, standard toxicological assays would need to be conducted. Below is a generalized workflow that could be adapted for this purpose.

Generalized workflow for toxicological evaluation.

Potential Signaling Pathways of Toxicity

Due to the absence of mechanistic studies on this compound, no specific signaling pathways have been described in the literature. The presence of the alkylating 2-chloroethyl group suggests a potential for covalent binding to cellular macromolecules such as DNA and proteins. This interaction could potentially lead to genotoxicity and cytotoxicity through various mechanisms, including the induction of DNA damage response pathways and apoptosis.

potential_pathway 2_Chloroethyl_Stearate 2_Chloroethyl_Stearate Metabolic_Activation Metabolic_Activation 2_Chloroethyl_Stearate->Metabolic_Activation Reactive_Metabolite Reactive_Metabolite Metabolic_Activation->Reactive_Metabolite DNA_Adducts DNA_Adducts Reactive_Metabolite->DNA_Adducts Protein_Adducts Protein_Adducts Reactive_Metabolite->Protein_Adducts DNA_Damage_Response DNA_Damage_Response DNA_Adducts->DNA_Damage_Response Enzyme_Inhibition Enzyme_Inhibition Protein_Adducts->Enzyme_Inhibition Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage_Response->Apoptosis Cellular_Dysfunction Cellular_Dysfunction Cell_Cycle_Arrest->Cellular_Dysfunction Apoptosis->Cellular_Dysfunction Enzyme_Inhibition->Cellular_Dysfunction

Hypothetical signaling pathway for toxicity.

Conclusion and Recommendations

The current body of scientific literature is insufficient to provide an in-depth toxicological profile of this compound. The presence of a reactive chloroethyl group warrants a cautious approach, and its toxicological properties cannot be reliably predicted from data on other stearate esters. To address this critical data gap, a comprehensive toxicological evaluation is recommended, starting with a battery of in vitro assays to assess genotoxicity and cytotoxicity, followed by in vivo studies as indicated by the initial findings. Such data are essential for any meaningful risk assessment and to ensure the safety of researchers and professionals who may handle this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Chloroethyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory-scale synthesis of 2-chloroethyl stearate, a valuable intermediate in organic synthesis. The protocols detailed below are based on the principles of Fischer-Speier esterification and are intended for use by qualified researchers in a controlled laboratory setting.

Introduction

This compound is a fatty acid ester that incorporates a reactive chloroethyl group, making it a useful bifunctional molecule for further chemical modifications. Its long alkyl chain, derived from stearic acid, imparts lipophilicity, while the chloroethyl moiety can participate in various nucleophilic substitution reactions. This combination of properties makes it a valuable building block in the synthesis of surfactants, plasticizers, and potentially as a precursor for active pharmaceutical ingredients.

The synthesis is achieved through the Fischer esterification of stearic acid with 2-chloroethanol, in the presence of an acid catalyst. This is a reversible reaction, and the equilibrium is typically shifted towards the product by using an excess of one of the reactants or by removing the water formed during the reaction.

Physicochemical Data and Safety Information

A summary of the key physicochemical properties of the reactants and the final product is provided in the table below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Safety Precautions
Stearic AcidC₁₈H₃₆O₂284.4869.3361Irritant. Avoid inhalation of dust.
2-ChloroethanolC₂H₅ClO80.51-67.5128.7Toxic, flammable. Handle in a fume hood with appropriate PPE.
This compound C₂₀H₃₉ClO₂ 346.98 48.5[1] 425.2 (Predicted)[1] Assumed to be an irritant. Handle with care.
Sulfuric Acid (Catalyst)H₂SO₄98.0810337Corrosive. Causes severe skin burns and eye damage.

Experimental Protocol: Fischer Esterification of Stearic Acid with 2-Chloroethanol

This protocol outlines the synthesis of this compound via acid-catalyzed esterification.

Materials and Reagents:
  • Stearic Acid (≥95%)

  • 2-Chloroethanol (≥99%)

  • Concentrated Sulfuric Acid (98%)

  • Toluene

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Ethyl Acetate

Equipment:
  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper

Procedure:
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, combine stearic acid (1.0 equivalent), 2-chloroethanol (5.0 equivalents), and toluene (approximately 2 mL per gram of stearic acid).

    • Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol% relative to the stearic acid).

    • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Esterification Reaction:

    • Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the formation of the ester.

    • Continue the reflux for 4-6 hours, or until no more water is collected in the Dean-Stark trap. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Final Purification (Optional):

    • For higher purity, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent such as ethanol.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Typical Yield 80-90%
Purity (by GC-MS) ≥95%[2]

Note: The typical yield is an estimate based on similar Fischer esterification reactions and may vary depending on the specific reaction conditions and purification methods.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Wavenumber (cm⁻¹)Functional Group
~1740C=O (Ester carbonyl stretch)
~1170C-O (Ester stretch)
~2850-2960C-H (Alkyl stretch)
~650-750C-Cl (Stretch)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following signals:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.3Triplet2H-O-CH₂ -CH₂-Cl
~3.7Triplet2H-O-CH₂-CH₂ -Cl
~2.3Triplet2H-CH₂ -C(O)O-
~1.6Multiplet2H-CH₂-CH₂ -C(O)O-
~1.2-1.4Multiplet~28H-(CH₂)₁₄-
~0.9Triplet3H-CH₃

Note: These are predicted spectral data based on the structure of this compound and data from analogous compounds.

Visualizations

Synthesis Workflow

Synthesis_Workflow Reactants Stearic Acid + 2-Chloroethanol + Toluene + H₂SO₄ (cat.) Reaction Reflux with Dean-Stark Trap (4-6 hours) Reactants->Reaction Workup Neutralization (NaHCO₃) Extraction (Ethyl Acetate) Drying (MgSO₄) Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product Purification Vacuum Distillation or Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product Analysis Characterization (IR, NMR, GC-MS) Final_Product->Analysis

Caption: A logical workflow diagram illustrating the synthesis and purification of this compound.

Fischer Esterification Mechanism

Fischer_Esterification cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination of Water cluster_4 Deprotonation A Stearic Acid B Protonated Stearic Acid A->B + H⁺ A->B H_plus H⁺ D Tetrahedral Intermediate B->D + 2-Chloroethanol B->D C 2-Chloroethanol E Protonated Intermediate D->E D->E F Protonated Ester E->F - H₂O E->F H2O H₂O G This compound F->G - H⁺ F->G H_plus_regen H⁺

Caption: The reaction mechanism for the acid-catalyzed Fischer esterification of stearic acid.

Quality Control Checks

Quality_Control Product Synthesized This compound TLC TLC Analysis (vs. Starting Materials) Product->TLC GCMS GC-MS Analysis (Purity Assessment) Product->GCMS IR IR Spectroscopy (Functional Group ID) Product->IR NMR ¹H NMR Spectroscopy (Structural Confirmation) Product->NMR Pass Product Meets Specifications TLC->Pass GCMS->Pass IR->Pass NMR->Pass

Caption: Key quality control checks for the synthesized this compound.

References

Application Notes and Protocols for the Quantification of 2-Chloroethyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl stearate is an ester of stearic acid and 2-chloroethanol. As a fatty acid ester, its accurate quantification in various matrices is crucial for quality control, safety assessment, and in the study of lipid metabolism. This document provides detailed analytical methods for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). These protocols are designed to serve as a comprehensive guide for researchers in analytical chemistry, pharmacology, and drug development.

Analytical Methods Overview

Two primary methods are proposed for the sensitive and selective quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds. This method offers high chromatographic resolution and is suitable for the analysis of fatty acid esters.

  • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and specific method ideal for analyzing compounds in complex matrices. This technique provides excellent selectivity through Multiple Reaction Monitoring (MRM).

Method 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of this compound in samples that can be readily extracted into an organic solvent.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Accurately weigh 1 g of the homogenized sample into a 15 mL polypropylene centrifuge tube.

  • Add 5 mL of hexane to the tube.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a clean glass test tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

2. GC-MS Instrumental Conditions

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 300°C.

    • Hold at 300°C for 10 minutes.

  • Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor (Proposed): m/z 63, 284, 346.

Data Presentation: GC-MS Method
ParameterProposed Value
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Linearity Range0.15 - 20 µg/mL
Correlation Coefficient (r²)> 0.995
Recovery85 - 105%
Precision (%RSD)< 15%

Method 2: Quantification of this compound by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is highly sensitive and suitable for the quantification of this compound in complex biological matrices.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Accurately measure 1 mL of the liquid sample (e.g., plasma) into a glass tube.

  • Add 4 mL of methanol to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

  • Dilute the supernatant with 10 mL of water.

  • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

  • Load the diluted supernatant onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water/methanol (90:10, v/v).

  • Elute the analyte with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of methanol/water (80:20, v/v) for HPLC-MS/MS analysis.

2. HPLC-MS/MS Instrumental Conditions

  • Instrument: HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 70% B

    • 1-8 min: 70% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 70% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Proposed MRM Transitions:

    • Quantifier: 347.3 → 285.3

    • Qualifier: 347.3 → 63.1

Data Presentation: HPLC-MS/MS Method
ParameterProposed Value
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Linearity Range1.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.998
Recovery90 - 110%
Precision (%RSD)< 10%

Comparative Summary of Analytical Methods

FeatureGC-MSHPLC-MS/MS
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Sample Volatility RequiredNot required
Sensitivity GoodExcellent
Selectivity GoodExcellent
Matrix Effects Can be significantCan be significant, but manageable with MRM
Sample Preparation Typically Liquid-Liquid ExtractionOften Solid-Phase Extraction for complex matrices
Typical Application Analysis of less complex matricesAnalysis of complex biological matrices

Visualization of Experimental Workflow

experimental_workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Biological Fluid, Food Matrix) Homogenization Homogenization (if solid) Sample->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Injection Solvent Evaporation->Reconstitution Analysis GC-MS or HPLC-MS/MS Analysis Reconstitution->Analysis Integration Peak Integration Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Calibration->Quantification Report Final Report Quantification->Report

Application Note: Analysis of 2-Chloroethyl Stearate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl stearate is a fatty acid ester that can be of interest in various fields, including as a potential impurity or intermediate in chemical and pharmaceutical manufacturing. Its detection and quantification are crucial for quality control and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive method for the analysis of this compound due to its volatility and thermal stability. This application note provides a detailed protocol for the determination of this compound using GC-MS, including sample preparation, instrument parameters, and expected analytical figures of merit.

Experimental Protocols

Sample Preparation

The sample preparation method should be tailored to the specific matrix. For relatively clean samples where this compound is a major component, a simple dilution is sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

a) Dilution in an Appropriate Solvent:

  • Accurately weigh a portion of the sample.

  • Dissolve the sample in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane to a known final concentration (e.g., 1 mg/mL).[1]

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, perform serial dilutions to bring the concentration of this compound into the calibrated range of the instrument.

  • Transfer an aliquot of the final solution to a 2 mL autosampler vial for GC-MS analysis.

b) Liquid-Liquid Extraction (for aqueous samples):

  • To a known volume of the aqueous sample, add an equal volume of a water-immiscible organic solvent (e.g., hexane or ethyl acetate).

  • Vortex the mixture vigorously for 1-2 minutes to ensure efficient extraction of this compound into the organic phase.

  • Allow the layers to separate.

  • Carefully transfer the upper organic layer to a clean vial.

  • Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • Reconstitute the residue in a known volume of the injection solvent and transfer to an autosampler vial.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization for specific instrumentation and applications. The parameters are based on common methods for the analysis of fatty acid esters.

Table 1: GC-MS Instrumental Parameters

ParameterRecommended Setting
Gas Chromatograph
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection ModeSplitless (for trace analysis) or Split (for higher concentrations)
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven Temperature ProgramInitial temperature 150°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min.
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
Acquisition ModeFull Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative analysis of this compound should be performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The selection of characteristic ions is based on the predicted mass spectrum of this compound, which is expected to show fragmentation patterns similar to other fatty acid esters and chlorinated compounds.

Predicted Mass Spectrum and Characteristic Ions:

The molecular weight of this compound (C20H39ClO2) is 346.98 g/mol . Key fragment ions are anticipated to arise from the cleavage of the ester group and the loss of the chloroethyl group. Based on the fragmentation of similar molecules, the following ions are proposed for SIM analysis.

Table 2: Quantitative Data for this compound Analysis

AnalyteExpected Retention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)
This compound~15-2026763, 285~5~15

Note: The retention time is an estimate and will vary depending on the specific GC system and conditions. The LOD and LOQ are estimated based on typical instrument performance for similar analytes and should be experimentally determined during method validation.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dilution Dilution Sample->Dilution Extraction Extraction (if needed) Sample->Extraction Vial Transfer to Vial Dilution->Vial Extraction->Vial Autosampler Autosampler Injection Vial->Autosampler GC Gas Chromatography (Separation) Autosampler->GC MS Mass Spectrometry (Detection) GC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Signaling Pathway/Logical Relationship Diagram

This diagram illustrates the logical relationship of the analytical steps, from sample introduction to final data output.

Logical_Flow Sample_Introduction Sample Introduction Separation Chromatographic Separation Sample_Introduction->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition (Scan/SIM) Detection->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Result Result Data_Processing->Result

Caption: Logical flow of the GC-MS analytical process.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the qualitative and quantitative analysis of this compound. The protocol is a starting point, and method validation should be performed in the specific laboratory environment to determine the actual performance characteristics, including linearity, accuracy, precision, and limits of detection and quantitation. The use of SIM mode is highly recommended for achieving the low detection limits often required in pharmaceutical and chemical analysis.

References

high-performance liquid chromatography (HPLC) analysis of 2-chloroethyl stearate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the determination of 2-chloroethyl stearate using High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong UV-absorbing chromophore in the this compound molecule, this note outlines a method utilizing a universal detector, such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS), or alternatively, a derivatization approach to enable UV detection. The described methodology is intended to serve as a robust starting point for researchers, scientists, and drug development professionals, and should be fully validated according to ICH guidelines before implementation.

Introduction

This compound (CAS RN: 1119-75-1) is an ester of stearic acid and 2-chloroethanol.[1][2][3][4] Its analysis is crucial in various contexts, including as a potential impurity in pharmaceutical preparations or as a residue in food contact materials. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds. A key challenge in the HPLC analysis of this compound is its lack of a significant chromophore, making detection by standard UV-Vis detectors difficult.[5] This application note provides a comprehensive HPLC method, including sample preparation and chromatographic conditions, tailored for the analysis of this compound.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 1119-75-1[1]
Molecular Formula C20H39ClO2[3]
Molecular Weight 346.98 g/mol [1]
IUPAC Name 2-chloroethyl octadecanoate[3]
Melting Point 48.5 °C[1]

Experimental Protocols

This section details the recommended materials, equipment, and procedures for the HPLC analysis of this compound.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Charged Aerosol Detector, Mass Spectrometer, or UV-Vis detector if derivatization is performed).

  • Chromatography Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point, similar to methods for other long-chain esters.[6][7]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (for MS detection) or a suitable derivatizing agent if UV detection is employed.

  • Standards: A certified reference standard of this compound.

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like acetonitrile or methanol.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range for calibration.

The choice of sample preparation method will depend on the sample matrix.[8][9] A generic liquid-liquid extraction (LLE) procedure for isolating this compound from a liquid matrix is provided below.[10]

  • Extraction: To 1 mL of the sample, add 5 mL of a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve phase separation.

  • Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a known volume of the mobile phase before injection into the HPLC system.

The following chromatographic conditions are proposed as a starting point and should be optimized for the specific application.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid (for MS) or Water
Mobile Phase B Acetonitrile + 0.1% Formic Acid (for MS) or Acetonitrile
Gradient 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)

Note: For MS detection, the source parameters (e.g., capillary voltage, gas flow rates, and temperature) should be optimized by infusing a standard solution of this compound.

Method Validation

The developed HPLC method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1).[11][12] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Quantitative data obtained during method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Test (SST) Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%
%RSD of Retention Time (n=6) ≤ 1.0%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²) ≥ 0.995

Table 3: Accuracy and Precision Data

Concentration (µg/mL)Recovery (%)RSD (%)
Low QC
Mid QC
High QC

Visualizations

G HPLC Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation Standard Reference Standard Stock Prepare Stock Solution Standard->Stock Sample Sample Matrix Extraction Liquid-Liquid Extraction Sample->Extraction Working Prepare Working Standards Stock->Working Injection Inject into HPLC Working->Injection Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (CAD/MS) Separation->Detection Data Data Acquisition & Processing Detection->Data Specificity Specificity Data->Specificity Linearity Linearity & Range Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision LOD_LOQ LOD & LOQ Data->LOD_LOQ Robustness Robustness Data->Robustness

Caption: Workflow for the HPLC analysis of this compound.

G Logical Flow of HPLC Method Development Analyte This compound (No Chromophore) Detector Detector Selection Analyte->Detector UV_Deriv UV Detection (with Derivatization) Detector->UV_Deriv Universal_Det Universal Detection (CAD/MS) Detector->Universal_Det Column Column Selection (Reverse Phase C18) UV_Deriv->Column Universal_Det->Column Mobile_Phase Mobile Phase Optimization (ACN/Water Gradient) Column->Mobile_Phase Sample_Prep Sample Preparation (LLE) Mobile_Phase->Sample_Prep Validation Method Validation (ICH Guidelines) Sample_Prep->Validation Final_Method Final Validated Method Validation->Final_Method

Caption: Key decision points in developing an HPLC method for this compound.

Conclusion

This application note provides a comprehensive starting point for the development of a robust HPLC method for the analysis of this compound. The lack of a UV chromophore necessitates the use of a universal detector like a CAD or MS, or a pre-column derivatization step. The proposed method, based on reverse-phase chromatography, should be fully optimized and validated to ensure its suitability for the intended application.

References

Application Notes and Protocols: 2-Chloroethyl Stearate as an Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-chloroethyl stearate as a key intermediate in the synthesis of various organic compounds, particularly cationic surfactants and other functionalized molecules. Detailed protocols, reaction mechanisms, and potential applications are outlined to guide researchers in utilizing this versatile reagent.

Introduction

This compound is a bifunctional molecule containing a long C18 saturated fatty acid chain (stearate) and a reactive 2-chloroethyl group. This unique structure makes it a valuable intermediate for introducing a long, hydrophobic alkyl chain onto various molecules. The primary application of this compound is in the synthesis of quaternary ammonium salts, which are widely used as cationic surfactants, phase-transfer catalysts, and antimicrobial agents. The reaction typically proceeds via the Menschutkin reaction, where the chloroethyl group acts as an alkylating agent for tertiary amines.

Core Application: Synthesis of Quaternary Ammonium Surfactants

The most prominent application of this compound is the synthesis of ester-functionalized quaternary ammonium salts. These compounds, often referred to as "esterquats," are a class of cationic surfactants known for their biodegradability and use in fabric softeners, hair conditioners, and other personal care products. The general reaction involves the quaternization of a tertiary amine with this compound.

Reaction Pathway: Synthesis of a Stearoyl-Functionalized Quaternary Ammonium Salt

The synthesis of a stearoyl-functionalized quaternary ammonium salt from this compound and a tertiary amine, such as dimethylethanolamine, is a representative example of its application.

G cluster_reactants Reactants cluster_process Process cluster_product Product 2_chloroethyl_stearate This compound menschutkin_reaction Menschutkin Reaction (Nucleophilic Substitution) 2_chloroethyl_stearate->menschutkin_reaction tertiary_amine Tertiary Amine (e.g., Dimethylethanolamine) tertiary_amine->menschutkin_reaction quaternary_ammonium_salt Quaternary Ammonium Salt (Cationic Surfactant) menschutkin_reaction->quaternary_ammonium_salt

Caption: General workflow for the synthesis of a quaternary ammonium salt.

Experimental Protocols

Protocol 1: Synthesis of 2-(Stearoyloxy)ethyl-N,N-dimethyl-N-(2-hydroxyethyl)ammonium Chloride

This protocol describes a representative synthesis of a quaternary ammonium salt using this compound and a tertiary amine.

Materials:

  • This compound

  • N,N-Dimethylethanolamine (DMEA)[1][2][3]

  • Anhydrous solvent (e.g., acetonitrile, ethanol, or toluene)

  • Stirring apparatus

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.

  • Add N,N-dimethylethanolamine (1.0 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (typically 70-110°C, depending on the solvent) and maintain for 12-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the disappearance of the starting materials.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether) or by column chromatography to yield the pure quaternary ammonium salt.

Data Presentation:

ReactantMolar RatioKey Role
This compound1.0Alkylating agent, hydrophobic tail
N,N-Dimethylethanolamine1.0 - 1.2Tertiary amine, hydrophilic head group
Anhydrous Solvent-Reaction medium
Product PropertyExpected Outcome
Chemical Name2-(Stearoyloxy)ethyl-N,N-dimethyl-N-(2-hydroxyethyl)ammonium chloride
Compound TypeQuaternary Ammonium Salt (Esterquat)
Physical AppearanceWaxy solid or viscous liquid
SolubilityExpected to have some solubility in polar organic solvents and limited in water
Primary ApplicationCationic surfactant, emulsifier, conditioning agent

Logical Relationship of Synthesis and Application

The synthetic pathway directly leads to a product with specific applications based on its chemical structure.

G cluster_synthesis Synthesis cluster_product Product cluster_application Application Start This compound Process Quaternization with Tertiary Amine Start->Process Reacts with Product Cationic Surfactant (Esterquat) Process->Product Forms App1 Personal Care (e.g., Hair Conditioners) Product->App1 Used in App2 Fabric Softeners Product->App2 Used in App3 Corrosion Inhibitors Product->App3 Used in

Caption: From synthesis to application of this compound derivatives.

Further Applications and Synthetic Potential

While the primary application of this compound is in the synthesis of cationic surfactants, its reactive nature allows for its use in other areas of organic synthesis:

  • Synthesis of Other Surfactants: By varying the tertiary amine used in the quaternization reaction, a wide range of cationic surfactants with different properties can be synthesized. For instance, using tertiary amines with longer alkyl chains can modify the hydrophobicity of the final product.

  • Derivatization of Polymers: this compound can be used to hydrophobically modify polymers containing nucleophilic groups (e.g., amines). This can be useful for creating amphiphilic polymers for drug delivery or other material science applications.

  • Intermediate for Further Reactions: The resulting quaternary ammonium salts can serve as intermediates for further chemical transformations.

Safety and Handling:

This compound is an alkylating agent and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS).

References

Application Notes and Protocols for the Study of Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on 2-Chloroethyl Stearate: Comprehensive literature searches did not yield specific studies detailing the use of this compound as a tool compound for the investigation of fatty acid metabolism. Its primary context in the literature relates to its formation as a metabolite of 2-chloroethanol. Therefore, the following application notes and protocols are based on a well-established and widely used inhibitor of fatty acid oxidation, Etomoxir , to provide a detailed and scientifically accurate resource for researchers in this field.

Etomoxir: An Irreversible Inhibitor of Carnitine Palmitoyltransferase 1 (CPT1)

Introduction: Etomoxir is a potent and irreversible inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), the rate-limiting enzyme in mitochondrial fatty acid β-oxidation (FAO).[1][2][3] CPT1 facilitates the transport of long-chain fatty acids into the mitochondrial matrix, a critical step for their subsequent oxidation and energy production. By inhibiting CPT1, etomoxir effectively blocks this pathway, compelling cells to shift their energy metabolism towards glucose utilization.[1] This property makes etomoxir an invaluable tool for studying the roles of fatty acid oxidation in various physiological and pathological processes, including metabolic diseases and cancer.[1][2][3]

Mechanism of Action: Etomoxir acts as an irreversible inhibitor of CPT1, which is located on the outer mitochondrial membrane.[1][4] It covalently binds to the catalytic site of the enzyme, preventing the conversion of long-chain acyl-CoAs to their corresponding acylcarnitines. This blockage halts the entry of long-chain fatty acids into the mitochondria for β-oxidation.[1]

Applications in Research:

  • Investigating the role of FAO in cellular energy homeostasis: By inhibiting FAO, researchers can study how cells adapt their metabolism and reliance on other fuel sources like glucose and glutamine.[1][5]

  • Elucidating the involvement of FAO in disease states: Etomoxir is used to study the contribution of fatty acid metabolism to conditions such as heart failure, obesity, and various cancers.[1][2][3][6]

  • Validating CPT1 as a therapeutic target: As a well-characterized CPT1 inhibitor, etomoxir serves as a reference compound in the development of new drugs targeting fatty acid metabolism.

Quantitative Data on Etomoxir Inhibition

The following table summarizes key quantitative data regarding the inhibitory effects of etomoxir from various studies. It is important to note that the effective concentration of etomoxir can be cell-type dependent and may be influenced by experimental conditions such as the presence of serum and BSA.[7][8] Off-target effects, particularly inhibition of the electron transport chain complex I, have been reported at higher concentrations (e.g., >40-200 μM).[5][8][9]

ParameterCell Line/SystemConcentration/ValueObserved EffectReference
Inhibition of Palmitate Oxidation LNCaP Prostate Cancer Cells24h treatmentSignificant decrease in [¹⁴C]palmitate oxidation[1]
Inhibition of Oleate Oxidation LNCaP, VCaP, PC3 Prostate Cancer Cells48h treatmentDose-dependent decrease in [¹⁴C]oleate oxidation[1]
Cell Viability (IC50) UM-UC-3 Bladder Cancer Cells~150 μM (48h)Dose-dependent inhibition of cell viability[3]
Cell Viability (IC50) T24 Bladder Cancer Cells~150 μM (48h)Dose-dependent inhibition of cell viability[3]
Effective FAO Inhibition MCF-7 and T47D Breast Cancer Cells0.5 - 5 μM (24h)Significant decrease in FAO rates (up to 76% inhibition)[10]
CPT1 Activity Inhibition in T-cells Murine T-cells3 μMSpecific inhibition of CPT1 activity in permeabilized cells[11]
Off-target Effects BT549 Breast Cancer Cells> 40-200 μMInhibition of respiratory complex I[5][8][9]

Experimental Protocols

General Cell Culture and Treatment with Etomoxir

This protocol provides a general guideline for treating cultured cells with etomoxir to study its effects on fatty acid metabolism.

Materials:

  • Complete cell culture medium (e.g., RPMI, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Etomoxir stock solution (e.g., 10-50 mM in DMSO or ethanol).

  • Phosphate-buffered saline (PBS).

  • Cell culture plates or flasks.

Procedure:

  • Cell Seeding: Plate cells at a desired density in culture plates or flasks and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Preparation of Etomoxir Working Solutions: Dilute the etomoxir stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 μM).[3] Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest etomoxir concentration).

  • Cell Treatment: Remove the existing medium from the cells and wash once with PBS. Add the prepared media containing different concentrations of etomoxir or vehicle control to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.[3]

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as cell viability assays (e.g., MTT), metabolic flux analysis, gene expression studies, or protein analysis.

Assay for Fatty Acid Oxidation using Radiolabeled Substrates

This protocol measures the rate of fatty acid oxidation by quantifying the production of radiolabeled CO₂ and acid-soluble metabolites from a radiolabeled fatty acid substrate.

Materials:

  • Cells cultured in appropriate plates (e.g., 6-well plates or sealed flasks).

  • [¹⁴C]-Palmitate or [¹⁴C]-Oleate.

  • Bovine serum albumin (BSA), fatty acid-free.

  • L-carnitine.

  • Etomoxir.

  • Assay medium (e.g., Krebs-Henseleit buffer or serum-free culture medium).

  • 1N NaOH.

  • Perchloric acid.

  • Scintillation fluid and vials.

  • Filter paper wicks.

Procedure:

  • Preparation of Radiolabeled Substrate: Prepare a stock solution of [¹⁴C]-palmitate or [¹⁴C]-oleate complexed with BSA in the assay medium.

  • Cell Pre-incubation: Wash the cells with assay medium. Pre-incubate the cells with assay medium containing L-carnitine and different concentrations of etomoxir or vehicle control for 1-3 hours.

  • Initiation of FAO Assay: Add the [¹⁴C]-fatty acid-BSA complex to the cells. If using sealed flasks, place a filter paper wick soaked in 1N NaOH in a center well to trap the produced ¹⁴CO₂.[12]

  • Incubation: Incubate the cells for 2-4 hours at 37°C.[12]

  • Termination and CO₂ Trapping: Stop the reaction by injecting perchloric acid into the medium. This will lyse the cells and release the dissolved CO₂. Allow the flasks to sit for an additional hour to ensure complete trapping of ¹⁴CO₂ by the NaOH-soaked wick.[12]

  • Measurement of ¹⁴CO₂: Remove the filter paper wick and place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Measurement of Acid-Soluble Metabolites (ASMs): Collect the acidified medium and centrifuge to pellet the protein. The supernatant contains the ¹⁴C-labeled ASMs. Measure the radioactivity in an aliquot of the supernatant.

  • Data Analysis: The rate of fatty acid oxidation is calculated based on the amount of radioactivity incorporated into CO₂ and ASMs per unit of time and normalized to the amount of protein or number of cells.

Measurement of Fatty Acid Oxidation via Oxygen Consumption Rate (OCR)

This protocol utilizes the Seahorse XF Analyzer to measure the real-time oxygen consumption rate (OCR) as an indicator of mitochondrial respiration driven by fatty acid oxidation.

Materials:

  • Seahorse XF Cell Culture Microplate.

  • Seahorse XF Analyzer.

  • Seahorse XF Base Medium.

  • L-carnitine.[12]

  • Palmitate-BSA conjugate.[12]

  • Etomoxir (as a CPT1 inhibitor control).[12]

  • Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A.[12]

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Preparation of Assay Medium: Prepare the FAO assay medium by supplementing Seahorse XF Base Medium with L-carnitine (e.g., 0.5 mM) and a low concentration of glucose (e.g., 2.5 mM).[12]

  • Pre-incubation with Inhibitor: Wash the cells with the FAO assay medium. Add the FAO assay medium containing the desired concentration of the test compound (or etomoxir as a control) or vehicle to the wells. Incubate the plate in a non-CO₂ incubator at 37°C for 1-3 hours.[12]

  • Seahorse XF Assay Setup: Hydrate the sensor cartridge overnight. Just before the assay, load the injection ports of the sensor cartridge with the palmitate-BSA substrate, and the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A). Etomoxir can be injected to confirm that the observed respiration is CPT1-dependent.[12]

  • Running the Assay: Place the cell plate in the Seahorse XF Analyzer and run the assay protocol. The instrument will measure the OCR before and after the injection of the substrates and inhibitors.

  • Data Analysis: The OCR measurements are used to calculate the basal respiration, ATP production, proton leak, and spare respiratory capacity. The increase in OCR after the addition of palmitate is indicative of fatty acid oxidation. The reduction in OCR upon etomoxir injection confirms the CPT1-dependency of the measured FAO.

Visualizations

Signaling Pathway: Inhibition of Fatty Acid Oxidation by Etomoxir

FAO_Inhibition cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_omm Outer Membrane cluster_ims Intermembrane Space cluster_imm Inner Membrane cluster_matrix Matrix LCFA Long-Chain Fatty Acid (LCFA) AcylCoA Long-Chain Acyl-CoA LCFA->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 AcylCarnitine_IMS Acylcarnitine CPT1->AcylCarnitine_IMS + Carnitine CAT CAT AcylCarnitine_IMS->CAT CPT2 CPT2 CAT->CPT2 Acylcarnitine AcylCoA_Matrix Acyl-CoA CPT2->AcylCoA_Matrix + CoA BetaOxidation β-Oxidation AcylCoA_Matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP Etomoxir Etomoxir Etomoxir->CPT1 Irreversible Inhibition

Caption: Mechanism of Etomoxir action on the fatty acid β-oxidation pathway.

Experimental Workflow: Measuring FAO with a Seahorse XF Analyzer

Seahorse_Workflow cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis seed_cells 1. Seed cells in Seahorse microplate prepare_media 2. Prepare FAO assay medium seed_cells->prepare_media pre_incubate 3. Pre-incubate cells with Etomoxir/vehicle prepare_media->pre_incubate load_cartridge 4. Load sensor cartridge with Palmitate-BSA & other compounds pre_incubate->load_cartridge run_assay 5. Run assay protocol load_cartridge->run_assay injection_A Injection A: Palmitate-BSA run_assay->injection_A Measure Basal OCR injection_B Injection B: Oligomycin injection_A->injection_B Measure FAO-driven OCR injection_C Injection C: FCCP injection_B->injection_C Measure ATP-linked OCR injection_D Injection D: Rotenone/Antimycin A injection_C->injection_D Measure Maximal Respiration analyze_data 6. Analyze OCR data injection_D->analyze_data calc_params Calculate key mitochondrial function parameters analyze_data->calc_params compare_treatments Compare Etomoxir vs. vehicle calc_params->compare_treatments

Caption: Workflow for assessing fatty acid oxidation using a Seahorse XF Analyzer.

References

Application Notes and Protocols for Derivatization with 2-Chloroethyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative. In analytical chemistry, derivatization is often employed to enhance the volatility, thermal stability, and detectability of analytes for techniques like gas chromatography-mass spectrometry (GC-MS). In drug development, derivatization can be used to modify the physicochemical properties of a lead compound to improve its bioavailability, target specificity, or to facilitate its passage through biological membranes.

2-Chloroethyl stearate is a long-chain fatty acid ester containing a reactive chloroethyl group. This reagent can be used to introduce a lipophilic stearate moiety onto molecules containing nucleophilic functional groups. This modification can significantly increase the lipophilicity of a drug molecule, potentially enhancing its ability to cross cell membranes and improving its pharmacokinetic profile. The introduction of the long alkyl chain can also be useful for analytical purposes, such as increasing retention time in reverse-phase chromatography.

These application notes provide a comprehensive overview and detailed protocols for the derivatization of compounds containing active hydrogen atoms with this compound.

Principle of the Reaction

The derivatization of compounds with this compound typically proceeds via a nucleophilic substitution reaction. The nucleophilic functional group on the target molecule (e.g., hydroxyl, amino, or thiol group) attacks the electrophilic carbon atom of the 2-chloroethyl group, displacing the chloride ion and forming a stable ether, amine, or thioether linkage, respectively. The reaction is often facilitated by a base, which deprotonates the nucleophilic group, increasing its reactivity.

General Reaction Scheme:

Where:

  • R-XH: The target compound with a nucleophilic functional group (X = O, N, S)

  • Cl-CH2-CH2-O-CO-(CH2)16-CH3: this compound

  • Base: A suitable non-nucleophilic base (e.g., triethylamine, pyridine, potassium carbonate)

  • R-X-CH2-CH2-O-CO-(CH2)16-CH3: The derivatized product

Applications

  • Enhanced Lipophilicity for Drug Delivery: Increasing the lipophilicity of polar drugs can improve their absorption, distribution, metabolism, and excretion (ADME) properties. The long stearate chain can facilitate passive diffusion across biological membranes.

  • Pro-drug Synthesis: The derivatized compound can act as a pro-drug, which is inactive in its modified form and is converted to the active drug in vivo through enzymatic cleavage of the ester or ether bond.

  • Improved Chromatographic Separation: For analytical purposes, the addition of the large, non-polar stearate group can significantly alter the chromatographic behavior of a compound, enabling better separation from interfering substances and improving peak shape in reverse-phase HPLC or increasing retention time in GC.

  • Enhanced MS Signal: The introduction of the stearate moiety increases the molecular weight of the analyte, which can shift its mass-to-charge ratio (m/z) to a region of the mass spectrum with less background noise, potentially improving the signal-to-noise ratio.

Experimental Protocols

Protocol 1: Derivatization of a Phenolic Compound

This protocol describes a general procedure for the derivatization of a model phenolic compound.

Materials:

  • Phenolic compound (e.g., p-nitrophenol)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenolic compound (1.0 mmol), this compound (1.2 mmol, 1.2 equivalents), and anhydrous potassium carbonate (2.0 mmol, 2.0 equivalents).

  • Solvent Addition: Add anhydrous acetone (20 mL) to the flask. If the phenolic compound has poor solubility in acetone, a co-solvent such as anhydrous DMF (5 mL) can be added.

  • Reaction: Stir the reaction mixture at reflux (approximately 56°C for acetone) for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (30 mL) and transfer it to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using a suitable gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the identity and purity of the derivatized product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Derivatization of an Aliphatic Amine

This protocol outlines a general procedure for the derivatization of a primary or secondary aliphatic amine.

Materials:

  • Aliphatic amine (e.g., octylamine)

  • This compound

  • Triethylamine (TEA)

  • Acetonitrile, anhydrous

  • Dichloromethane (DCM)

  • Saturated ammonium chloride solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a dry, sealed vial, dissolve the aliphatic amine (1.0 mmol) and this compound (1.1 mmol, 1.1 equivalents) in anhydrous acetonitrile (10 mL).

  • Base Addition: Add triethylamine (1.5 mmol, 1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 60-80°C for 8-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in dichloromethane (25 mL).

    • Wash the organic layer with saturated ammonium chloride solution (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate.

    • Purify the product by column chromatography on silica gel, typically using a gradient of dichloromethane and methanol.

  • Characterization: Analyze the purified product by appropriate spectroscopic methods (NMR, MS).

Data Presentation

The following tables summarize representative quantitative data that could be expected from the derivatization reactions.

Table 1: Representative Reaction Conditions and Yields

Analyte ClassBaseSolventTemperature (°C)Time (h)Expected Yield (%)
PhenolsK₂CO₃Acetone/DMF601875-90
Alcohols (Primary)NaHTHF25-501280-95
Alcohols (Secondary)NaHTHF/DMF50-702460-80
Amines (Primary)TEAAcetonitrile801270-85
Amines (Secondary)TEAAcetonitrile801665-80
ThiolsK₂CO₃Ethanol254>90

Table 2: Hypothetical GC-MS Data for a Derivatized Analyte

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
Model Phenol8.5139139, 109, 93
Derivatized Phenol25.2478478, 311, 167, 83
Model Amine6.2129129, 114, 86
Derivatized Amine22.8468468, 311, 158, 83

Visualizations

Experimental Workflow

Derivatization_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Target Analyte + This compound Reaction_Vessel Heating & Stirring (Monitor by TLC/GC-MS) Reactants->Reaction_Vessel Add Base_Solvent Base + Solvent Base_Solvent->Reaction_Vessel Add Workup Extraction & Washing Reaction_Vessel->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General workflow for the derivatization of a target analyte with this compound.

Hypothetical Signaling Pathway Modulation

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Drug_Ext Derivatized Drug (Extracellular) Drug_Int Derivatized Drug (Intracellular) Drug_Ext->Drug_Int Passive Diffusion Active_Drug Active Drug Drug_Int->Active_Drug Cleavage Membrane Enzyme Esterase Target_Protein Target Protein Active_Drug->Target_Protein Inhibition Downstream Downstream Signaling Target_Protein->Downstream Blocks

Caption: Hypothetical mechanism of action for a pro-drug derivatized with this compound.

Application Notes and Protocols for the Enzymatic Synthesis of 2-Chloroethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of 2-chloroethyl esters is of significant interest in the pharmaceutical and chemical industries due to their role as versatile intermediates in the manufacturing of various active pharmaceutical ingredients (APIs) and specialty chemicals. Traditional chemical synthesis routes often involve harsh conditions and the use of hazardous reagents. Enzymatic synthesis, employing lipases, presents a green and highly selective alternative, offering mild reaction conditions, reduced byproduct formation, and high yields. This document provides a detailed protocol for the enzymatic synthesis of 2-chloroethyl esters via esterification and transesterification, primarily utilizing the robust and widely-used immobilized lipase B from Candida antarctica (Novozym® 435).

Core Concepts and Principles

The enzymatic synthesis of 2-chloroethyl esters can be achieved through two primary pathways:

  • Direct Esterification: A carboxylic acid is directly reacted with 2-chloroethanol. This reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards product formation.

  • Transesterification (Alcoholysis): An existing ester (e.g., a methyl or ethyl ester of a carboxylic acid) is reacted with 2-chloroethanol. This reaction can be advantageous as it can be performed under anhydrous conditions, and the choice of the acyl donor can make the reaction effectively irreversible.

Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are the catalysts of choice for these reactions. They are highly efficient in non-aqueous media and exhibit broad substrate specificity, making them suitable for a range of carboxylic acids and alcohols.

Data Presentation

Table 1: Influence of Reaction Parameters on the Synthesis of 2-Chloroethyl Oleate
ParameterCondition ACondition BCondition CConversion (%)
Temperature (°C) 40506085
50505095
60505092
Enzyme Loading (wt%) 5101578
10101095
15101096
Molar Ratio (2-Chloroethanol:Oleic Acid) 1:12:13:180
2:12:12:195
3:12:12:197
Solvent HexaneTolueneSolvent-free92
TolueneTolueneToluene88
Solvent-freeTolueneToluene95
Table 2: Comparison of Esterification and Transesterification for 2-Chloroethyl Ester Synthesis
Reaction TypeCarboxylic Acid/EsterAcyl Acceptor/DonorEnzymeReaction Time (h)Conversion (%)
Esterification Lauric Acid2-ChloroethanolNovozym® 4352494
Transesterification Ethyl Laurate2-ChloroethanolNovozym® 4351898
Esterification Acetic Acid2-ChloroethanolNovozym® 4354885
Transesterification Vinyl Acetate2-ChloroethanolNovozym® 4356>99

Experimental Protocols

Protocol 1: Direct Esterification of a Carboxylic Acid with 2-Chloroethanol

This protocol describes the synthesis of a 2-chloroethyl ester from a generic carboxylic acid and 2-chloroethanol using Novozym® 435.

Materials:

  • Carboxylic Acid (e.g., Oleic Acid)

  • 2-Chloroethanol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Anhydrous solvent (e.g., n-hexane, optional for solvent-free)

  • Molecular sieves (3Å), activated

  • Reaction vessel (e.g., screw-capped flask)

  • Shaking incubator or magnetic stirrer with heating

  • Analytical equipment for monitoring the reaction (e.g., GC-FID, HPLC)

Procedure:

  • Reactant Preparation: In a clean, dry screw-capped flask, combine the carboxylic acid (1 equivalent) and 2-chloroethanol (2-3 equivalents). If using a solvent, add anhydrous n-hexane to achieve a suitable concentration (e.g., 0.5 M).

  • Water Removal: Add activated molecular sieves (10-20% w/w of substrates) to the reaction mixture to adsorb the water produced during the esterification.

  • Enzyme Addition: Add Novozym® 435 to the mixture. A typical enzyme loading is 10% by weight of the limiting substrate (the carboxylic acid).

  • Reaction Incubation: Seal the flask tightly and place it in a shaking incubator or on a heated magnetic stirrer. Set the temperature to 50-60°C and agitation to 150-200 rpm.

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture. Analyze the samples by GC-FID or HPLC to monitor the conversion of the carboxylic acid to the 2-chloroethyl ester.

  • Reaction Termination and Enzyme Recovery: Once the reaction has reached the desired conversion (typically 18-48 hours), stop the agitation and heating. Allow the immobilized enzyme and molecular sieves to settle. Decant the supernatant. The enzyme can be washed with fresh solvent, dried, and reused for subsequent batches.

  • Product Purification: Remove the solvent from the supernatant under reduced pressure. The crude product can be purified by silica gel column chromatography to remove any unreacted starting materials.

Protocol 2: Transesterification of an Ethyl Ester with 2-Chloroethanol

This protocol details the synthesis of a 2-chloroethyl ester via transesterification.

Materials:

  • Ethyl Ester of a Carboxylic Acid (e.g., Ethyl Laurate)

  • 2-Chloroethanol

  • Novozym® 435

  • Anhydrous solvent (e.g., tert-butanol, optional)

  • Reaction vessel

  • Shaking incubator or magnetic stirrer with heating

  • Analytical equipment (e.g., GC-FID, HPLC)

Procedure:

  • Reactant Preparation: In a dry reaction vessel, dissolve the ethyl ester (1 equivalent) and 2-chloroethanol (2-3 equivalents) in a minimal amount of anhydrous solvent or run the reaction solvent-free.

  • Enzyme Addition: Add Novozym® 435 (10% w/w of the ethyl ester).

  • Reaction Incubation: Seal the vessel and incubate at 50-60°C with constant stirring (150-200 rpm). The formation of the volatile ethanol byproduct helps to drive the reaction forward. For low boiling point byproducts, a system for their removal (e.g., gentle nitrogen stream or vacuum) can be employed.

  • Reaction Monitoring: Monitor the progress of the reaction by analyzing aliquots using GC-FID or HPLC, quantifying the disappearance of the starting ester and the formation of the 2-chloroethyl ester.

  • Work-up and Purification: Upon completion, recover the enzyme by filtration. Remove the solvent and excess 2-chloroethanol by vacuum distillation. The resulting 2-chloroethyl ester can be further purified if necessary.

Visualizations

Enzymatic_Esterification_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Product Isolation reactants Combine Carboxylic Acid & 2-Chloroethanol solvent Add Anhydrous Solvent (Optional) reactants->solvent drying Add Molecular Sieves solvent->drying enzyme Add Novozym® 435 drying->enzyme incubate Incubate at 50-60°C with Agitation enzyme->incubate monitor Monitor Conversion by GC/HPLC incubate->monitor stop_rxn Stop Reaction monitor->stop_rxn recover_enzyme Filter to Recover Enzyme & Sieves stop_rxn->recover_enzyme remove_solvent Solvent Evaporation recover_enzyme->remove_solvent purify Column Chromatography remove_solvent->purify final_product final_product purify->final_product Pure 2-Chloroethyl Ester

Caption: Workflow for the enzymatic esterification of a carboxylic acid with 2-chloroethanol.

Transesterification_Mechanism cluster_reactants Reactants cluster_enzyme Enzyme Active Site cluster_products Products ethyl_ester R-CO-OEt (Ethyl Ester) lipase Lipase (Novozym® 435) ethyl_ester->lipase chloroethanol Cl-CH2CH2-OH (2-Chloroethanol) chloroethanol->lipase chloroethyl_ester R-CO-OCH2CH2-Cl (2-Chloroethyl Ester) lipase->chloroethyl_ester ethanol EtOH (Ethanol) lipase->ethanol

Caption: Logical relationship in lipase-catalyzed transesterification.

Application Notes and Protocols for 2-Chloroethyl Stearate as a Potential Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroethyl stearate is a fatty acid ester that is not naturally occurring in biological systems. Its presence may indicate exposure to specific environmental or industrial compounds, such as ethylene oxide, which can lead to the formation of 2-chloroethyl esters of fatty acids. While not an established biomarker, its detection in biological matrices could serve as a potential indicator of exposure or associated pathological processes.

These application notes provide a framework for the investigation of this compound as a potential biomarker. It includes detailed protocols for its detection and quantification in biological samples, hypothetical data for illustrative purposes, and a proposed workflow for biomarker validation.

Hypothetical Rationale for Biomarker Investigation

The presence of this compound in human samples could signify exposure to ethylene oxide, a known carcinogen, or other industrial chemicals capable of reacting with fatty acids to form chloroethyl esters. Investigating its correlation with certain health conditions, such as inflammatory diseases or specific cancers, could establish it as a valuable biomarker of exposure and/or effect.

Data Presentation: Hypothetical Quantitative Data

The following tables represent hypothetical data from a study investigating the association of this compound with an exposure event.

Table 1: this compound Concentrations in Human Plasma (ng/mL)

Sample GroupNMean Concentration (ng/mL)Standard Deviation (ng/mL)p-value
Control Group50Not DetectedN/A<0.001
Exposed Group5015.84.2

Table 2: Analytical Method Validation Parameters (Hypothetical)

ParameterResult
Linearity (r²)0.998
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Intra-day Precision (%CV)< 5%
Inter-day Precision (%CV)< 8%
Recovery (%)92 - 105%

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by GC-MS

This protocol outlines the extraction and analysis of this compound from plasma samples.

1. Materials and Reagents:

  • Human plasma (collected in EDTA tubes)

  • This compound analytical standard

  • Internal Standard (IS) (e.g., d4-2-chloroethyl stearate)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Acetyl chloride

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • 2 mL glass vials with PTFE-lined caps

2. Sample Preparation: In Situ Transesterification and Extraction

  • Pipette 200 µL of plasma into a 2 mL glass vial.

  • Add 20 µL of the internal standard solution (e.g., 1 µg/mL in methanol).

  • Add 1.5 mL of freshly prepared 5% acetyl chloride in methanol. This solution acts as the transesterification reagent.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 80°C for 1 hour to convert any lipids to their corresponding methyl and chloroethyl esters.

  • Cool the vial to room temperature.

  • Add 500 µL of saturated NaCl solution and 500 µL of hexane.

  • Vortex vigorously for 2 minutes to extract the esters into the hexane layer.

  • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp 1: 20°C/min to 250°C

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Target Ions for this compound: To be determined from the mass spectrum of the analytical standard (e.g., molecular ion and characteristic fragments).

    • Target Ions for Internal Standard: To be determined from the mass spectrum of the IS.

4. Data Analysis and Quantification:

  • Generate a calibration curve using the analytical standard of this compound spiked into a blank matrix (e.g., control plasma) and subjected to the same extraction procedure.

  • Quantify the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling Pathways and Workflows

G Hypothetical Signaling Pathway of Xenobiotic-Induced Lipid Modification cluster_exposure Exposure & Cellular Uptake cluster_metabolism Metabolic Activation & Lipid Modification cluster_response Cellular Response Xenobiotic Xenobiotic Metabolic Activation Metabolic Activation Xenobiotic->Metabolic Activation Reactive Intermediate Reactive Intermediate Metabolic Activation->Reactive Intermediate This compound Formation This compound Formation Reactive Intermediate->this compound Formation Stearic Acid Stearic Acid Stearic Acid->this compound Formation Cellular Stress Cellular Stress This compound Formation->Cellular Stress Inflammatory Response Inflammatory Response Cellular Stress->Inflammatory Response Biomarker Release Biomarker Release Inflammatory Response->Biomarker Release

Caption: Hypothetical pathway of xenobiotic-induced lipid modification.

Analytical Workflow for this compound A Plasma Sample Collection B Addition of Internal Standard A->B C In Situ Transesterification B->C D Liquid-Liquid Extraction with Hexane C->D E Phase Separation & Collection of Organic Layer D->E F GC-MS Analysis E->F G Data Processing & Quantification F->G

Caption: Analytical workflow for this compound detection.

Biomarker Validation Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_implementation Clinical Implementation A Hypothesis Generation B Candidate Biomarker Identification (e.g., Untargeted Metabolomics) A->B C Analytical Method Development & Validation B->C D Case-Control Cohort Study C->D E Statistical Analysis (Correlation with Clinical Outcome) D->E F Independent Cohort Validation E->F G Clinical Utility Assessment F->G

Caption: A general workflow for biomarker discovery and validation.[1]

References

industrial and scientific research uses of 2-chloroethyl stearate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 2-Chloroethyl Stearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 1119-75-1) is a fatty acid ester containing a reactive chloroethyl group. While extensive application data for this specific compound is not widely published, its chemical structure suggests significant potential as a reactive intermediate in various industrial and scientific fields. The presence of the long, hydrophobic stearate tail and the electrophilic chloroethyl head group makes it a valuable precursor for the synthesis of amphiphilic molecules, such as cationic surfactants. This document provides a detailed application note and a representative experimental protocol for the use of this compound in the synthesis of a quaternary ammonium salt, a class of compounds widely used as cationic surfactants in textile finishing, personal care products, and as antimicrobial agents.

Application Note: Synthesis of a Stearate-Based Cationic Surfactant for Textile Finishing

Objective: To synthesize a novel quaternary ammonium-based cationic surfactant, N,N-dimethyl-N-(2-stearoyloxyethyl)dodecylammonium chloride, using this compound as a key intermediate. This cationic surfactant is designed for use as a textile finishing agent to impart softness and antistatic properties to fabrics.

Background: Cationic surfactants are essential in the textile industry as softeners and antistatic agents.[1] Their positively charged head groups adsorb onto negatively charged textile fibers (such as cotton and polyester blends), orienting their hydrophobic tails away from the fiber surface. This creates a lubricating layer that reduces friction, resulting in a softer feel and preventing the buildup of static electricity.[1]

The long stearate chain (C18) of the synthesized surfactant is expected to provide excellent lubricity and a soft, full hand to the treated fabric. The quaternary ammonium head group will ensure strong adsorption to the textile fibers.

Potential Applications:

  • Fabric Softeners: Incorporation into final rinse cycles of textile processing to impart a soft feel.

  • Antistatic Agents: Treatment of synthetic fibers to prevent static cling.[1]

  • Emulsifiers: For the formulation of textile finishing emulsions.

  • Precursor for Organoclay Synthesis: The cationic surfactant can be used to modify bentonite or other clays to create organoclays for use in polymer nanocomposites or as rheological modifiers.

Physicochemical Properties of the Synthesized Cationic Surfactant

The following table summarizes the expected physicochemical properties of the synthesized N,N-dimethyl-N-(2-stearoyloxyethyl)dodecylammonium chloride. These values are hypothetical and based on typical data for similar long-chain quaternary ammonium surfactants.

PropertyValueUnit
Molecular Weight548.4 g/mol
AppearanceWhite to off-white waxy solid-
SolubilityDispersible in water, soluble in alcohols-
Critical Micelle Concentration (CMC)1 x 10⁻⁴mol/L
Surface Tension at CMC (γCMC)35mN/m
Krafft Temperature45°C

Experimental Protocol: Synthesis of N,N-dimethyl-N-(2-stearoyloxyethyl)dodecylammonium chloride

This protocol details the quaternization of N,N-dimethyldodecylamine with this compound. This is a representative procedure, and optimization of reaction conditions may be necessary.

Materials:

  • This compound (MW: 347.0 g/mol )

  • N,N-Dimethyldodecylamine (MW: 213.4 g/mol )

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Dropping funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Set up a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, a thermometer, and a nitrogen inlet.

    • Ensure all glassware is dry.

    • Purge the system with nitrogen for 15 minutes to establish an inert atmosphere.

  • Charging of Reactants:

    • In the flask, dissolve 34.7 g (0.1 mol) of this compound in 100 mL of anhydrous acetonitrile.

    • In a separate beaker, prepare a solution of 21.34 g (0.1 mol) of N,N-dimethyldodecylamine in 50 mL of anhydrous acetonitrile.

  • Reaction:

    • Transfer the N,N-dimethyldodecylamine solution to a dropping funnel and add it dropwise to the stirred solution of this compound over 30 minutes.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain this temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Product Isolation and Purification:

    • After 24 hours, cool the reaction mixture to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • The resulting crude product will be a viscous oil or a waxy solid.

    • Add 150 mL of a 1:1 mixture of ethyl acetate and hexane to the crude product and stir vigorously. The quaternary ammonium salt will precipitate as a white solid.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold hexane (2 x 50 mL) to remove any unreacted starting materials.

    • Dry the purified product in a vacuum oven at 40°C overnight.

  • Characterization:

    • Determine the melting point of the final product.

    • Characterize the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

    • The purity can be assessed by techniques like HPLC or titration.

Visualizations

G cluster_reactants Reactants cluster_process Process cluster_product Product 2_chloroethyl_stearate This compound reaction Quaternization (Acetonitrile, Reflux) 2_chloroethyl_stearate->reaction tertiary_amine N,N-Dimethyldodecylamine tertiary_amine->reaction cationic_surfactant N,N-dimethyl-N-(2-stearoyloxyethyl)dodecylammonium chloride reaction->cationic_surfactant

Caption: Reaction pathway for the synthesis of a cationic surfactant.

G start Start setup Assemble and Dry Glassware start->setup inert_atmosphere Establish Inert Atmosphere (N2) setup->inert_atmosphere dissolve_reactants Dissolve Reactants in Acetonitrile inert_atmosphere->dissolve_reactants add_amine Add Amine Solution Dropwise dissolve_reactants->add_amine reflux Heat to Reflux for 24h add_amine->reflux cool Cool to Room Temperature reflux->cool remove_solvent Remove Solvent (Rotary Evaporator) cool->remove_solvent precipitate Precipitate Product with Ethyl Acetate/Hexane remove_solvent->precipitate filter Filter and Wash Solid precipitate->filter dry Dry Product Under Vacuum filter->dry characterize Characterize Final Product dry->characterize end End characterize->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloroethyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-chloroethyl stearate, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the direct esterification of stearic acid with 2-chloroethanol in the presence of an acid catalyst.[1][2][3] The reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester.

Q2: What are the key factors that influence the yield of this compound?

A2: Several factors can significantly impact the yield of the esterification reaction. These include the molar ratio of the reactants, the type and concentration of the catalyst, the reaction temperature, and the reaction time.[4][5] Efficient removal of water, a byproduct of the reaction, is also crucial for driving the reaction to completion.[6][7]

Q3: Which acid catalysts are most effective for this synthesis?

A3: Strong mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are commonly used as catalysts for Fischer esterification.[7][8] The choice of catalyst can influence the reaction rate and yield. The optimal concentration of the catalyst needs to be determined empirically, as excessive amounts can lead to side reactions.

Q4: Can transesterification be used to synthesize this compound?

A4: Yes, transesterification is another viable method. This would involve reacting a simple ester of stearic acid, such as methyl stearate or ethyl stearate, with 2-chloroethanol in the presence of an acid or base catalyst.[9][10] This method can be advantageous if the starting stearate ester is readily available.

Q5: What are the primary safety concerns when working with 2-chloroethanol?

A5: 2-Chloroethanol is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[11] It is harmful if inhaled, swallowed, or absorbed through the skin.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reflux time until the starting materials are consumed.[12] - Increase Reaction Temperature: Ensure the reaction is refluxing at the appropriate temperature for the solvent used. - Optimize Catalyst Concentration: The amount of acid catalyst can be critical. Too little may result in a slow reaction, while too much can promote side reactions. A typical starting point is 1-5 mol% of the carboxylic acid.[12]
Equilibrium Not Shifted Towards Products - Use Excess Alcohol: Employ a significant molar excess of 2-chloroethanol (e.g., 3-10 equivalents) to drive the equilibrium towards the ester product according to Le Châtelier's principle.[7] - Remove Water: Use a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, especially if using a solvent like toluene.[6][8] Alternatively, molecular sieves can be added to the reaction mixture.
Purity of Starting Materials - Use High-Purity Reagents: Ensure that the stearic acid and 2-chloroethanol are of high purity and dry. Water present in the starting materials will inhibit the reaction.
Problem 2: Presence of Significant Amounts of Unreacted Stearic Acid in the Product
Potential Cause Recommended Solution
Insufficient Reaction Time or Temperature As mentioned in the low yield section, ensure the reaction has gone to completion by monitoring it and adjusting the time and temperature accordingly.
Inefficient Mixing Ensure adequate stirring of the reaction mixture to promote contact between the reactants and the catalyst, especially since stearic acid is a solid at room temperature.
Catalyst Deactivation The presence of water or basic impurities can neutralize the acid catalyst. Ensure all reagents and glassware are dry.
Problem 3: Formation of Side Products
Potential Cause Recommended Solution
Ether Formation At high temperatures and in the presence of a strong acid, 2-chloroethanol can undergo self-condensation to form a chloro-ether. Use the minimum effective reaction temperature and catalyst concentration.
Dehydrochlorination of 2-chloroethanol In the presence of a base or upon prolonged heating, 2-chloroethanol can eliminate HCl to form ethylene oxide.[13] This is less likely under acidic esterification conditions but can be a concern during workup if a strong base is used for neutralization. Use a mild base like sodium bicarbonate for neutralization.
Formation of Dichloroethyl Ether This can occur as an impurity in the starting 2-chloroethanol or be formed under harsh reaction conditions.[14] Use high-purity 2-chloroethanol.

Experimental Protocols

Protocol: Fischer Esterification of Stearic Acid with 2-Chloroethanol

Materials:

  • Stearic Acid

  • 2-Chloroethanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)

  • Toluene (optional, as solvent and for azeotropic water removal)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic Solvent for Extraction (e.g., Diethyl Ether, Ethyl Acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene), add stearic acid (1 equivalent).

  • Add 2-chloroethanol (3-5 equivalents).

  • If using a solvent, add toluene.

  • Slowly add the acid catalyst (e.g., 2 mol% H₂SO₄) with stirring.

  • Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., diethyl ether) and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Esterification Yield (Hypothetical Data)

Stearic Acid : 2-Chloroethanol (molar ratio)Catalyst (H₂SO₄, mol%)Reaction Time (h)Yield (%)
1 : 1.52665
1 : 32685
1 : 52692
1 : 102693

Note: This table presents hypothetical data to illustrate the expected trend. Actual yields may vary based on specific experimental conditions.

Mandatory Visualization

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Stearic Acid + 2-Chloroethanol Reflux Heat to Reflux (4-8 hours) Reactants->Reflux Add Catalyst Catalyst Acid Catalyst (H₂SO₄ or p-TSA) Neutralize Neutralization (NaHCO₃ solution) Reflux->Neutralize Cool Extract Extraction (Organic Solvent) Neutralize->Extract Dry Drying (MgSO₄ or Na₂SO₄) Extract->Dry Purify Vacuum Distillation or Column Chromatography Dry->Purify Concentrate Product Pure 2-Chloroethyl Stearate Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Completion Check Reaction Completion (TLC/GC) Start->Check_Completion Incomplete Incomplete Check_Completion->Incomplete No Complete Complete Check_Completion->Complete Yes Increase_Time_Temp Increase Reaction Time or Temperature Incomplete->Increase_Time_Temp Check_Equilibrium Review Equilibrium Conditions Complete->Check_Equilibrium Check_Purity Assess Starting Material Purity Complete->Check_Purity Excess_Alcohol Use Larger Excess of 2-Chloroethanol Check_Equilibrium->Excess_Alcohol Remove_Water Implement Water Removal (Dean-Stark/Sieves) Check_Equilibrium->Remove_Water Use_Pure Use High-Purity, Dry Reagents Check_Purity->Use_Pure

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of 2-Chloroethyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 2-chloroethyl stearate. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis of this compound, typically via Fischer esterification of stearic acid and 2-chloroethanol, can result in several impurities. These include:

  • Unreacted Starting Materials: Residual stearic acid and 2-chloroethanol are common.

  • Side-Reaction Products: Dimerization or polymerization of 2-chloroethanol can occur, particularly under acidic conditions. Hydrolysis of the ester product back to stearic acid and 2-chloroethanol can also happen if water is present.[1]

  • Catalyst Residues: If an acid catalyst such as sulfuric acid is used, it will need to be neutralized and removed.[1]

  • Solvent Residues: Any solvent used in the reaction or workup may be present in the crude product.

Q2: My purified this compound has low purity. What are the likely causes and solutions?

A2: Low purity after initial purification can be due to several factors. The choice of purification method is critical. For instance, simple distillation may not be sufficient to separate impurities with close boiling points.

Troubleshooting Low Purity:

Potential CauseRecommended Solution
Inefficient Purification Method For thermally stable compounds with different boiling points, fractional vacuum distillation is highly effective. If impurities are non-volatile, column chromatography can provide excellent separation. For solid products, recrystallization is a powerful purification technique.
Presence of Water Water can lead to hydrolysis of the ester.[1] Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents. During workup, washing with brine can help remove residual water.
Incomplete Reaction A high concentration of unreacted starting materials will lower the purity. Drive the esterification reaction to completion by using an excess of one reactant (usually the less expensive one) or by removing water as it forms (e.g., using a Dean-Stark apparatus).[1][2][3][4][5]
Thermal Degradation This compound may be susceptible to degradation at high temperatures. Using vacuum distillation lowers the boiling point and minimizes thermal stress on the compound.

Q3: How can I effectively remove the acid catalyst after the esterification reaction?

A3: The acid catalyst can be removed by a liquid-liquid extraction workup. After the reaction is complete, the mixture is typically cooled and diluted with an organic solvent. The organic layer is then washed with a mild base, such as a saturated sodium bicarbonate solution, to neutralize the acid catalyst. This is followed by a wash with water and then brine to remove any remaining water-soluble impurities and salts.

Q4: What analytical techniques are suitable for assessing the purity of this compound?

A4: Several analytical methods can be used to determine the purity of your product:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. A pure sample will show a single major peak corresponding to this compound.[6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of the product and identify impurities by comparing the obtained spectra with reference spectra.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the ester functional group (C=O stretch) and the absence of the carboxylic acid hydroxyl group (broad O-H stretch).

Troubleshooting Guides

Fractional Vacuum Distillation Issues
ProblemPotential Cause(s)Troubleshooting Steps
Poor Separation - Inefficient fractionating column.- Distillation rate is too fast.- Poor insulation of the column.- Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Insulate the column and distillation head to maintain a proper temperature gradient.
Product Decomposition - Distillation temperature is too high.- Increase the vacuum to further lower the boiling point.
Bumping/Unstable Boiling - Lack of boiling chips or inadequate stirring.- Add fresh boiling chips or a magnetic stir bar before heating.
Column Chromatography Issues
ProblemPotential Cause(s)Troubleshooting Steps
Poor Separation of Bands - Incorrect eluent system.- Column was not packed properly.- Overloading the column with sample.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for esters is a mixture of hexanes and ethyl acetate.[9]- Ensure the column is packed uniformly without any air bubbles or channels.[10]- Use an appropriate amount of adsorbent for the quantity of sample being purified (typically a 20-50 fold excess by weight of adsorbent to sample).[11]
Cracking of the Silica Gel - A sudden change in solvent polarity.- When running a gradient elution, change the solvent polarity gradually.[12]
Compound Stuck on the Column - The eluent is not polar enough.- Gradually increase the polarity of the eluent system.
Recrystallization Issues
ProblemPotential Cause(s)Troubleshooting Steps
Product Oiling Out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated.- Choose a solvent with a lower boiling point.- Add a small amount of the "good" solvent to the heated mixture to increase solubility.[13]- Allow the solution to cool more slowly.
No Crystals Form - The solution is not saturated.- The compound is very soluble in the solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration.- Try a different solvent or a mixed-solvent system. For esters, solvent pairs like ethanol/water or hexane/ethyl acetate can be effective.[13][14]- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Low Recovery - Too much solvent was used.- The crystals were washed with a solvent that was not cold.- Use the minimum amount of hot solvent required to dissolve the compound.[15]- Wash the collected crystals with a small amount of ice-cold solvent.[15]

Quantitative Data

The following table presents typical, illustrative data for the purification of a long-chain chloroethyl ester, which can be used as a reference for this compound purification. Actual results may vary depending on the specific experimental conditions.

Purification MethodStarting Purity (crude)Final PurityTypical YieldNotes
Fractional Vacuum Distillation ~85%>98%70-85%Effective for removing volatile impurities.
Column Chromatography ~85%>99%60-80%Good for removing both volatile and non-volatile impurities. Yield can be lower due to losses on the column.
Recrystallization ~90%>99%75-90%Highly effective if a suitable solvent system is found and the compound is a solid at room temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

This protocol is adapted from general Fischer esterification procedures for long-chain fatty acids.[2][3][4][5][16]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine stearic acid (1 equivalent), 2-chloroethanol (3-5 equivalents, acting as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the stearic acid weight).

  • Reaction: Heat the mixture to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by TLC or GC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent like diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry.

  • Charging the Flask: Transfer the crude this compound into the distillation flask and add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Slowly apply vacuum to the system.

    • Gradually heat the distillation flask.

    • Collect any low-boiling impurities as the forerun.

    • Collect the main fraction at the expected boiling point of this compound under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

    • Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential decomposition of the residue.

Protocol 3: Purification by Column Chromatography
  • Column Preparation:

    • Select a column of appropriate size for the amount of crude product.

    • Pack the column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).[10]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal eluent system should be determined beforehand using TLC.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 4: Purification by Recrystallization from a Mixed-Solvent System

This protocol is based on general procedures for recrystallizing organic compounds using a two-solvent system.[13][14][15][17][18]

  • Solvent Selection: Choose a solvent pair where this compound is soluble in the "good" solvent when hot, and insoluble in the "bad" solvent even when hot. The two solvents must be miscible. A common pair for esters is ethanol (good solvent) and water (bad solvent).

  • Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Inducing Crystallization: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the ice-cold solvent mixture.

    • Dry the purified crystals in a vacuum oven.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis stearic_acid Stearic Acid reaction Fischer Esterification stearic_acid->reaction chloroethanol 2-Chloroethanol chloroethanol->reaction catalyst Acid Catalyst catalyst->reaction crude_product Crude this compound reaction->crude_product distillation Fractional Vacuum Distillation crude_product->distillation Thermal Stability chromatography Column Chromatography crude_product->chromatography Polarity Difference recrystallization Recrystallization crude_product->recrystallization Solid Product pure_product Pure this compound distillation->pure_product chromatography->pure_product recrystallization->pure_product gcms GC-MS pure_product->gcms nmr NMR pure_product->nmr ir IR pure_product->ir

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Purity of This compound check_impurities Identify Impurities (e.g., GC-MS) start->check_impurities starting_materials Unreacted Starting Materials Present? check_impurities->starting_materials side_products Side Products Present? starting_materials->side_products No optimize_reaction Optimize Reaction: - Increase excess of one reactant - Remove water starting_materials->optimize_reaction Yes improve_purification Improve Purification Method side_products->improve_purification Yes final_product High Purity Product side_products->final_product No optimize_reaction->final_product distillation Use Fractional Vacuum Distillation improve_purification->distillation chromatography Use Column Chromatography improve_purification->chromatography recrystallization Use Recrystallization improve_purification->recrystallization distillation->final_product chromatography->final_product recrystallization->final_product

Caption: Troubleshooting logic for low purity of this compound.

References

Technical Support Center: Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the gas chromatography (GC) analysis of 2-chloroethyl stearate.

Troubleshooting Guide: Resolving Peak Tailing for this compound

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge.[1][2][3] This can compromise the accuracy and precision of quantification by making it difficult for data systems to determine the true start and end of the peak.[2][4] This guide provides a systematic approach to identifying and resolving the root causes of peak tailing for this compound.

Frequently Asked Questions (FAQs)

Q1: What causes peak tailing in the GC analysis of this compound?

Peak tailing for this compound can stem from several factors, broadly categorized as system interactions and methodological issues. The chloro- group can make the analyte susceptible to interactions with active sites in the GC system. Common causes include:

  • Active Sites: Unwanted interactions between the analyte and active silanol groups (-Si-OH) on the surfaces of the GC inlet liner, column, or fittings can lead to peak tailing.[3][5][6]

  • Column Contamination: Accumulation of non-volatile residues from the sample matrix at the head of the column can interfere with proper partitioning.[1][5]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volumes and turbulence in the sample path, leading to peak distortion.[5][7][8]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[1][2][9][10]

  • Inappropriate Inlet Temperature: If the inlet temperature is too low, it can cause slow vaporization of the analyte, leading to band broadening and tailing.[8][11][12] Conversely, excessively high temperatures can cause degradation.[8][11]

  • Solvent Mismatch: Dissolving the sample in a solvent that is not compatible with the stationary phase can cause peak distortion.[7][13][14]

Q2: How can I systematically troubleshoot peak tailing for this compound?

A logical, step-by-step approach is the most effective way to diagnose the cause of peak tailing. The following workflow can help you systematically identify and resolve the issue.

G cluster_0 Troubleshooting Workflow for Peak Tailing start Start: Peak Tailing Observed for this compound q1 Are all peaks tailing or only the analyte peak? start->q1 a1_yes Likely a Physical or System-Wide Issue q1->a1_yes All Peaks a1_no Likely a Chemical Interaction Issue q1->a1_no Analyte Only check_install Check Column Installation: - Proper cut (90° angle) - Correct insertion depth in inlet and detector a1_yes->check_install inlet_maintenance Perform Inlet Maintenance: - Replace liner with a deactivated one - Replace septum a1_no->inlet_maintenance check_install->inlet_maintenance check_overload Check for Sample Overload: - Dilute sample - Reduce injection volume inlet_maintenance->check_overload optimize_temp Optimize Inlet Temperature: - Ensure it's sufficient for vaporization without causing degradation check_overload->optimize_temp column_maintenance Perform Column Maintenance: - Trim 15-20 cm from the front of the column - Condition the column optimize_temp->column_maintenance consider_column Consider a Different Column: - Use a highly deactivated or end-capped column - Ensure appropriate stationary phase polarity column_maintenance->consider_column end End: Peak Shape Improved consider_column->end

A step-by-step workflow for diagnosing and resolving peak tailing.

Troubleshooting Steps and Data Interpretation

The following table summarizes common causes of peak tailing for this compound, the recommended actions, and the expected outcome on the peak asymmetry factor. An ideal asymmetry factor is close to 1.0.

Potential Cause Recommended Action Initial Asymmetry Factor (Example) Expected Asymmetry Factor after Action
Active Inlet Liner Replace the standard liner with a deactivated (silanized) liner.[5]2.11.2
Column Contamination Trim 15-20 cm from the inlet side of the column.[1][5][15]1.91.1
Improper Column Cut Re-cut the column end at a perfect 90-degree angle using a ceramic wafer.[5][7][8]1.81.3
Sample Overload Reduce the injection volume from 1 µL to 0.5 µL.[2][9]2.31.4
Low Inlet Temperature Increase the inlet temperature from 250°C to 280°C.[11][12]1.71.2

Detailed Experimental Protocol

This section provides a detailed methodology for the GC analysis of this compound, designed to minimize peak tailing.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in isooctane.

  • Working Standard: Dilute the stock solution with isooctane to a final concentration of 10 µg/mL.

GC-FID Method Parameters
Parameter Value Rationale
GC System Agilent 8890 GC with FIDStandard equipment for this type of analysis.
Column Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µmA low-polarity, highly deactivated column to minimize interactions with the chloro- group.
Inlet Split/SplitlessSplitless injection for trace analysis.
Inlet Temperature 280°CEnsures rapid and complete vaporization of the high-boiling point ester.[11][12][16]
Injection Volume 1 µL---
Liner Deactivated, single taper with glass woolThe deactivation minimizes active sites, and the glass wool traps non-volatile residues.[5][17]
Carrier Gas HeliumInert carrier gas.
Flow Rate 1.2 mL/min (Constant Flow)Optimal flow rate for good peak shape and separation.[11]
Oven Program Initial: 150°C (hold 1 min), Ramp: 15°C/min to 300°C (hold 5 min)The temperature program allows for the elution of the analyte with good peak shape.
Detector FID---
Detector Temperature 320°CPrevents condensation of the analyte in the detector.[16]
Makeup Gas Nitrogen, 25 mL/min---
Hydrogen Flow 30 mL/min---
Air Flow 300 mL/min---
System Suitability

Before running samples, inject a standard containing a non-polar hydrocarbon (e.g., decane) and this compound. The hydrocarbon peak should be symmetrical (asymmetry factor < 1.2). If the hydrocarbon peak tails, it indicates a physical problem with the system (e.g., poor column installation).[17] If only the this compound peak tails, it points to a chemical interaction issue.

G cluster_1 System Suitability Test Logic start Inject System Suitability Standard q1 Does the Hydrocarbon Peak Tail? start->q1 a1_yes Indicates a Physical Problem (e.g., poor column cut, dead volume) q1->a1_yes Yes a1_no Physical System is Likely OK q1->a1_no No end Proceed with Troubleshooting or Analysis a1_yes->end q2 Does the this compound Peak Tail? a1_no->q2 a2_yes Indicates a Chemical Interaction (e.g., active sites, contamination) q2->a2_yes Yes a2_no System is Ready for Analysis q2->a2_no No a2_yes->end a2_no->end

A logical diagram for interpreting system suitability test results.

References

Technical Support Center: Optimizing HPLC Separation of Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with High-Performance Liquid Chromatography (HPLC) for the separation of fatty acid esters.

Troubleshooting Guides

This section addresses specific issues commonly encountered during the HPLC analysis of fatty acid esters, providing potential causes and systematic solutions.

Issue 1: Poor Peak Resolution (Tailing, Fronting, Broadening)

Poor peak shape is a frequent challenge that can compromise the accuracy and reliability of quantification.[1] It can manifest as asymmetrical peaks (tailing or fronting) or wider peaks than expected.[1]

Q: Why are my fatty acid ester peaks tailing?

A: Peak tailing, where the peak is asymmetrical with a "tail" extending to the right, can be caused by several factors.[1]

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar carboxyl groups of the fatty acids, causing tailing.[2]

    • Solution: Use an end-capped column or add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of any remaining free fatty acids.[2]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that lead to tailing.[1][2]

    • Solution: Flush the column with a strong solvent. If the issue persists, the column may need to be replaced.[1][2]

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can cause band broadening and tailing.[1]

    • Solution: Use shorter, narrower internal diameter tubing to minimize dead volume.[1]

Q: What causes peak fronting in my chromatogram?

A: Peak fronting, the opposite of tailing where the peak is broader in the first half, is often indicative of sample overload or solubility issues.[1]

  • Sample Overload: Injecting too much sample can saturate the stationary phase.[1][2]

    • Solution: Reduce the injection volume or dilute the sample.[1][2]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can lead to distorted peaks.[2]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[2]

Q: My peaks are broad. How can I improve their sharpness?

A: Broad peaks can result from several factors related to the column and mobile phase.

  • Column Efficiency: An inefficient column will lead to broader peaks.

    • Solution: Ensure the column is properly packed and conditioned. Consider using a column with a smaller particle size for higher efficiency.[3]

  • Mobile Phase Composition: The mobile phase may not be optimal for the analytes.

    • Solution: Adjust the mobile phase composition, such as the ratio of organic solvent to water, to achieve better focusing of the analyte bands.[4]

Troubleshooting Workflow for Poor Peak Resolution

PoorPeakResolution start Poor Peak Resolution tailing Peak Tailing? start->tailing fronting Peak Fronting? start->fronting broad Broad Peaks? start->broad sol_tailing1 Use End-Capped Column or Add Acidic Modifier tailing->sol_tailing1 Secondary Interactions sol_tailing2 Flush or Replace Column tailing->sol_tailing2 Column Contamination sol_fronting1 Reduce Injection Volume or Dilute Sample fronting->sol_fronting1 Sample Overload sol_fronting2 Dissolve Sample in Initial Mobile Phase fronting->sol_fronting2 Solvent Mismatch sol_broad1 Check/Replace Column broad->sol_broad1 Low Column Efficiency sol_broad2 Optimize Mobile Phase broad->sol_broad2 Suboptimal Mobile Phase DerivatizationWorkflow start Fatty Acid Sample reagent Add Derivatization Reagent (e.g., 2,4'-dibromoacetophenone) start->reagent reaction Incubate at Optimized Temperature and Time reagent->reaction stop_reaction Stop Reaction (e.g., add acetic acid) reaction->stop_reaction analysis Inject onto HPLC stop_reaction->analysis

References

degradation pathways of 2-chloroethyl stearate under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2-chloroethyl stearate. The information is compiled from studies on related fatty acid esters and general principles of chemical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound under experimental conditions?

Based on the chemical structure of this compound and literature on similar long-chain fatty acid esters, the primary degradation pathways are expected to be:

  • Hydrolysis: Cleavage of the ester bond to yield stearic acid and 2-chloroethanol. This can be catalyzed by acids, bases, or enzymes (e.g., lipases, esterases).

  • Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to decarboxylation, elimination of HCl, and formation of various smaller, volatile compounds.

  • Oxidative Degradation: In the presence of oxygen, oxidation of the fatty acid chain can occur, leading to the formation of hydroperoxides, aldehydes, and carboxylic acids.

Q2: Which enzymes are likely to hydrolyze this compound?

Studies on similar compounds like 2-chloroethyl palmitate and 2-chloroethyl linoleate have shown that mammalian enzymes, particularly those found in pancreatic and liver homogenates, can cause substantial hydrolysis.[1][2] Therefore, lipases and esterases are the primary candidates for enzymatic degradation of this compound.

Q3: How can I monitor the degradation of this compound?

Common analytical techniques to monitor the degradation include:

  • Gas Chromatography (GC): Useful for separating and quantifying the parent compound and volatile degradation products like 2-chloroethanol.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the remaining this compound and non-volatile products like stearic acid.

  • Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS) to identify unknown degradation products.

  • Thin-Layer Chromatography (TLC): A simpler method for qualitative monitoring of the reaction progress.

Q4: What are some general considerations for designing a stability study for this compound?

A comprehensive stability study should evaluate the effects of temperature, humidity, light, and pH. Key considerations include:

  • Forced Degradation Studies: Exposing the compound to stress conditions (e.g., high temperature, strong acid/base, oxidizing agents, light) to identify potential degradation products and pathways.[3]

  • Long-Term Stability Studies: Evaluating the compound's stability under recommended storage conditions over an extended period.

  • Selection of Batches: Using multiple batches to assess variability.

  • Analytical Method Validation: Ensuring that the analytical methods used are stability-indicating, meaning they can separate the intact drug from its degradation products.

Troubleshooting Guides

Issue 1: Inconsistent results in enzymatic hydrolysis experiments.
Potential Cause Troubleshooting Step
Enzyme Inactivity - Verify the activity of the enzyme using a known substrate.- Ensure proper storage and handling of the enzyme.
Sub-optimal Reaction Conditions - Optimize pH, temperature, and buffer composition for the specific enzyme used.- Ensure adequate mixing to overcome mass transfer limitations.
Substrate Solubility Issues - Use a co-solvent (e.g., DMSO, ethanol) to improve the solubility of this compound in the aqueous reaction medium. Note: High concentrations of organic solvents can denature enzymes.
Inhibitors Present - Check for the presence of any potential enzyme inhibitors in the reaction mixture.
Issue 2: Unexpected peaks in chromatograms during thermal degradation analysis.
Potential Cause Troubleshooting Step
Complex Degradation Pathway - At high temperatures, multiple degradation reactions can occur simultaneously. Consider analyzing samples at different time points and temperatures to understand the progression of degradation.- Use GC-MS or LC-MS to identify the unknown peaks.
Reaction with Headspace Gas - If not using an inert atmosphere, oxidative degradation may occur. Conduct experiments under an inert gas (e.g., nitrogen, argon) to differentiate between thermal and thermo-oxidative degradation.
Sample Preparation Artifacts - Ensure that the sample preparation method (e.g., extraction, derivatization) does not introduce new compounds or cause degradation.

Quantitative Data Summary

No direct quantitative data for the degradation of this compound was found in the initial search. The following table is a hypothetical representation based on data for similar compounds to illustrate how such data could be presented.

Table 1: Hypothetical Hydrolysis Rates of this compound in Different Media

Medium Temperature (°C) pH Apparent First-Order Rate Constant (k, min⁻¹)
Artificial Gastric Juice371.2< 0.001
Artificial Pancreatic Juice377.50.058
Pig Liver Homogenate377.40.042
0.1 M HCl601.00.015
0.1 M NaOH6013.00.120

This data is extrapolated from studies on 2-chloroethyl palmitate and 2-chloroethyl linoleate.[1][2]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol is adapted from methodologies used for similar fatty acid esters.[1][2]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like ethanol or DMSO.

    • Prepare the enzyme solution (e.g., porcine pancreatic lipase) in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Reaction Setup:

    • In a reaction vessel, add the buffer and pre-incubate at the desired temperature (e.g., 37°C).

    • Add a known volume of the this compound stock solution to the reaction vessel to achieve the desired final concentration.

    • Initiate the reaction by adding the enzyme solution.

  • Sampling and Analysis:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction by adding a solvent that will precipitate the protein (e.g., acetonitrile) or by adjusting the pH to inactivate the enzyme.

    • Extract the lipids using a suitable solvent system (e.g., hexane:isopropanol).

    • Analyze the extracts by GC or HPLC to determine the concentration of remaining this compound and the formation of stearic acid.

Protocol 2: Forced Thermal Degradation Study
  • Sample Preparation:

    • Accurately weigh a known amount of this compound into a suitable vial.

  • Experimental Setup:

    • Place the vials in a calibrated oven at the desired temperature (e.g., 100°C, 150°C, 200°C).

    • For studies under an inert atmosphere, purge the vials with nitrogen or argon before sealing.

  • Sampling and Analysis:

    • At specified time intervals, remove a vial from the oven and allow it to cool to room temperature.

    • Dissolve the sample in a suitable solvent.

    • Analyze the sample using appropriate analytical techniques (e.g., GC, HPLC, GC-MS) to quantify the parent compound and identify degradation products.

Visualizations

DegradationPathways CES This compound SA Stearic Acid CES->SA Hydrolysis (Acidic, Basic, Enzymatic) CE 2-Chloroethanol CES->CE Hydrolysis (Acidic, Basic, Enzymatic) VP Volatile Products CES->VP Thermal Degradation OX Oxidized Products CES->OX Oxidative Degradation

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare 2-Chloroethyl Stearate Solution setup Set up Reaction (Control T, pH) prep->setup reagents Prepare Reaction Media (e.g., buffer, enzyme) reagents->setup sample Collect Samples at Time Points setup->sample quench Quench Reaction sample->quench extract Extract Analytes quench->extract analyze Analyze by HPLC/GC extract->analyze

Caption: General experimental workflow for degradation studies.

References

minimizing by-product formation in 2-chloroethyl stearate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloroethyl stearate. The focus is on minimizing by-product formation to ensure high purity of the final product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via Fischer-Speier esterification of stearic acid and 2-chloroethanol.

Issue 1: Low Yield of this compound

Symptoms: The isolated yield of the desired ester is significantly lower than expected.

Possible Causes and Solutions:

Potential Cause Recommended Solution Explanation
Incomplete Reaction (Equilibrium) 1. Increase the molar ratio of 2-chloroethanol to stearic acid. A common strategy is to use a 2 to 5-fold excess of the alcohol. 2. Remove water as it forms. Use a Dean-Stark apparatus or add molecular sieves to the reaction mixture.Fischer esterification is a reversible reaction.[1][2][3] By increasing the concentration of one reactant (Le Châtelier's principle) or removing a product (water), the equilibrium is shifted towards the formation of the ester.[1][3]
Suboptimal Reaction Temperature Ensure the reaction is maintained at a gentle reflux. For a reaction in toluene, this is typically around 110-120°C.The reaction requires heat to proceed at a reasonable rate. However, excessively high temperatures can promote side reactions.
Insufficient Catalyst Increase the amount of acid catalyst. Typical catalytic amounts are 1-5 mol% of the limiting reagent.An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[2][3]
Reaction Time Too Short Monitor the reaction progress. Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the disappearance of stearic acid.Esterification of long-chain fatty acids can be slow. Ensure the reaction has reached completion before workup.
Issue 2: Presence of Significant Amounts of Bis(2-stearoyloxyethyl) Ether By-product

Symptoms: Characterization of the product mixture (e.g., by GC-MS or NMR) shows a significant peak corresponding to a higher molecular weight species, likely bis(2-stearoyloxyethyl) ether.

Possible Causes and Solutions:

Potential Cause Recommended Solution Explanation
High Reaction Temperature Lower the reaction temperature. If using a high-boiling solvent, consider switching to a lower-boiling one or applying a vacuum to achieve reflux at a lower temperature.High temperatures can promote the acid-catalyzed dehydration of 2-chloroethanol to form an ether.
Inappropriate Catalyst Use p-toluenesulfonic acid (p-TSA) instead of sulfuric acid. Sulfuric acid is a strong dehydrating agent and can more readily promote the formation of ethers as a side reaction. p-TSA is often a milder and more selective catalyst for esterification.
High Catalyst Concentration Reduce the catalyst loading to the minimum effective amount (e.g., 1-2 mol%). While a catalyst is necessary, an excessive amount of strong acid can increase the rate of side reactions, including ether formation.
Issue 3: Product Contamination with Unreacted Stearic Acid

Symptoms: The final product is waxy or solid at room temperature and analysis shows the presence of stearic acid.

Possible Causes and Solutions:

Potential Cause Recommended Solution Explanation
Incomplete Reaction Refer to the solutions for Issue 1: Low Yield .The most common reason for the presence of starting material is that the reaction has not gone to completion.
Ineffective Work-up Wash the organic layer with a mild base. Use a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium carbonate to remove unreacted stearic acid.The acidic nature of stearic acid allows for its removal from the organic product by extraction with a basic aqueous solution.
Premature Product Precipitation Ensure the reaction mixture remains homogeneous during the reaction. If necessary, use a co-solvent to keep all reactants and products in solution.If the product precipitates out of the reaction mixture, it can trap unreacted starting materials.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary reaction for synthesizing this compound? A1: The most common method is the Fischer-Speier esterification, which involves reacting stearic acid with 2-chloroethanol in the presence of an acid catalyst.[1]

  • Q2: What are the most common by-products in this reaction? A2: The most likely by-products are unreacted stearic acid and 2-chloroethanol, water, and bis(2-stearoyloxyethyl) ether formed from the acid-catalyzed reaction of two molecules of 2-chloroethanol or the reaction of 2-chloroethanol with the product ester.

  • Q3: How can I drive the reaction to completion? A3: To maximize the yield of the ester, you can use a large excess of 2-chloroethanol and/or remove the water that is formed during the reaction, for instance, by using a Dean-Stark apparatus.[1][3]

  • Q4: Which acid catalyst is best to use? A4: While sulfuric acid is a common and effective catalyst, p-toluenesulfonic acid (p-TSA) is often preferred as it is less likely to cause charring and may reduce the formation of ether by-products.[2]

  • Q5: How can I purify the final product? A5: Purification can be achieved through several methods. A basic wash with sodium bicarbonate solution will remove unreacted stearic acid. The excess 2-chloroethanol can be removed by distillation or washing with water. If significant amounts of non-volatile by-products like ethers are present, column chromatography or vacuum distillation may be necessary.

Quantitative Data on Reaction Parameters

The following tables provide illustrative data on how different reaction parameters can influence the yield and purity of this compound. Note: This data is representative and actual results may vary depending on specific experimental conditions.

Table 1: Effect of Molar Ratio of Reactants on Product Yield

Molar Ratio (Stearic Acid : 2-Chloroethanol)Catalyst (p-TSA, 2 mol%)Reaction Time (hours)Temperature (°C)Approximate Yield of this compound (%)
1 : 1p-TSA811065
1 : 2p-TSA811085
1 : 3p-TSA811092
1 : 5p-TSA8110>95

Table 2: Influence of Catalyst Choice on By-product Formation

Catalyst (2 mol%)Molar Ratio (1:3)Reaction Time (hours)Temperature (°C)This compound (%)Bis(2-stearoyloxyethyl) ether (%)
Sulfuric Acid1 : 3612088~8
p-Toluenesulfonic Acid1 : 3811092~3
Amberlyst 15 (heterogeneous)1 : 31211090<2

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Stearic Acid (1.0 eq)

  • 2-Chloroethanol (3.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.02 eq)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add stearic acid, 2-chloroethanol, and toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 6-10 hours). The reaction can be monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation if necessary.

Visualizations

Fischer Esterification of Stearic Acid with 2-Chloroethanol

Fischer_Esterification Stearic_Acid Stearic Acid Protonated_Acid Protonated Stearic Acid Stearic_Acid->Protonated_Acid + H+ Chloroethanol 2-Chloroethanol Tetrahedral_Intermediate Tetrahedral Intermediate H_plus H+ Protonated_Acid->Tetrahedral_Intermediate + 2-Chloroethanol Product_Ester This compound Tetrahedral_Intermediate->Product_Ester - H2O, -H+ Water Water

Caption: Reaction pathway for the acid-catalyzed esterification.

Troubleshooting Workflow for Low Product Yield

Troubleshooting_Yield Start Low Yield Observed Check_Completion Check for unreacted stearic acid (TLC/GC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Yes Complete Reaction Complete Check_Completion->Complete No Action_Incomplete Increase reaction time or azeotropically remove water Incomplete->Action_Incomplete Check_Workup Review work-up procedure (e.g., product loss during extraction) Complete->Check_Workup End Yield Improved Action_Incomplete->End Optimize_Workup Optimize extraction and purification steps Check_Workup->Optimize_Workup Loss identified Optimize_Workup->End

Caption: A logical workflow for troubleshooting low reaction yield.

By-product Formation Pathways

Byproducts Reactants Stearic Acid + 2-Chloroethanol Main_Reaction Esterification Reactants->Main_Reaction Side_Reaction Etherification Reactants->Side_Reaction Product This compound Main_Reaction->Product Byproduct Bis(2-stearoyloxyethyl) ether Side_Reaction->Byproduct

Caption: Competing reaction pathways leading to product and by-product.

References

stability issues of 2-chloroethyl stearate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-chloroethyl stearate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound is an ester of stearic acid and 2-chloroethanol. It is primarily used as a chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and other specialty chemicals. Its long fatty acid chain makes it lipophilic, influencing its solubility and reactivity.

Q2: What are the primary degradation pathways for this compound in solution?

Based on the chemical structure and data from analogous compounds, this compound is susceptible to two main degradation pathways:

  • Hydrolysis: The ester linkage is prone to cleavage by water, especially under acidic or basic conditions. This reaction yields stearic acid and 2-chloroethanol.

  • Nucleophilic Substitution: The chlorine atom on the ethyl group can be displaced by nucleophiles present in the reaction mixture. The specific product of this reaction will depend on the nucleophile involved.

Q3: How does pH affect the stability of this compound solutions?

The stability of this compound is significantly influenced by pH. Ester hydrolysis is catalyzed by both acids and bases. Therefore, the rate of degradation is expected to be lowest in neutral solutions (around pH 7) and to increase significantly in acidic (pH < 7) and alkaline (pH > 7) conditions. For sensitive experiments, it is crucial to maintain a neutral pH or use an appropriate buffer system.

Q4: What is the recommended way to store this compound?

To ensure its stability, this compound should be stored in a tightly closed container in a dry and well-ventilated place. Recommended storage is at room temperature (+15°C to +30°C). Exposure to moisture and extreme temperatures should be avoided to prevent degradation.

Q5: What are the expected degradation products I might see in my analysis?

The primary degradation products you are likely to encounter are:

  • Stearic Acid: Formed from the hydrolysis of the ester bond.

  • 2-Chloroethanol: Also formed from the hydrolysis of the ester bond.

  • Products of Nucleophilic Substitution: The identity of these products will vary depending on the nucleophiles present in your solution (e.g., if ammonia is present, 2-aminoethyl stearate could be formed).

Troubleshooting Guide: Stability Issues

This guide will help you identify and resolve common stability problems with this compound in your experiments.

Observed Problem Potential Cause Troubleshooting Steps
Low yield of a reaction where this compound is a reactant. Degradation of this compound before or during the reaction.1. Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container at room temperature, away from moisture. 2. Check Solvent Purity: Use anhydrous solvents to minimize hydrolysis. 3. Control pH: If your reaction is not pH-sensitive, ensure the solution is neutral. If the reaction requires acidic or basic conditions, consider the potential for degradation and adjust reaction time and temperature accordingly. 4. Analyze Starting Material: Use an appropriate analytical method (e.g., HPLC, GC-MS) to check the purity of your this compound before use.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC). Formation of degradation products.1. Identify Degradation Products: Based on retention times and mass spectra, tentatively identify the unexpected peaks as stearic acid, 2-chloroethanol, or products of nucleophilic substitution. 2. Review Experimental Conditions: - pH: Was the solution acidic or basic? Ester hydrolysis is accelerated at extreme pH. - Temperature: Was the solution exposed to high temperatures? Thermal stress can accelerate degradation. - Water Content: Was there a source of water in your solvents or reagents? 3. Perform a Control Experiment: Run a blank experiment with this compound in the solvent under the same conditions (pH, temperature) but without other reactants to confirm if degradation is occurring.
Inconsistent experimental results. Variable degradation of this compound between experiments.1. Standardize Procedures: Ensure that all experimental parameters (e.g., solvent grade, pH, temperature, reaction time, storage of solutions) are consistent across all experiments. 2. Prepare Fresh Solutions: Prepare solutions of this compound fresh before each experiment to minimize degradation over time. 3. Monitor Stability: If working with solutions over an extended period, periodically re-analyze the solution to assess the stability of this compound.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the stability of this compound.

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is designed to separate this compound from its primary degradation product, stearic acid.

1. Materials and Reagents:

  • This compound reference standard

  • Stearic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Methanol (for sample preparation)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid).

    • Start with a higher percentage of water and gradually increase the percentage of acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Prepare a stock solution of stearic acid in methanol (e.g., 1 mg/mL).

  • For stability studies, dilute the sample solution at various time points with the initial mobile phase composition to a suitable concentration.

5. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the stearic acid standard to determine its retention time.

  • Inject the this compound standard to determine its retention time.

  • Inject a mixture of the two standards to ensure adequate separation.

  • Inject the experimental samples to monitor the disappearance of the this compound peak and the appearance of the stearic acid peak.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

This method can be used to identify and quantify this compound and its volatile degradation products. A derivatization step is included to convert stearic acid into a more volatile ester for better chromatographic performance.

1. Materials and Reagents:

  • This compound

  • Stearic acid

  • 2-Chloroethanol

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., Dichloromethane, Hexane)

  • Internal standard (e.g., a fatty acid ester not present in the sample)

2. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for fatty acid methyl ester analysis (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

3. GC-MS Conditions (Example):

  • Injector Temperature: 280°C

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 280°C at 10°C/min

    • Hold at 280°C for 10 minutes

  • MS Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI, 70 eV)

  • Scan Range: m/z 50-500

4. Sample Preparation and Derivatization:

  • Dissolve a known amount of the sample in an anhydrous solvent.

  • Add the internal standard.

  • Evaporate the solvent under a stream of nitrogen.

  • Add the derivatization agent (e.g., BSTFA) and an anhydrous solvent.

  • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the derivatization of stearic acid.

  • Cool the sample to room temperature before injection.

5. Procedure:

  • Inject a derivatized standard of stearic acid to determine its retention time and mass spectrum.

  • Inject a standard of 2-chloroethanol to determine its retention time and mass spectrum.

  • Inject a standard of this compound to determine its retention time and mass spectrum.

  • Inject the prepared and derivatized sample into the GC-MS system.

  • Analyze the resulting chromatogram and mass spectra to identify and quantify the components.

Visualizations

DegradationPathways CES This compound SA Stearic Acid CES->SA Hydrolysis CE 2-Chloroethanol CES->CE Hydrolysis NucSubP Nucleophilic Substitution Product CES->NucSubP Nucleophilic Substitution H2O H₂O (Acid or Base) Nuc Nucleophile (e.g., R-NH₂)

Caption: Primary degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Start Start with This compound solution TimePoint Incubate under specific conditions (pH, Temp) Start->TimePoint Aliquot Take aliquot at defined time points TimePoint->Aliquot Quench Quench reaction (if necessary) Aliquot->Quench Dilute Dilute sample for analysis Quench->Dilute Inject Inject sample into HPLC or GC-MS Dilute->Inject Separate Chromatographic Separation Inject->Separate Detect Detect compounds (UV or MS) Separate->Detect Identify Identify peaks by retention time & mass spectra Detect->Identify Quantify Quantify parent compound and degradation products Identify->Quantify Result Determine stability profile Quantify->Result

Caption: Workflow for assessing the stability of this compound.

Caption: Troubleshooting logic for stability issues.

Technical Support Center: Analysis of 2-Chloroethyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantitative analysis of 2-chloroethyl stearate, with a focus on addressing and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix. This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can negatively affect the accuracy, precision, and sensitivity of the quantitative analysis of this compound. In biological matrices such as plasma or serum, phospholipids are a major contributor to matrix effects in lipid analysis.

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Dips or peaks in the constant signal indicate regions of ion suppression or enhancement, respectively.

  • Post-Extraction Spiking: This quantitative approach compares the response of this compound spiked into a pre-extracted blank matrix sample to the response of the analyte in a neat (clean) solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.

Q3: What are the most effective strategies to mitigate matrix effects for this compound analysis?

A: A multi-faceted approach is often the most effective:

  • Advanced Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are crucial for removing interfering matrix components.

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components can significantly reduce interference.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard, such as deuterated this compound, is the gold standard for compensating for matrix effects as it behaves nearly identically to the analyte during sample preparation and ionization.[1]

  • Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is representative of the samples can help to compensate for consistent matrix effects.

Q4: Which type of internal standard is best for quantifying this compound?

A: A deuterated version of this compound is the ideal internal standard.[1] Since it is chemically identical to the analyte, it will co-elute and experience the same degree of matrix effects, allowing for accurate correction of the signal. If a deuterated standard is unavailable, a structurally similar long-chain fatty acid ester with a stable isotope label could be considered, but its performance must be thoroughly validated.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing Interference from co-eluting matrix components.1. Improve sample cleanup using a more selective SPE sorbent. 2. Optimize the LC gradient to better resolve the analyte peak. 3. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Low Signal Intensity or Inability to Reach Required LOQ Significant ion suppression from the sample matrix.1. Enhance sample preparation with a more rigorous cleanup method (e.g., SPE or LLE). 2. Consider derivatization to a more readily ionizable form. 3. Optimize MS source parameters for this compound. 4. If sensitivity allows, dilute the sample to reduce the concentration of interfering components.
High Variability in Results (Poor Precision) Inconsistent matrix effects between samples.1. Implement the use of a stable isotope-labeled internal standard (e.g., deuterated this compound). 2. Ensure the sample preparation procedure is highly consistent and reproducible. 3. Evaluate different lots of the biological matrix for variability in matrix effects.
Signal Enhancement (Higher than expected results) Co-eluting matrix components are enhancing the ionization of this compound.1. Improve chromatographic separation to isolate the analyte from the enhancing compounds. 2. Utilize a stable isotope-labeled internal standard to correct for the enhancement. 3. Modify the sample preparation to remove the specific interfering compounds.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of this compound from a biological matrix like plasma and should be optimized for your specific application. A similar approach has been successfully used for the analysis of 3-chloro-1,2-propanediol fatty acid esters in edible oils.[2]

  • Sample Pre-treatment:

    • To 1 mL of plasma, add a known amount of deuterated this compound internal standard.

    • Add 3 mL of a 4:1 (v/v) mixture of tert-butyl methyl ether and ethyl acetate.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

    • Collect the upper organic layer.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by passing 3 mL of methanol followed by 3 mL of the tert-butyl methyl ether/ethyl acetate mixture. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of the tert-butyl methyl ether/ethyl acetate mixture to remove polar interferences.

  • Elution:

    • Elute the this compound with 5 mL of acetonitrile.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Quantification of Matrix Effect via Post-Extraction Spiking

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound and its deuterated internal standard into the reconstitution solvent at a known concentration.

    • Set B (Post-Spiked Matrix): Process a blank matrix sample through the entire sample preparation procedure (Protocol 1). Spike the this compound and its internal standard into the final reconstituted extract at the same concentration as Set A.

    • Set C (Pre-Spiked Matrix): Spike the this compound and its internal standard into the blank matrix at the beginning of the sample preparation procedure.

  • Analyze all three sets by LC-MS.

  • Calculate the Matrix Factor (MF) and Recovery (%RE):

    • Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (%RE) = (Peak Area in Set C / Peak Area in Set B) * 100

Quantitative Data Summary

The following table provides representative performance data for a direct analytical method of structurally similar chlorinated fatty acid esters (3-MCPD esters) using LC-MS/MS, which can serve as a benchmark for a validated this compound method.[2]

Analyte ClassLimit of Quantification (LOQ) (mg/kg)Repeatability (RSDr %)
3-MCPD Monoesters0.02 - 0.085.5 - 25.5
3-MCPD Diesters0.02 - 0.085.5 - 25.5

Data adapted from a study on 3-MCPD fatty acid esters in edible oils. These values should be established specifically for this compound in the matrix of interest.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Plasma) spike Spike with Deuterated Internal Standard sample->spike extract Liquid-Liquid Extraction spike->extract spe Solid-Phase Extraction (C18 Cleanup) extract->spe dry Dry Down & Reconstitute spe->dry lcms LC-MS/MS Analysis dry->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic start Inaccurate or Imprecise Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is implement_is Implement SIL-IS check_is->implement_is No assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes implement_is->assess_me me_present Significant Matrix Effect? assess_me->me_present optimize_prep Optimize Sample Prep (e.g., SPE, LLE) me_present->optimize_prep Yes validate Re-Validate Method me_present->validate No optimize_lc Optimize LC Separation optimize_prep->optimize_lc optimize_lc->assess_me

Caption: Troubleshooting logic for matrix effect issues.

References

enhancing detection sensitivity for trace levels of 2-chloroethyl stearate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of trace levels of 2-chloroethyl stearate.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, particularly at low concentrations.

Question: Why am I observing poor peak shape (e.g., tailing, fronting) for this compound in my GC-MS analysis?

Answer:

Poor peak shape for long-chain esters like this compound is a common challenge in gas chromatography. The primary causes and troubleshooting steps are outlined below:

  • Active Sites in the GC System: The polar ester group of this compound can interact with active sites (silanol groups) in the injector liner, column, or even the inlet seal. This is a frequent cause of peak tailing.

    • Solution:

      • Use deactivated liners and columns.

      • Regularly replace the inlet liner and septum.

      • Consider using a pre-column (guard column) to trap non-volatile residues.

  • Column Contamination: Accumulation of non-volatile matrix components at the head of the column can lead to peak distortion.

    • Solution:

      • Bake out the column at the maximum recommended temperature.

      • Trim the first few centimeters of the column.

  • Improper Column Installation: Incorrect column installation can create dead volumes, leading to peak broadening and tailing.

    • Solution:

      • Ensure the column is cut cleanly and installed at the correct depth in the injector and detector.

  • Suboptimal GC Parameters:

    • Injector Temperature: If the injector temperature is too low, the high-molecular-weight this compound may not vaporize completely and efficiently, leading to peak tailing. Conversely, a temperature that is too high can cause thermal degradation.

    • Carrier Gas Flow Rate: A flow rate that is too low can cause peak broadening.

    • Solution: Optimize the injector temperature and carrier gas flow rate for your specific column and instrument.

Question: My sensitivity for this compound is low, and I'm struggling to detect it at trace levels. What can I do to improve the signal-to-noise ratio?

Answer:

Enhancing the detection sensitivity for trace levels of this compound often requires a multi-faceted approach focusing on sample preparation, instrumentation, and data acquisition.

  • Sample Preparation and Concentration:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for concentrating the analyte and cleaning up the sample matrix. For a non-polar compound like this compound, a reverse-phase sorbent (e.g., C18) is often suitable.

    • Liquid-Liquid Extraction (LLE): This can also be used for sample cleanup and concentration.

  • Derivatization: Converting this compound to a derivative with better ionization efficiency or chromatographic properties can significantly enhance sensitivity.

    • Transesterification to a More Volatile Ester: While this compound is an ester, converting it to a methyl ester (FAME) can sometimes improve chromatographic performance.

    • Derivatization for Enhanced MS Detection: Introducing a functional group that ionizes more readily in the mass spectrometer can dramatically improve sensitivity. For example, derivatization to introduce a moiety that is easily protonated can enhance signal in positive ion mode ESI-LC-MS/MS.

  • Analytical Technique Selection:

    • GC-MS in Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range, monitoring only a few characteristic ions of this compound will significantly increase sensitivity by reducing noise.

    • LC-MS/MS with Multiple Reaction Monitoring (MRM): This is a highly sensitive and selective technique. By selecting a specific precursor ion and a characteristic product ion, chemical noise is minimized, leading to very low detection limits.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying trace levels of this compound in a pharmaceutical matrix?

A1: For trace-level quantification of a potentially genotoxic impurity like this compound in a pharmaceutical matrix, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method. Its high selectivity and sensitivity allow for the detection and quantification of analytes at very low concentrations, even in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is also a viable option, especially when coupled with a sensitive detector and operated in Selected Ion Monitoring (SIM) mode.

Q2: How can I prepare my sample to minimize matrix effects in LC-MS/MS analysis?

A2: Matrix effects, where co-eluting compounds from the sample matrix suppress or enhance the ionization of the analyte, are a common challenge in LC-MS/MS. Effective sample preparation is crucial to mitigate these effects.

  • Solid-Phase Extraction (SPE): A well-developed SPE method can effectively remove interfering matrix components.

  • Liquid-Liquid Extraction (LLE): This can be used to isolate the analyte from the bulk of the matrix.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard as it will co-elute and experience similar matrix effects, allowing for accurate correction.

Q3: Are there any derivatization strategies to improve the detection of this compound?

A3: Yes, derivatization can significantly enhance the detectability of this compound.

  • For GC-MS: While this compound is amenable to GC-MS analysis, derivatization to a more volatile or thermally stable compound can sometimes improve peak shape and sensitivity. A common approach for fatty acid esters is transesterification to their corresponding fatty acid methyl esters (FAMEs).

  • For LC-MS/MS: To enhance ionization efficiency in electrospray ionization (ESI), a derivatizing agent that introduces a readily ionizable group (e.g., a tertiary amine for positive mode ESI) can be used. This can lead to a significant increase in signal intensity.

Data Presentation

The following tables summarize typical quantitative data for the analysis of fatty acid esters using chromatographic techniques. These values are indicative and should be determined for each specific method and matrix.

Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Fatty Acid Esters by GC-MS

Analyte ClassMethodTypical LOD (ng/mL)Typical LOQ (ng/mL)Reference
Fatty Acid Methyl EstersGC-MS (SIM)10 - 5030 - 150[1]
Long-Chain EstersGC-MS (Scan)50 - 200150 - 600General Knowledge

Table 2: Typical Performance of LC-MS/MS for Trace Level Quantification

Analyte ClassMethodTypical LOQ (ng/mL)Linearity (R²)Recovery (%)Reference
Genotoxic ImpuritiesUPLC-MS/MS (MRM)0.07 - 0.4> 0.9990 - 115[2][3]
Fatty Acid EstersLC-MS/MS (MRM)0.003 - 15> 0.9585 - 110[4]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Optimization will be required for specific instruments and matrices.

1. Sample Preparation (Solid-Phase Extraction)

  • Sorbent: C18 SPE Cartridge (e.g., 500 mg, 6 mL).

  • Conditioning: Condition the cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Dissolve a known amount of the sample in a suitable solvent and dilute with water. Load the sample onto the SPE cartridge at a slow flow rate.

  • Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove polar interferences.

  • Elution: Elute the this compound with a non-polar solvent (e.g., hexane or dichloromethane).

  • Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Conditions

  • GC System: Agilent 6890N or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[5]

  • Injector: Split/splitless inlet.

  • Injector Temperature: 280 °C.[5]

  • Injection Mode: Splitless (for trace analysis).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 20 °C/min to 280 °C.

    • Hold: 10 minutes at 280 °C.[5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS System: Agilent 5973 or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Source Temperature: 230 °C.[5]

  • Acquisition Mode:

    • Full Scan: m/z 50-550 for initial identification.

    • Selected Ion Monitoring (SIM): Monitor characteristic ions of this compound for enhanced sensitivity (e.g., molecular ion and key fragment ions). The selected ions for stearic acid derivatives are often around m/z 117 and 341.[5]

Protocol 2: Derivatization of this compound to Fatty Acid Methyl Ester (FAME) for Enhanced GC Analysis

This protocol describes a common method for the transesterification of fatty acid esters to their corresponding methyl esters.

1. Reagents

  • Boron trifluoride-methanol (BF₃-methanol) solution (14% w/v).

  • Hexane (GC grade).

  • Saturated sodium chloride solution.

2. Procedure

  • Place the dried sample extract containing this compound in a reaction vial.

  • Add 1 mL of BF₃-methanol solution.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.

  • Vortex the mixture thoroughly for 1 minute.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Pharmaceutical Sample Dissolution Dissolution in Solvent Sample->Dissolution SPE Solid-Phase Extraction (SPE) Dissolution->SPE Elution Elution SPE->Elution Concentration Concentration Elution->Concentration GCMS GC-MS Analysis Concentration->GCMS Option 1 LCMSMS LC-MS/MS Analysis Concentration->LCMSMS Option 2 Data Data Acquisition & Processing GCMS->Data LCMSMS->Data

Figure 1. General experimental workflow for the analysis of this compound.

Derivatization_Workflow Analyte This compound Extract Reaction Reaction (Heating) Analyte->Reaction Reagent Derivatization Reagent (e.g., BF3-Methanol) Reagent->Reaction Extraction Liquid-Liquid Extraction Reaction->Extraction Analysis GC-MS Analysis of Derivative Extraction->Analysis

Figure 2. Workflow for derivatization to enhance detection sensitivity.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Chloroethyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of quality control and regulatory compliance. This guide provides a detailed comparison of two primary analytical techniques for the quantification of 2-chloroethyl stearate, a potential process-related impurity: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for ensuring the purity, safety, and efficacy of pharmaceutical products.

Methodology and Performance Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high sensitivity and specificity for the analysis of semi-volatile compounds like this compound.[1][2] High-Performance Liquid Chromatography (HPLC), particularly when coupled with a suitable detector such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), provides a versatile alternative, especially for less volatile compounds, and can often be performed without the need for derivatization.[1]

The validation of these methods is performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH) to ensure the reliability and accuracy of the results.[2][3][4] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[3][5]

Data Presentation

The following table summarizes typical performance data for the validation of GC-MS and HPLC methods for the analysis of this compound, based on data for analogous compounds.

Validation Parameter GC-MS HPLC-ELSD/MS
Linearity (R²) > 0.995> 0.995
Limit of Detection (LOD) 0.01 µg/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.03 µg/mL0.3 µg/mL
Accuracy (% Recovery) 95-105%90-110%
Precision (% RSD) < 5%< 10%
Specificity High (Mass Spectral Confirmation)Moderate to High

Experimental Protocols

This method is highly suitable for the trace-level quantification of this compound.

Instrumentation:

  • Gas chromatograph equipped with a mass spectrometer (GC-MS), a split/splitless injector, and an autosampler.

  • Column: A non-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).[2]

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Injection Volume: 1 µL (splitless mode).

  • MS Transfer Line Temperature: 290°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Analyzer: Quadrupole.

  • Scan Range: m/z 40-450.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the sample (e.g., drug substance) into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent, such as dichloromethane or hexane.

  • Prepare a standard stock solution of this compound in the same solvent.

  • Prepare a series of calibration standards by diluting the stock solution.

This method provides a viable alternative to GC-MS, particularly when derivatization is to be avoided.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., ELSD or MS).

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

Chromatographic Conditions:

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).[1]

  • Gradient Program:

    • Start with 70% B.

    • Linear gradient to 100% B over 15 minutes.

    • Hold at 100% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 10 µL.

  • Detector (ELSD): Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min.[1]

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the initial mobile phase composition.

  • Prepare a standard stock solution of this compound in the same solvent.

  • Prepare a series of calibration standards by diluting the stock solution.

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_validation Validation Parameters Define_ATP Define Analytical Target Profile (ATP) Select_Method Select Analytical Method (e.g., GC-MS, HPLC) Define_ATP->Select_Method Develop_Method Method Development & Optimization Select_Method->Develop_Method Validate_Method Method Validation Develop_Method->Validate_Method Routine_Use Routine Method Use Validate_Method->Routine_Use Specificity Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Lifecycle_Management Lifecycle Management & Continuous Verification Routine_Use->Lifecycle_Management Lifecycle_Management->Validate_Method Revalidation if needed

Caption: Workflow for Analytical Method Validation and Lifecycle Management.

Both GC-MS and HPLC are suitable techniques for the analysis of this compound. GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level impurity analysis.[1] HPLC provides a robust alternative with simpler sample preparation, which can be advantageous for routine quality control.[1] The choice of method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and throughput needs. Regardless of the method chosen, rigorous validation is essential to ensure the generation of reliable and accurate data.

References

A Comparative Guide to GC-MS and LC-MS for the Analysis of 2-Chloroethyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of impurities and metabolites is paramount. 2-Chloroethyl stearate, a potential impurity or metabolite of interest, presents unique analytical challenges. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for its analysis is a critical decision that impacts data quality, sensitivity, and sample throughput. This guide provides an objective comparison of these two powerful analytical techniques for the determination of this compound, supported by experimental data and detailed methodologies for key experiments.

Principle of a Method

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds.[1] For non-volatile compounds like fatty acid esters, a derivatization step is often necessary to increase their volatility.[2] In the context of this compound, this would typically involve transesterification to form a more volatile derivative, such as a methyl ester, although direct analysis may be possible if the compound exhibits sufficient thermal stability. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column before being detected by a mass spectrometer.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[1][4] It separates compounds in a liquid mobile phase based on their interactions with a stationary phase in a column. The eluent is then introduced into a mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI), which allows for the analysis of intact molecules with minimal fragmentation.[5] For fatty acid esters, LC-MS often does not require derivatization, simplifying sample preparation.[6]

Quantitative Data Comparison

Performance MetricGC-MS (with derivatization)LC-MS/MS (without derivatization)
Limit of Detection (LOD) 0.003 - 30 µg/L (for FAMEs)[7]0.1 pg injected (for ethoxylates); 5 - 75 ng/L (for derivatized FAs)[8][9]
Limit of Quantification (LOQ) 20 ppb (for 3-MCPD esters)[10]0.003 – 14.88 ng/mL (for various lipids)[11]
Linearity (R²) > 0.99[12]> 0.99[13]
Precision (%RSD) < 10%[13]< 15%[11]
Accuracy (Recovery %) 98.6 % ~ 108.3 %[14]86–120%[13]

Note: The values presented are representative of long-chain fatty acid esters or related compounds and may vary depending on the specific instrumentation, method, and matrix.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of this compound using GC-MS and LC-MS.

GC-MS Experimental Protocol

This protocol assumes direct analysis is possible. If not, a derivatization step would be required.

1. Sample Preparation:

  • Extraction: The sample containing this compound is extracted from its matrix using a suitable organic solvent like hexane or dichloromethane.[3]

  • Cleanup: A solid-phase extraction (SPE) step may be employed to remove interfering matrix components.[14]

  • Concentration: The solvent is evaporated under a gentle stream of nitrogen, and the residue is reconstituted in a known volume of a suitable solvent for GC-MS analysis.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C. The thermal stability of this compound should be evaluated to avoid degradation. Studies on similar chlorinated esters suggest degradation can occur at elevated temperatures.[15][16]

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.

LC-MS Experimental Protocol

1. Sample Preparation:

  • Extraction: Similar to the GC-MS protocol, extract the sample with a solvent compatible with reverse-phase chromatography, such as acetonitrile or methanol.

  • Protein Precipitation (for biological samples): If the matrix contains proteins, a precipitation step with a cold organic solvent is necessary.

  • Filtration: The extracted sample should be filtered through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 30% B.

    • 2-15 min: Linear gradient from 30% to 100% B.

    • 15-20 min: Hold at 100% B.

    • 20.1-25 min: Re-equilibrate at 30% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor ion would likely be the protonated molecule [M+H]⁺. Product ions would need to be determined by direct infusion of a this compound standard.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Derivatization Derivatization (if needed) Cleanup->Derivatization Concentration Concentration & Reconstitution Derivatization->Concentration GC_Inlet GC Inlet (Vaporization) Concentration->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Source MS Ion Source (EI) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (Quadrupole) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

GC-MS Analytical Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Filtration Filtration Extraction->Filtration LC_Column LC Column (Separation) Filtration->LC_Column ESI_Source ESI Source (Ionization) LC_Column->ESI_Source Mass_Analyzer1 Quadrupole 1 (Precursor Ion) ESI_Source->Mass_Analyzer1 Collision_Cell Collision Cell (Fragmentation) Mass_Analyzer1->Collision_Cell Mass_Analyzer2 Quadrupole 2 (Product Ion) Collision_Cell->Mass_Analyzer2 Detector Detector Mass_Analyzer2->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

LC-MS/MS Analytical Workflow

Comparison and Recommendations

GC-MS

  • Advantages:

    • High chromatographic resolution, providing excellent separation of isomers.

    • Robust and well-established, with extensive libraries for spectral matching (though less likely for this specific compound).

    • Generally lower operational cost compared to LC-MS/MS.

  • Disadvantages:

    • Requires the analyte to be thermally stable and volatile. The high temperatures used in the injector and column could potentially cause degradation of this compound.[15][16]

    • Often necessitates a derivatization step for non-volatile analytes, which adds time and potential for error to the sample preparation process.[2]

LC-MS

  • Advantages:

    • Applicable to a broader range of compounds, including non-volatile and thermally labile molecules, making it inherently suitable for this compound without the need for derivatization.[1][4]

    • Soft ionization techniques like ESI typically yield the intact molecular ion, which is beneficial for quantification and identification.[5]

    • Generally higher sensitivity, especially when coupled with tandem mass spectrometry (MS/MS) in MRM mode.[17]

  • Disadvantages:

    • Higher initial instrument and maintenance costs.

    • Potential for matrix effects (ion suppression or enhancement) in the ESI source, which can affect accuracy and precision.[18]

    • Chromatographic resolution may be lower than that of capillary GC.

For the analysis of this compound, LC-MS/MS is the recommended technique. The primary reason is its ability to analyze the compound directly without the need for derivatization and without the risk of thermal degradation that is inherent in GC-MS. The high sensitivity and selectivity of LC-MS/MS, particularly in MRM mode, make it well-suited for trace-level quantification in complex matrices often encountered in pharmaceutical and biological research. While GC-MS could potentially be used, it would require careful validation of the thermal stability of this compound and likely involve a derivatization step, adding complexity to the workflow. The versatility and gentler nature of LC-MS make it a more robust and reliable choice for this specific analytical challenge.

References

A Comparative Guide to Alkylating Agents for Derivatization in Research and Drug Development: Featuring 2-Chloroethyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alkylating agents used for chemical derivatization, a critical step in preparing analytes for various analytical techniques, particularly gas chromatography (GC) and mass spectrometry (MS). Derivatization enhances the volatility, thermal stability, and detectability of polar compounds containing active hydrogens, such as carboxylic acids, phenols, and amines. This guide will focus on a comparison between commonly employed alkylating agents and the less conventional reagent, 2-chloroethyl stearate.

Overview of Alkylating Derivatization

Alkylation is a derivatization technique that introduces an alkyl group into a molecule, replacing an active hydrogen atom.[1] This process is fundamental in analytical chemistry for several reasons:

  • Increased Volatility: By replacing polar functional groups (e.g., -COOH, -OH, -NH2) with less polar alkyl esters, ethers, or amides, the volatility of the analyte is increased, making it amenable to GC analysis.[1]

  • Improved Thermal Stability: Derivatization can prevent the thermal degradation of sensitive compounds in the hot GC injector.

  • Enhanced Detectability: The introduction of specific alkyl groups, particularly those containing halogens, can significantly enhance the response of detectors like the electron capture detector (ECD).[1]

  • Structural Elucidation: The mass spectra of derivatized compounds often exhibit characteristic fragmentation patterns that aid in their identification and structural analysis.

Comparison of Common Alkylating Agents

A variety of alkylating agents are commercially available, each with its own set of advantages and limitations. The choice of reagent depends on the nature of the analyte, the desired analytical outcome, and the available instrumentation.

Alkylating AgentTarget AnalytesReaction ConditionsAdvantagesDisadvantages
Pentafluorobenzyl Bromide (PFBBr) Carboxylic acids, phenols, thiolsBasic catalysis (e.g., diisopropylethylamine), 60-80°C, 30-60 minExcellent for trace analysis using ECD.[2] Forms stable derivatives.Can be harsh for sensitive molecules. Reagent can be a contaminant.
Diazomethane Carboxylic acidsRoom temperature, rapid reactionHighly reactive and specific for carboxylic acids. Byproducts are volatile (nitrogen gas).Explosive, toxic, and carcinogenic. Requires specialized glassware for safe generation. Cannot be stored.
Boron Trifluoride-Methanol (BF3-Methanol) Fatty acids (for FAMEs)Heat (e.g., 60-100°C), 10-60 minConvenient and inexpensive for preparing fatty acid methyl esters (FAMEs).[3]Can cause rearrangements in some unsaturated fatty acids.[3] Not suitable for all lipid classes.[4]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) Alcohols, phenols, carboxylic acids, amines, amides60-80°C, 15-60 minVersatile, reacts with a wide range of functional groups.[5] Byproducts are volatile.Derivatives can be sensitive to moisture. May not be suitable for all matrices.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) Alcohols, phenols, carboxylic acids, amines, amides60-80°C, 15-60 minSimilar to BSTFA but often more reactive.Derivatives can be sensitive to moisture.

In Focus: this compound

Chemical Structure and Properties:

  • Formula: C20H39ClO2[6]

  • Molecular Weight: 346.98 g/mol [6]

  • Structure: A long-chain fatty acid (stearic acid) esterified with a 2-chloroethanol moiety.

Inferred Reactivity and Potential Applications:

Based on its structure, this compound could theoretically be used to introduce a long, lipophilic chain with a terminal chlorine atom. The reactivity would likely be targeted towards compounds with active hydrogens under conditions that facilitate esterification or etherification.

Potential Advantages:

  • Increased Lipophilicity and Chromatographic Retention: The C18 stearate chain would significantly increase the lipophilicity of a derivatized analyte. This could be advantageous in reversed-phase liquid chromatography by increasing retention times and potentially improving separation from more polar matrix components.

  • Potential for Enhanced Detection: The presence of a chlorine atom suggests that derivatives of this compound might exhibit a strong response with an Electron Capture Detector (ECD) in GC, similar to other halogenated derivatizing agents.[7]

  • Internal Standard Potential: Due to its high molecular weight and unique structure, it could potentially serve as a non-endogenous internal standard in certain analyses.

Potential Disadvantages:

  • High Molecular Weight: The significant increase in molecular weight upon derivatization might decrease the volatility of the analyte, potentially making it less suitable for conventional GC analysis.

  • Steric Hindrance: The bulky stearate group could sterically hinder the reaction with the target functional group, leading to slow reaction kinetics or incomplete derivatization.

  • Lack of Established Protocols: The absence of published, optimized protocols for its use as a derivatizing agent would necessitate extensive method development and validation.

  • Commercial Availability: While the compound itself is available, its use as a certified derivatization reagent with high purity and established performance is not documented.

Experimental Protocols for Common Alkylating Agents

Below are generalized protocols for common derivatization procedures. Note: These are starting points and should be optimized for specific applications.

Protocol 1: Derivatization of Carboxylic Acids with Pentafluorobenzyl Bromide (PFBBr)

Materials:

  • Sample containing carboxylic acids

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone)

  • Diisopropylethylamine (DIPEA) or other suitable base

  • Solvent (e.g., acetonitrile or acetone)

  • Heating block or oven

  • Vortex mixer

  • GC vials

Procedure:

  • Pipette a known amount of the sample into a GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of solvent (e.g., acetonitrile).

  • Add 10 µL of DIPEA and 20 µL of PFBBr solution.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

Protocol 2: Formation of Fatty Acid Methyl Esters (FAMEs) with BF3-Methanol

Materials:

  • Lipid extract or fatty acid sample

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane

  • Saturated sodium chloride solution

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge tubes

Procedure:

  • Place the lipid extract or fatty acid sample in a centrifuge tube.

  • Add 1-2 mL of BF3-Methanol reagent.

  • Cap the tube tightly and heat at 100°C for 10-15 minutes in a heating block or boiling water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

  • Vortex vigorously for 1 minute.

  • Centrifuge for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.

Protocol 3: Silylation with BSTFA

Materials:

  • Sample containing analytes with active hydrogens (e.g., alcohols, phenols, carboxylic acids)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • Heating block or oven

  • Vortex mixer

  • GC vials

Procedure:

  • Place the dried sample in a GC vial.

  • Add 50 µL of solvent (e.g., pyridine).

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject an aliquot of the derivatized sample into the GC-MS.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental procedures and biological contexts.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Analyte Extraction Sample->Extraction Drying Solvent Evaporation Extraction->Drying AddReagent Add Alkylating Agent & Catalyst Drying->AddReagent Incubation Incubation / Heating AddReagent->Incubation GCMS GC-MS Analysis Incubation->GCMS Data Data Processing GCMS->Data

Caption: A generalized workflow for sample analysis involving derivatization prior to GC-MS.

signaling_pathway cluster_stimulus Cellular Stimulus cluster_membrane Membrane Lipids cluster_downstream Downstream Signaling cluster_analysis Analytical Measurement Stimulus Pro-inflammatory Stimulus PLA2 Phospholipase A2 (PLA2) Stimulus->PLA2 Membrane Membrane Phospholipids PLA2->Membrane AA Arachidonic Acid (Analyte of Interest) Membrane->AA Hydrolysis COX COX Enzymes AA->COX Derivatization Derivatization (e.g., FAME) AA->Derivatization Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation GCMS GC-MS Quantification Derivatization->GCMS

Caption: A simplified signaling pathway illustrating the analysis of arachidonic acid, a key inflammatory mediator.

Conclusion

The selection of an appropriate alkylating agent is crucial for the successful analysis of a wide range of compounds in research and drug development. While reagents like PFBBr, diazomethane, BF3-Methanol, and silylating agents are well-established with documented protocols and performance data, the utility of less common reagents like this compound remains largely theoretical. Based on its structure, this compound presents intriguing possibilities for specialized applications requiring high lipophilicity and potential ECD sensitivity. However, its practical application is hindered by a lack of empirical data. Researchers are encouraged to consider the well-characterized reagents for routine analyses and to approach the use of novel derivatizing agents with a thorough method development and validation strategy.

References

Comparative Toxicity of 2-Chloroethyl Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity of 2-chloroethyl esters, a class of compounds with significance in both pharmacology and toxicology. Due to their chemical reactivity, these esters and related structures, such as 2-chloroethyl sulfides, are known for their potential as alkylating agents, which can lead to significant cellular damage. This document summarizes key toxicity data, outlines common experimental methodologies, and illustrates the underlying mechanisms of action to inform safer drug design and handling protocols.

Overview of Toxicity

2-Chloroethyl esters and related compounds, such as 2-chloroethyl sulfides, are recognized for their vesicant (blistering) properties and their ability to cause cellular injury. A primary mechanism of their toxicity involves the alkylation of biological macromolecules, most notably DNA. This action is similar to that of sulfur mustards, leading to DNA damage, cell cycle arrest, and apoptosis. Furthermore, exposure to these agents can induce significant oxidative stress and inflammatory responses.

Quantitative Toxicity Data

The following table summarizes the available quantitative data on the toxicity of representative 2-chloroethyl compounds. It is important to note that toxicity can vary significantly based on the specific chemical structure, the biological system tested, and the experimental conditions.

CompoundModel SystemEndpointValueReference
2-Chloroethyl Ethyl Sulfide (CEES)Human Epidermal KeratinocytesIC50Approx. 300-400 µM (24h exposure)Pal et al., 2018
2-Chloroethyl Ethyl Sulfide (CEES)SKH-1 Hairless MiceSkin InjurySevere epidermal damage at 2mg dosePal et al., 2018
Acrolein (metabolite)GeneralToxicityHigh, contributes to bladder toxicityCyclophosphamide is metabolized to phosphoramide mustard (the active alkylating agent) and acrolein. Acrolein is a major contributor to the bladder toxicity (hemorrhagic cystitis) seen with cyclophosphamide therapy. Mesna is a uroprotective agent used to detoxify acrolein.
Phosphoramide Mustard (metabolite)GeneralActivityActive alkylating metaboliteCyclophosphamide is metabolized to phosphoramide mustard (the active alkylating agent) and acrolein. Phosphoramide mustard is responsible for the therapeutic alkylating effects of cyclophosphamide.

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Assay for Cell Viability

This protocol outlines a common method for assessing the cytotoxicity of 2-chloroethyl esters on a cell line, such as human epidermal keratinocytes (HEK).

Objective: To determine the concentration of a 2-chloroethyl ester that inhibits cell viability by 50% (IC50).

Materials:

  • Human epidermal keratinocytes (HEK)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • 2-Chloroethyl ester compound (e.g., CEES)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEK cells into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-chloroethyl ester in complete DMEM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the ester) and a negative control (untreated cells).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Mechanistic Pathways and Workflows

The following diagrams illustrate the general mechanism of action for 2-chloroethyl-containing compounds and a typical experimental workflow for assessing their toxicity.

G cluster_0 Cellular Environment cluster_1 Cellular Damage Pathways CEES 2-Chloroethyl Ester/Sulfide Episulfonium Episulfonium Ion (Reactive Intermediate) CEES->Episulfonium Intramolecular Cyclization Oxidative_Stress Oxidative Stress (ROS Production) CEES->Oxidative_Stress DNA DNA Episulfonium->DNA Alkylation Proteins Proteins Episulfonium->Proteins Alkylation Lipids Lipids Episulfonium->Lipids Peroxidation DNA_Alkylation DNA Alkylation DNA->DNA_Alkylation Cell_Cycle_Arrest Cell Cycle Arrest DNA_Alkylation->Cell_Cycle_Arrest Inflammation Inflammatory Response (Cytokine Release) Oxidative_Stress->Inflammation Apoptosis Apoptosis (Programmed Cell Death) Inflammation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of 2-chloroethyl ester/sulfide toxicity.

G cluster_workflow Experimental Workflow: In Vitro Toxicity Assessment cluster_assays Toxicity Assays start Start: Select Cell Line and 2-Chloroethyl Ester cell_culture Cell Culture and Seeding (e.g., 96-well plate) start->cell_culture treatment Treatment with Serial Dilutions of 2-Chloroethyl Ester cell_culture->treatment incubation Incubation (e.g., 24h, 48h, 72h) treatment->incubation viability Cell Viability Assay (e.g., MTT, MTS) incubation->viability apoptosis Apoptosis Assay (e.g., Caspase Activity) incubation->apoptosis oxidative_stress Oxidative Stress Assay (e.g., ROS Detection) incubation->oxidative_stress data_analysis Data Collection and Analysis viability->data_analysis apoptosis->data_analysis oxidative_stress->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End: Comparative Toxicity Profile ic50->end

Caption: Workflow for in vitro toxicity assessment.

Cross-Validation of 2-Chloroethyl Stearate Quantification: An Inter-Laboratory Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliable quantification of 2-chloroethyl stearate, a potential impurity and metabolite of concern, is critical in pharmaceutical development and safety assessment. To ensure consistency and comparability of data across different analytical sites, a robust and validated analytical method is paramount. This guide provides a comparative overview of a hypothetical inter-laboratory cross-validation study for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The experimental data presented is illustrative, reflecting typical performance characteristics of such methods, due to the absence of a direct publicly available inter-laboratory study on this specific analyte.

Data Presentation

The following table summarizes the quantitative performance data from a simulated cross-validation study for the quantification of this compound in a model matrix, conducted across three independent laboratories.

ParameterLaboratory ALaboratory BLaboratory CAcceptance Criteria
Linearity (r²) 0.99850.99910.9988≥ 0.995
Precision (RSD%)
Intra-day2.8%3.1%2.5%≤ 15%
Inter-day4.5%5.2%4.1%≤ 20%
Accuracy (% Recovery)
Low QC (10 ng/mL)98.5%102.1%99.2%80-120%
Mid QC (100 ng/mL)101.2%103.5%100.8%80-120%
High QC (500 ng/mL)99.7%101.8%100.1%80-120%
Limit of Detection (LOD) 1 ng/mL0.9 ng/mL1.1 ng/mLReportable
Limit of Quantification (LOQ) 5 ng/mL4.5 ng/mL5.5 ng/mLReportable

Experimental Protocols

A validated GC-MS method is a common approach for the quantification of fatty acid esters like this compound.[1][2] The following is a representative experimental protocol that could be employed in a cross-validation study.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample matrix (e.g., plasma, tissue homogenate), add an internal standard (e.g., deuterated this compound).

  • Perform a liquid-liquid extraction using a suitable organic solvent such as dichloromethane in the presence of sodium chloride to enhance partitioning.[3]

  • Vortex the mixture and centrifuge to separate the phases.

  • Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for fatty acid ester analysis (e.g., 5% phenyl methyl siloxane).[3]

  • Injector: Split/splitless injector, operated in splitless mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the analyte from matrix components.

  • Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard.

3. Method Validation

The analytical method should be validated according to international guidelines, assessing parameters such as specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[4][5]

Mandatory Visualization

CrossValidationWorkflow cluster_prep Preparation Phase cluster_analysis Inter-Laboratory Analysis cluster_data Data Comparison & Evaluation P1 Develop & Validate Analytical Method P2 Prepare & Distribute Standardized Samples & QCs P1->P2 LabA Lab A Analyzes Samples P2->LabA LabB Lab B Analyzes Samples P2->LabB LabC Lab C Analyzes Samples P2->LabC DC Central Data Collection & Statistical Analysis LabA->DC LabB->DC LabC->DC E Evaluate Against Acceptance Criteria DC->E Result Comparable Results E->Result

Caption: Workflow of an inter-laboratory cross-validation study.

The successful cross-validation of an analytical method across different laboratories is a critical step in ensuring data integrity and comparability in multi-site studies.[6][7] While the data presented here is illustrative, it is based on established analytical techniques and validation principles for similar compounds. For any specific application, a rigorous, in-house validation and cross-validation should be performed.

References

A Comparative Guide to Internal Standards for the Accurate Quantification of 2-Chloroethyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and reliable quantification of 2-chloroethyl stearate, a fatty acid ester with potential relevance in various research fields, necessitates the use of an appropriate internal standard (IS) to ensure analytical accuracy and precision. An internal standard is a compound of known concentration added to a sample, calibrant, and blank to correct for variations in sample preparation, injection volume, and instrument response. This guide provides an objective comparison of potential internal standards for the quantification of this compound, supported by established analytical principles and experimental data from related fatty acid analyses.

The Gold Standard vs. Practical Alternatives

Therefore, the selection of a suitable alternative is critical. The key characteristics of a good internal standard include:

  • Structural Similarity: The IS should be chemically similar to the analyte to ensure similar behavior during extraction, derivatization (if any), and chromatographic separation.

  • Non-endogenous: The IS should not be naturally present in the sample matrix to avoid interference and inaccurate quantification.

  • Chromatographic Resolution: The IS should be well-resolved from the analyte and other sample components in the chromatogram.

  • Commercial Availability and Purity: The IS should be readily available in high purity to ensure the accuracy of the standard solutions.

Based on these criteria, this guide will focus on the most practical and effective commercially available internal standards for the quantification of this compound.

Comparison of Potential Internal Standards

Given the structure of this compound (a C18 fatty acid esterified with 2-chloroethanol), the most suitable commercially available internal standards are odd-chain fatty acid esters. Odd-chain fatty acids are rare in most biological and industrial samples, minimizing the risk of endogenous interference.

Internal Standard CandidateRationaleAdvantagesDisadvantages
Methyl Nonadecanoate (C19:0-ME) Odd-chain fatty acid methyl ester. Structurally similar to the fatty acid portion of the analyte.Readily commercially available in high purity. Well-established as an internal standard for FAME analysis. Unlikely to be present in most samples.The ester group (methyl) is different from the analyte's ester group (2-chloroethyl), which may lead to slight differences in extraction efficiency and chromatographic behavior.
Ethyl Heptadecanoate (C17:0-EE) Odd-chain fatty acid ethyl ester. The ethyl ester is structurally more similar to the 2-chloroethyl ester than a methyl ester.Commercially available. Good structural similarity.May not be as commonly available as methyl nonadecanoate.
2-Chloroethyl Palmitate (C16:0-CE) Same ester group as the analyte, but with a shorter, even-chain fatty acid.Identical ester group ensures very similar behavior during any potential hydrolysis or transesterification.Palmitic acid (C16:0) is a very common naturally occurring fatty acid, so there is a high risk of interference if the sample contains endogenous 2-chloroethyl palmitate.

Recommendation: For routine analysis, Methyl Nonadecanoate (C19:0-ME) is the recommended internal standard due to its widespread availability, established use in fatty acid analysis, and low probability of natural occurrence. While the ester group differs, for a robust GC-MS method, this difference can be accounted for through proper calibration.

Quantitative Performance Comparison (Hypothetical Data)

The following table summarizes the expected performance characteristics of the recommended internal standard compared to a hypothetical ideal deuterated standard, based on typical validation data for fatty acid analysis by GC-MS.

ParameterThis compound-d35 (Ideal IS)Methyl Nonadecanoate (Practical IS)
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98-102%95-105%
Precision (%RSD) < 5%< 10%
Limit of Quantification (LOQ) ~1-10 ng/mL~5-20 ng/mL

Experimental Protocol: Quantification of this compound using Methyl Nonadecanoate as Internal Standard by GC-MS

This protocol outlines a general procedure for the quantification of this compound in a liquid sample matrix. Method validation and optimization will be required for specific sample types.

1. Materials and Reagents

  • This compound analytical standard (≥98% purity)

  • Methyl nonadecanoate (Internal Standard, ≥99% purity)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

2. Standard and Sample Preparation

  • Internal Standard Stock Solution (IS Stock): Accurately prepare a 1 mg/mL stock solution of methyl nonadecanoate in hexane.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of this compound into a blank matrix (or solvent if a blank matrix is unavailable). Add a fixed amount of the IS Stock to each calibration standard to achieve a final IS concentration of, for example, 10 µg/mL. The concentration range for this compound should bracket the expected sample concentrations.

  • Sample Preparation:

    • To 1 mL of the liquid sample, add a precise volume of the IS Stock solution to achieve the same final IS concentration as in the calibration standards (e.g., 10 µg/mL).

    • Perform a liquid-liquid extraction using a suitable solvent system, such as chloroform:methanol:water (1:2:0.8 v/v/v).

    • Vortex the mixture and centrifuge to separate the phases.

    • Carefully collect the organic layer containing the lipids.

    • Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of hexane for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Injector: Split/splitless, 250°C, splitless mode

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 min

    • Ramp: 10°C/min to 300°C, hold for 10 min

  • Carrier Gas: Helium, constant flow of 1.2 mL/min

  • MSD Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI), 230°C

  • Quadrupole: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound: Monitor characteristic ions (e.g., m/z 63, 117, 284). The specific ions should be determined by analyzing a pure standard.

    • Methyl Nonadecanoate (IS): Monitor characteristic ions (e.g., m/z 74, 87, 298).

4. Data Analysis and Quantification

  • Integrate the peak areas of the selected ions for both this compound and methyl nonadecanoate.

  • Calculate the response ratio for each calibration standard:

    • Response Ratio = (Peak Area of this compound) / (Peak Area of Methyl Nonadecanoate)

  • Construct a calibration curve by plotting the response ratio against the concentration of this compound for the calibration standards.

  • Calculate the response ratio for each sample.

  • Determine the concentration of this compound in the samples by interpolating their response ratios on the calibration curve.

Workflow and Pathway Diagrams

experimental_workflow cluster_prep Sample and Standard Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification Sample Sample Spiked_Sample Spiked Sample Sample->Spiked_Sample Blank Blank Matrix Cal_Stds Calibration Standards Blank->Cal_Stds Std This compound Stock Solution Std->Cal_Stds IS Methyl Nonadecanoate (IS) Stock Solution IS->Cal_Stds IS->Spiked_Sample LLE Liquid-Liquid Extraction (Chloroform:Methanol:Water) Cal_Stds->LLE Spiked_Sample->LLE Dry Drying (Anhydrous Na2SO4) LLE->Dry Evap Evaporation (Nitrogen Stream) Dry->Evap Recon Reconstitution (Hexane) Evap->Recon GCMS GC-MS Analysis (SIM Mode) Recon->GCMS Data Data Acquisition (Peak Areas) GCMS->Data Ratio Calculate Response Ratios Data->Ratio Curve Generate Calibration Curve Ratio->Curve From Cal Standards Quant Quantify Sample Concentration Ratio->Quant From Samples Curve->Quant

Caption: Experimental workflow for the quantification of this compound.

logical_relationship Analyte This compound IS_Ideal Deuterated This compound (Ideal IS) Analyte->IS_Ideal Identical Chemistry IS_Practical Methyl Nonadecanoate (Practical IS) Analyte->IS_Practical Similar Chemistry Quantification Accurate Quantification Analyte->Quantification IS_Ideal->Quantification Highest Accuracy (Not Available) IS_Practical->Quantification Recommended Alternative

Caption: Logical relationship of internal standards for this compound quantification.

Conclusion

For the accurate quantification of this compound by GC-MS, the use of a stable isotope-labeled internal standard is ideal but currently impractical due to commercial unavailability. A robust and reliable alternative is the use of an odd-chain fatty acid methyl ester, with methyl nonadecanoate being the recommended choice due to its commercial availability and established performance in fatty acid analysis. The provided experimental protocol serves as a starting point for method development and validation, which is essential for ensuring the accuracy and precision of results in any research or drug development setting.

A Comparative Guide to Chromatographic Columns for the Analysis of 2-Chloroethyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of 2-chloroethyl stearate, the selection of an appropriate chromatographic column is a critical determinant of analytical success. This guide provides an objective comparison of the performance of various gas chromatography (GC) and high-performance liquid chromatography (HPLC) columns, supported by extrapolated experimental data and detailed methodologies, to aid in the selection of the optimal column for your specific analytical needs.

Gas Chromatography (GC) Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The choice of the capillary column's stationary phase is paramount for achieving the desired separation. For fatty acid esters, polar stationary phases are generally preferred.

Comparative Performance of GC Columns

The performance of two commonly used polar GC columns for the analysis of fatty acid esters, and by extension this compound, is summarized below. The data is extrapolated from studies on fatty acid methyl esters (FAMEs), which are structurally similar to this compound.

Column NameStationary PhasePolarityExpected Retention Time of this compoundExpected Peak Symmetry (Asymmetry Factor)Expected Resolution (from Methyl Stearate)Key Performance Characteristics
HP-88 Bis(cyanopropyl)siloxaneHighModerate to High0.9 - 1.2> 1.5Excellent for resolving positional and geometric isomers.[1] Provides high selectivity for fatty acid esters.
DB-Wax / HP-INNOWax Polyethylene Glycol (PEG)HighModerate0.9 - 1.3> 1.2Good general-purpose polar column with excellent inertness, leading to good peak shapes for polar analytes.

Note: The expected retention time for this compound is anticipated to be slightly longer than that of methyl stearate on these polar columns due to the larger and more polar 2-chloroethyl group.

Experimental Protocols for GC Analysis

Sample Preparation:

A standard solution of this compound should be prepared in a suitable solvent such as hexane or isooctane at a concentration of approximately 100 µg/mL.

GC-FID Conditions for HP-88 Column:

  • Column: HP-88, 100 m x 0.25 mm ID, 0.20 µm film thickness

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split injection, ratio 50:1)

  • Oven Temperature Program: Initial temperature of 140 °C, hold for 5 minutes, then ramp to 240 °C at 4 °C/min, and hold for 10 minutes.

  • Detector: Flame Ionization Detector (FID) at 260 °C

GC-FID Conditions for DB-Wax Column:

  • Column: DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split injection, ratio 50:1)

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 230 °C at 5 °C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 250 °C

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is the most common approach for the analysis of hydrophobic molecules like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.

Comparative Performance of HPLC Columns

The C18 column is the workhorse for reversed-phase HPLC. Variations in C18 column chemistry can offer different selectivities.

Column NameStationary PhaseParticle Size (µm)Expected Retention Time of this compoundExpected Peak Symmetry (Asymmetry Factor)Key Performance Characteristics
Standard C18 Octadecylsilane3 or 5High1.0 - 1.5Provides strong hydrophobic retention for non-polar analytes.[2][3]
C8 Octylsilane3 or 5Moderate to High1.0 - 1.4Offers slightly less retention than C18, which can be advantageous for highly retained compounds, potentially leading to shorter analysis times.
Phenyl-Hexyl Phenyl-Hexyl3 or 5Moderate to High1.0 - 1.4Provides alternative selectivity through π-π interactions with aromatic rings, which may be useful if co-eluting impurities are present.

Note: this compound is a highly hydrophobic molecule and is expected to be strongly retained on reversed-phase columns. Gradient elution is recommended to achieve a reasonable analysis time and good peak shape.

Experimental Protocols for HPLC Analysis

Sample Preparation:

A standard solution of this compound should be prepared in a solvent compatible with the mobile phase, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

RP-HPLC-UV Conditions for a Standard C18 Column:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: Start at 80% B, hold for 1 minute, increase to 100% B over 10 minutes, hold at 100% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Visualizing the Chromatographic Workflow

The following diagram illustrates the general workflow for the analysis of this compound using either GC or HPLC.

Chromatography_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution StandardPrep Preparation of Standard Solution Dissolution->StandardPrep Injection Injection into Chromatograph StandardPrep->Injection Separation Separation on Column (GC or HPLC) Injection->Separation Detection Detection (FID or UV) Separation->Detection Chromatogram Generation of Chromatogram Detection->Chromatogram Integration Peak Integration and Analysis Chromatogram->Integration Report Reporting of Results Integration->Report

References

A Comparative Analysis of the Reactivity of 2-Chloroethyl Stearate and 2-Bromoethyl Stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the selection of appropriate reagents is paramount to ensure optimal reaction kinetics and product yield. This guide provides an objective comparison of the reactivity of 2-chloroethyl stearate and 2-bromoethyl stearate, two alkylating agents with applications in the synthesis of various organic molecules. The comparison is supported by established principles of organic chemistry and provides illustrative experimental data from analogous compounds to predict their relative performance.

Executive Summary

The primary determinant of reactivity in nucleophilic substitution reactions involving this compound and 2-bromoethyl stearate is the nature of the halogen atom, which functions as the leaving group. Based on fundamental chemical principles, bromide is a better leaving group than chloride. This is attributed to its lower basicity and greater polarizability, which stabilizes the forming negative charge in the transition state. Consequently, 2-bromoethyl stearate is expected to be significantly more reactive than this compound in nucleophilic substitution reactions. This heightened reactivity can lead to faster reaction rates and potentially higher yields under identical conditions.

Data Presentation: Comparative Reactivity

FeatureThis compound2-Bromoethyl StearateRationale
Leaving Group Chloride (Cl⁻)Bromide (Br⁻)Bromide is a weaker base and more polarizable than chloride.
Relative Reactivity LowerHigherWeaker bases are better leaving groups, leading to faster reaction rates.
Estimated Rate Ratio (k_Br / k_Cl) 1~10 - 50Based on typical relative rates for S_N2 reactions of alkyl bromides vs. alkyl chlorides. The exact ratio can vary with the nucleophile and solvent.
Reaction Conditions May require more forcing conditions (higher temperature, longer reaction time)Reacts under milder conditionsDue to the better leaving group ability of bromide.
Potential Side Reactions Elimination reactions may be more competitive at higher temperaturesElimination reactions are also possible but may be less favored relative to substitution compared to the chloro-analog under similar forcing conditions.The balance between substitution and elimination is influenced by the base strength of the nucleophile and the reaction temperature.

Theoretical Framework: Nucleophilic Substitution

Both this compound and 2-bromoethyl stearate are primary alkyl halides. Their reactions with nucleophiles are expected to proceed predominantly through an S_N2 (Substitution Nucleophilic Bimolecular) mechanism.

Caption: Figure 1. Generalized S_N2 Mechanism.

In this concerted, one-step mechanism, the nucleophile attacks the electrophilic carbon atom at the same time as the halide leaving group departs. The rate of this reaction is dependent on the concentrations of both the alkyl halide and the nucleophile. The energy of the transition state is a key factor in determining the reaction rate. A better leaving group, such as bromide, stabilizes the transition state, lowers the activation energy, and thus increases the reaction rate.

Experimental Protocols

To empirically determine and compare the reactivity of this compound and 2-bromoethyl stearate, the following experimental protocols can be employed.

Synthesis and Purification

a) Synthesis of this compound:

This can be achieved via Fischer esterification of stearic acid with 2-chloroethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Materials: Stearic acid, 2-chloroethanol, sulfuric acid (concentrated), toluene, sodium bicarbonate (saturated solution), anhydrous magnesium sulfate, rotary evaporator, distillation apparatus.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve stearic acid in a minimal amount of toluene.

    • Add a molar excess of 2-chloroethanol (e.g., 1.5 equivalents) and a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap until no more water is formed.

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol).

b) Synthesis of 2-Bromoethyl Stearate:

A common method involves the reaction of stearoyl chloride with 2-bromoethanol.

  • Materials: Stearoyl chloride, 2-bromoethanol, pyridine, dichloromethane, hydrochloric acid (1M), sodium bicarbonate (saturated solution), anhydrous sodium sulfate, rotary evaporator.

  • Procedure:

    • Dissolve stearoyl chloride in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution in an ice bath and add 2-bromoethanol (1.1 equivalents) dropwise, followed by the slow addition of pyridine (1.1 equivalents) to act as a base scavenger.

    • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

    • The crude product can be purified by column chromatography on silica gel or by vacuum distillation.

Comparative Reactivity Study (Finkelstein Reaction)

A classic method to compare the reactivity of alkyl halides is the Finkelstein reaction, which involves reaction with sodium iodide in acetone. The precipitation of the less soluble sodium chloride or sodium bromide provides a visual indication of the reaction progress.

  • Materials: this compound, 2-bromoethyl stearate, sodium iodide, acetone (anhydrous), test tubes, water bath.

  • Procedure:

    • Prepare equimolar solutions of this compound and 2-bromoethyl stearate in anhydrous acetone.

    • Prepare a solution of sodium iodide in anhydrous acetone (e.g., 15% w/v).

    • In separate, dry test tubes, add a defined volume of the sodium iodide solution.

    • To each test tube, add an equal volume of the respective alkyl stearate solution and start a timer.

    • Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide). Record the time taken for the first appearance of turbidity and the time for the reaction to go to completion (as judged by the amount of precipitate).

    • If no reaction is observed at room temperature after a reasonable time (e.g., 30 minutes), the test tubes can be gently warmed in a water bath to facilitate the reaction.

Finkelstein_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_soln1 Prepare equimolar solutions of This compound and 2-bromoethyl stearate in acetone mix_reactants Mix alkyl stearate and NaI solutions in separate test tubes prep_soln1->mix_reactants prep_soln2 Prepare NaI solution in acetone prep_soln2->mix_reactants observe Observe for precipitate formation and record time mix_reactants->observe compare Compare reaction times to determine relative reactivity observe->compare caption Figure 2. Workflow for Comparative Reactivity Study.

Caption: Figure 2. Workflow for Comparative Reactivity Study.

Conclusion

For researchers and drug development professionals, the choice between this compound and 2-bromoethyl stearate will depend on the specific requirements of the synthetic route. 2-Bromoethyl stearate offers the advantage of higher reactivity, which can lead to shorter reaction times, milder reaction conditions, and potentially improved yields. This makes it a preferable choice for reactions where a facile nucleophilic substitution is desired. However, its higher reactivity might also lead to increased susceptibility to side reactions, such as elimination, especially with strongly basic nucleophiles.

Conversely, this compound, being less reactive, may be more suitable for applications requiring greater stability or for reactions where a slower, more controlled introduction of the stearate moiety is necessary. The choice of solvent, nucleophile, and reaction temperature will be critical in optimizing the outcome for both substrates. The provided experimental protocols offer a framework for the synthesis and direct comparison of these two important synthetic intermediates.

Navigating the Analytical Maze: A Comparative Guide to the Quantification of 2-Chloroethyl Stearate in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of lipid-soluble compounds like 2-chloroethyl stearate in complex biological matrices such as plasma or tissue is a critical yet challenging task. This guide provides a comparative analysis of suitable analytical methodologies, offering insights into their performance based on established principles of lipid analysis. Due to the limited availability of specific validated methods for this compound, this document presents a robust proposed method and compares it with established techniques for structurally similar analytes.

The analysis of this compound, a long-chain fatty acid ester, is often complicated by its nonpolar nature and the presence of numerous interfering substances in biological samples. Effective analytical methods must incorporate efficient extraction techniques to isolate the analyte from the matrix, followed by sensitive and selective detection. The two primary analytical platforms for such an analysis are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methods

The choice between LC-MS/MS and GC-MS often depends on the required sensitivity, sample throughput, and the need for derivatization. While GC-MS typically requires derivatization to improve the volatility of fatty acid esters, LC-MS/MS can often analyze these compounds directly.[1][2] The following table summarizes a proposed LC-MS/MS method for this compound and compares it with established methods for similar analytes.

FeatureProposed LC-MS/MS for this compoundGC-MS for Fatty Acid Methyl Esters (FAMEs)LC-MS/MS for Kahweol Stearate[3]
Instrumentation UHPLC coupled to a triple quadrupole mass spectrometerGas chromatograph coupled to a single quadrupole or tandem mass spectrometerLC-MS/MS
Sample Preparation Liquid-Liquid Extraction (LLE) with a non-polar solvent (e.g., hexane or toluene)Lipid extraction followed by derivatization (transesterification) to FAMEsLiquid-Liquid Extraction (LLE)
Chromatography Reversed-phase C18 column with a gradient of acetonitrile and waterCapillary column (e.g., HP-5MS) with a temperature gradientInformation not available
Ionization Electrospray Ionization (ESI) in positive modeElectron Ionization (EI)Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)Selected Ion Monitoring (SIM) or full scanMultiple Reaction Monitoring (MRM)
Proposed MRM Transitions Precursor ion [M+H]+: m/z 363.3 → Product ions (hypothetical): fragments related to the loss of the chloroethyl group and parts of the stearate chain.Characteristic fragment ions of FAMEs.Precursor ion [M+H]+: m/z 581.9 → Product ions to be optimized.[3]
LOD/LOQ Expected to be in the low ng/mL range.Typically in the µg/g to ng/g range.[4]Information not available
Advantages High selectivity and sensitivity, no derivatization required.Well-established for fatty acid profiling, robust.High sensitivity and selectivity.[3]
Disadvantages Potential for matrix effects, requires specialized instrumentation.Derivatization step can be time-consuming and introduce variability.Method is specific to kahweol stearate and requires optimization for other esters.[3]

Experimental Protocols

A detailed experimental protocol is crucial for reproducible and accurate results. Below are the detailed methodologies for the proposed analysis of this compound and a general protocol for the analysis of fatty acid methyl esters by GC-MS.

Proposed LC-MS/MS Method for this compound

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

  • Add 500 µL of a non-polar extraction solvent such as hexane or a mixture of hexane and isopropanol.

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4,500 g for 10 minutes to separate the organic and aqueous layers.[5]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

2. Chromatographic Conditions

  • UHPLC System: A standard ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A suitable gradient starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B over time to elute the nonpolar analyte.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Hypothetical MRM Transitions:

    • Precursor Ion: m/z 363.3 ([M+H]+ for C20H39ClO2).

    • Product Ions: These would need to be determined by direct infusion of a this compound standard. Likely fragments would correspond to the loss of the chloroethyl group or cleavage of the ester bond.

  • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.

General GC-MS Method for Fatty Acid Methyl Esters (FAMEs)

1. Sample Preparation: Extraction and Derivatization

  • Lipid Extraction: Extract total lipids from the biological sample using a method like the Folch or Bligh-Dyer procedure.

  • Transesterification: Convert the fatty acids in the lipid extract to their corresponding methyl esters (FAMEs). This can be achieved using reagents like boron trifluoride in methanol (BF3-MeOH) or methanolic HCl.[1]

  • Extraction of FAMEs: After the reaction, extract the FAMEs into a non-polar solvent like hexane.

  • Solvent Evaporation and Reconstitution: Evaporate the hexane and reconstitute the FAMEs in a small volume of a suitable solvent for GC injection.

2. GC-MS Conditions

  • Gas Chromatograph: A standard GC system.

  • Column: A fused silica capillary column suitable for FAME analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Injector: Splitless injection at a high temperature (e.g., 280°C).[4]

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C).[4]

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV.[4]

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for each FAME or full scan mode for qualitative analysis.[4]

Visualizing the Workflow and Method Selection

To further clarify the analytical process, the following diagrams illustrate the experimental workflow for the proposed LC-MS/MS method and a decision-making process for choosing the appropriate analytical technique.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is lle Liquid-Liquid Extraction (Hexane/Isopropanol) add_is->lle separate Phase Separation (Centrifugation) lle->separate evaporate Evaporation (Nitrogen Stream) separate->evaporate reconstitute Reconstitution evaporate->reconstitute injection UHPLC Injection reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Mass Spectrometric Detection (MRM) ionization->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Proposed experimental workflow for this compound analysis.

method_selection node_lcms LC-MS/MS node_gcms GC-MS start High Sensitivity Required? derivatization Derivatization Acceptable? start->derivatization No high_throughput High Throughput Needed? start->high_throughput Yes derivatization->node_lcms No derivatization->node_gcms Yes high_throughput->node_lcms Yes high_throughput->derivatization No

Caption: Decision tree for analytical method selection.

References

Safety Operating Guide

Navigating the Disposal of 2-Chloroethyl Stearate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-chloroethyl stearate, a chlorinated ester, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures ensures compliance with regulations and minimizes potential hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.

Waste Characterization and Regulatory Considerations

As a chlorinated organic compound, this compound should be treated as a hazardous waste unless determined otherwise by a thorough hazard assessment. The responsibility for accurate waste classification lies with the waste generator. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly listed as a regulated hazardous waste, it may exhibit characteristics of hazardous waste, such as toxicity.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department and local regulations to ensure full compliance.

Segregation, Collection, and Storage

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to facilitate appropriate disposal.

  • Dedicated Waste Stream: this compound waste should be collected in a dedicated container for halogenated organic compounds.[1] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.

  • Container Requirements: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof cap. The original product container can be used if it is properly labeled as waste.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other pertinent hazard information. Ensure the label is legible and securely affixed to the container.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from ignition sources, and in a location that minimizes the risk of spills. Keep the container closed except when adding waste.

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment should be worn to minimize exposure.

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)
Eye Protection Safety glasses with side shields or chemical splash goggles
Skin and Body Laboratory coat

Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: If the spill is significant, restrict access to the area.

  • Use Spill Kit: Use an appropriate chemical spill kit containing absorbent materials to contain and clean up the spill.

  • Collect Waste: The collected spill debris is also considered hazardous waste and must be placed in the designated halogenated organic waste container.

  • Decontaminate: Clean the affected area with an appropriate solvent or detergent.

Disposal Methodology

The preferred method for the disposal of chlorinated organic compounds like this compound is high-temperature incineration in a licensed hazardous waste facility. This process effectively destroys the compound and minimizes the release of harmful substances into the environment.

Under no circumstances should this compound be disposed of down the drain or in regular trash.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow A Start: this compound waste generated C Collect in a dedicated, sealed, and compatible container for halogenated organic waste. A->C B Is the waste container properly labeled with 'Hazardous Waste' and full chemical name? D Store in designated satellite accumulation area. B->D Yes G Stop and correct labeling before proceeding. B->G No C->B E Contact Environmental Health & Safety (EHS) for pickup. D->E F EHS transports to a licensed hazardous waste incinerator. E->F G->B

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally conscious research environment.

References

Personal protective equipment for handling 2-Chloroethyl stearate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloroethyl stearate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the safety protocols for structurally similar chemicals, including other chlorinated esters and long-chain fatty acid esters. A conservative approach is recommended, treating this compound as a potentially hazardous substance.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Due to its chlorinated organic nature, this compound should be handled with caution. Potential hazards include skin and eye irritation, respiratory tract irritation upon inhalation of aerosols or vapors, and potential toxicity upon ingestion or absorption. Long-term exposure to some chlorinated compounds has been associated with more severe health effects. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended PPE Specifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.[1]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Halogenated hydrocarbons can degrade many glove materials; therefore, select gloves specifically resistant to chlorinated compounds.[2] Regularly inspect gloves for signs of degradation or perforation and replace them immediately if compromised.
Body Protection Chemical-resistant lab coat or apronA lab coat made of a material resistant to chemicals should be worn and buttoned completely. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodAll work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a respirator with an organic vapor cartridge may be necessary, depending on the scale of the work and a risk assessment.
Foot Protection Closed-toe, chemical-resistant shoesShoes should be made of a material that will not absorb chemicals and will protect the feet from spills.

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize risk and ensure a safe laboratory environment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Waste Disposal prep_area 1. Designate a well-ventilated work area (chemical fume hood). gather_ppe 2. Assemble all required PPE as per Table 1. gather_materials 3. Gather all necessary chemicals, reagents, and equipment. spill_kit 4. Ensure a spill kit is readily accessible. don_ppe 5. Don all required PPE. spill_kit->don_ppe dispense 6. Carefully dispense the required amount of this compound. perform_exp 7. Conduct the experimental procedure within the fume hood. monitor 8. Continuously monitor the experiment for any unexpected reactions. decontaminate 9. Decontaminate all surfaces and equipment. monitor->decontaminate dispose_waste 10. Dispose of all waste in designated, labeled containers. doff_ppe 11. Doff PPE in the correct order to avoid contamination. wash_hands 12. Wash hands thoroughly with soap and water.

Caption: A step-by-step workflow for the safe handling of this compound.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.

Table 2: Disposal Guidelines for this compound Waste

Waste Type Disposal Container Disposal Procedure
Unused or Excess this compound Labeled, sealed, and chemical-resistant waste containerCollect in a dedicated container for halogenated organic waste. Do not mix with non-halogenated waste.
Contaminated Labware (e.g., pipettes, vials) Labeled solid waste containerDispose of as solid hazardous waste. If grossly contaminated, rinse with a suitable solvent and collect the rinsate as halogenated liquid waste.
Contaminated PPE (e.g., gloves, apron) Labeled solid waste containerDispose of as solid hazardous waste.
Spill Cleanup Materials Labeled solid waste containerAbsorb spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for disposal as solid hazardous waste.

Logical Flow for Waste Disposal Decisions

node_action node_action start Waste Generated is_liquid Is the waste liquid? start->is_liquid is_halogenated Is it a halogenated organic? is_liquid->is_halogenated Yes is_solid Is the waste solid? is_liquid->is_solid No collect_halogenated_liquid Collect in Halogenated Liquid Waste Container is_halogenated->collect_halogenated_liquid Yes collect_non_halogenated_liquid Collect in Non-Halogenated Liquid Waste Container is_halogenated->collect_non_halogenated_liquid No is_contaminated Is it contaminated with this compound? is_solid->is_contaminated Yes collect_solid_waste Collect in Contaminated Solid Waste Container is_contaminated->collect_solid_waste Yes dispose_regular_solid Dispose as Regular Solid Waste is_contaminated->dispose_regular_solid No

Caption: Decision-making process for the segregation and disposal of waste.

By adhering to these guidelines, researchers can mitigate the potential risks associated with handling this compound, ensuring a safe and compliant laboratory environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.